molecular formula C11H22N2O2 B595382 (R)-tert-Butyl azepan-3-ylcarbamate CAS No. 1354351-56-6

(R)-tert-Butyl azepan-3-ylcarbamate

Cat. No.: B595382
CAS No.: 1354351-56-6
M. Wt: 214.309
InChI Key: NZEPWAXJSWYEDV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl azepan-3-ylcarbamate (CAS 1354351-56-6) is a chiral azepane derivative of significant value in pharmaceutical research and development. The compound serves as a crucial synthetic intermediate and versatile building block for the construction of more complex bioactive molecules . Its structure features a seven-membered azepane ring, a motif increasingly explored in drug discovery for its favorable physicochemical properties and potential to interact with various biological targets. The tert-butoxycarbonyl (Boc) protecting group effectively masks the amine functionality, allowing for selective deprotection during multi-step synthetic sequences. The specific stereochemistry of the (R)-enantiomer makes it particularly valuable for creating chiral scaffolds with defined three-dimensional structures, which is essential for studying stereospecific biological interactions . While direct mechanistic studies on this exact compound are limited in the public domain, its core structure is related to derivatives investigated in targeted therapeutic applications. For instance, analogous compounds containing the benzimidazole pharmacophore, which can be synthesized from similar advanced intermediates, have demonstrated potent biological activity through mechanisms such as inhibition of specific enzymes like methionyl-tRNA synthetase in parasites and have shown promise as targeted cancer therapeutics . This highlights the broader research context in which this chiral building block is utilized. Researchers employ this compound in the design and synthesis of potential therapeutic agents, leveraging its scaffold to explore structure-activity relationships and develop novel treatments for diseases. The compound is supplied with a minimum purity of 98% and requires storage in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-azepan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPWAXJSWYEDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716763
Record name tert-Butyl (3R)-azepan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354351-56-6
Record name tert-Butyl (3R)-azepan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate (CAS 1354351-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl azepan-3-ylcarbamate, with the CAS number 1354351-56-6, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, combined with the stereospecific placement of a Boc-protected amine, makes it a valuable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 1354351-56-6[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
IUPAC Name tert-butyl N-[(3R)-azepan-3-yl]carbamate[2]
Synonyms (R)-3-(Boc-amino)azepane[3]
Appearance White to off-white solid
Canonical SMILES CC(C)(C)OC(=O)N[C@H]1CCCCNC1[2]

Synthesis

The stereoselective synthesis of this compound is crucial for its application in the development of enantiomerically pure pharmaceuticals. A convenient two-step synthesis starting from the readily available chiral precursor, D-ornithine, has been reported.[3] This method involves the formation of an N-Boc protected 3-aminolactam, followed by a key imido ester hydrogenation step.

Experimental Protocol: Synthesis from D-Ornithine[3]

Step 1: Formation of (R)-3-(Boc-amino)azepan-2-one

  • D-ornithine is first protected with a tert-butyloxycarbonyl (Boc) group on the α-amino group.

  • The resulting Nα-Boc-D-ornithine is then cyclized to form the corresponding lactam, (R)-3-(Boc-amino)azepan-2-one, typically using a suitable coupling agent.

Step 2: Reduction of (R)-3-(Boc-amino)azepan-2-one to this compound

  • The N-Boc protected 3-aminolactam is converted into its corresponding imido ester by O-alkylation.

  • The imido ester is then hydrogenated without isolation using a standard hydrogenation catalyst, such as 5% Platinum on carbon (Pt/C), under mild conditions (5 bar H₂, room temperature).

  • This reduction selectively reduces the lactam carbonyl to a methylene group, yielding the desired this compound.

Synthesis_Workflow D_Ornithine D-Ornithine Boc_Protected (R)-3-(Boc-amino)azepan-2-one D_Ornithine->Boc_Protected Boc Protection & Lactamization Imido_Ester Imido Ester Intermediate Boc_Protected->Imido_Ester O-alkylation Final_Product This compound Imido_Ester->Final_Product Hydrogenation (Pt/C, H2)

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The specific chirality and functionalization of this compound make it a particularly valuable building block for targeting a range of biological pathways.

NLRP3 Inflammasome Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

This compound serves as a crucial chiral amine for the construction of complex heterocyclic systems that potently and selectively inhibit NLRP3 activation. The synthesis of these inhibitors often involves the deprotection of the Boc group, followed by coupling with a suitable heterocyclic core.

NLRP3_Inhibition_Pathway cluster_0 NLRP3 Inflammasome Activation cluster_1 Inflammatory Cytokine Release PAMPs_DAMPs PAMPs/DAMPs NLRP3_Activation NLRP3 Activation PAMPs_DAMPs->NLRP3_Activation ASC_Recruitment ASC Recruitment NLRP3_Activation->ASC_Recruitment Caspase1_Activation Pro-Caspase-1 to Caspase-1 ASC_Recruitment->Caspase1_Activation Pro_IL1b Pro-IL-1β Pro_IL18 Pro-IL-18 IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Caspase-1 IL18 IL-18 (Inflammation) Pro_IL18->IL18 Caspase-1 Azepane_Inhibitor (R)-Azepane-based NLRP3 Inhibitor Azepane_Inhibitor->NLRP3_Activation Inhibits

Caption: Role of azepane-based inhibitors in the NLRP3 signaling pathway.

Data Presentation

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes expected and reported analytical data for this and structurally related compounds. Researchers should perform their own analytical characterization for confirmation.

Data TypeExpected/Reported Values
¹H NMR (CDCl₃) δ (ppm): ~4.9 (br s, 1H, NH), ~3.6 (m, 1H, CH-N), ~3.2-2.8 (m, 2H, CH₂-N), ~1.8-1.4 (m, 6H, CH₂), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~50 (CH-N), ~48 (CH₂-N), ~35, ~30, ~25 (CH₂), 28.5 (C(CH₃)₃)
Specific Rotation The specific rotation for the (R)-enantiomer is expected to be a non-zero value, which would be opposite in sign to the (S)-enantiomer. The exact value is dependent on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in CDCl3) NMR_Acquisition NMR Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition H1_NMR 1H NMR NMR_Acquisition->H1_NMR C13_NMR 13C NMR NMR_Acquisition->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Caption: General workflow for NMR analysis.

Conclusion

This compound is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex pharmaceutical agents. Its application in the development of NLRP3 inflammasome inhibitors highlights its potential for addressing a range of inflammatory diseases. The synthetic route from D-ornithine provides an accessible pathway to this important intermediate. This technical guide serves as a foundational resource for researchers and scientists working with this compound, facilitating its effective use in the advancement of drug discovery and development programs.

References

An In-Depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-tert-Butyl azepan-3-ylcarbamate, a key chiral intermediate in the development of novel therapeutics.

Core Molecular Data

This compound is a carbamate-protected form of (R)-3-aminoazepane. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules for pharmaceutical applications.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
CAS Number 1354351-56-6[1]
Appearance White to off-white solid
Chirality (R)-enantiomer

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its use in stereospecific drug synthesis. A common and efficient method involves a two-step process starting from the readily available chiral precursor, D-lysine.[2][3]

Synthesis from D-Lysine

This synthetic route leverages the inherent chirality of D-lysine to produce the desired (R)-enantiomer of the azepane ring system. The key steps involve the formation of an N-Boc-protected 3-aminolactam, followed by its conversion to an imido ester and subsequent hydrogenation.[2][3]

Step 1: Formation of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-protected 3-aminolactam)

  • Boc Protection of D-Lysine: D-lysine is first protected at the α-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting D-lysine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system (e.g., water/THF or water/acetone) at controlled temperatures (e.g., 0-5 °C).[4][5][6]

  • Cyclization to Lactam: The Nα-Boc-protected D-lysine is then induced to cyclize to form the corresponding seven-membered lactam ring. This intramolecular condensation is often facilitated by activating the carboxylic acid group, for example, by converting it to an active ester.

Step 2: Reduction of the Lactam to this compound

  • O-Alkylation to Imido Ester: The N-Boc-protected 3-aminolactam is converted to its corresponding imido ester. This is typically achieved by O-alkylation using a suitable reagent.

  • Hydrogenation: The resulting imido ester is then hydrogenated to yield the final product, this compound. This reduction is carried out under mild conditions (e.g., 5 bar H₂, room temperature) using a standard hydrogenation catalyst such as 5% Platinum on carbon (Pt/C).[2][3]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several classes of therapeutic agents, including IRAK4 inhibitors and orexin receptor antagonists.[7]

Role as an Intermediate in IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways and a promising target for the treatment of certain cancers and autoimmune diseases.[8][9] this compound provides the chiral azepane core, which is a common structural motif in a number of potent and selective IRAK4 inhibitors.

The general workflow for the incorporation of this intermediate into a final IRAK4 inhibitor is depicted below.

IRAK4_Inhibitor_Synthesis A (R)-tert-Butyl azepan-3-ylcarbamate B Deprotection (e.g., TFA) A->B C (R)-3-Aminoazepane B->C D Coupling with Core Scaffold C->D E IRAK4 Inhibitor Precursor D->E F Further Functionalization E->F G Final IRAK4 Inhibitor F->G Orexin_Antagonist_Development Target Orexin Receptor (Target Identification) LeadGen Lead Generation (HTS, Fragment Screening) Target->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Intermediate Key Intermediate Synthesis (this compound) LeadOpt->Intermediate FinalCompound Synthesis of Final Antagonist Candidate Intermediate->FinalCompound Preclinical Preclinical Testing (In vitro & In vivo) FinalCompound->Preclinical

References

An In-depth Technical Guide to (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a seven-membered azepane ring with a Boc-protected amine at the 3-position, renders it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in synthetic workflows.

Core Physicochemical Properties

While specific experimental data for some properties of this compound are not widely published, the following table summarizes its key identifiers and known characteristics. The tert-butoxycarbonyl (Boc) protecting group makes the amine functionality less nucleophilic, allowing for selective reactions at other positions of the molecule.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
CAS Number 1354351-56-6[1]
Appearance Solid (predicted/supplier data)
Melting Point Data not available in search results
Boiling Point Data not available in search results
Solubility Data not available in search results

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are standard protocols for determining key physicochemical properties applicable to this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad range can indicate the presence of impurities.

Method: Mel-Temp Apparatus [2][3][4]

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[2][5]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property. The following micro-method is suitable for small sample quantities.

Method: Capillary Method [6][7][8]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing.

General Protocol for Amine Derivatives [9][10][11][12]

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane).[12]

  • Procedure:

    • To a small, known amount of the compound (e.g., 1-5 mg) in a vial, a small volume of the solvent (e.g., 0.1 mL) is added.

    • The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).

    • The mixture is visually inspected for the dissolution of the solid.

    • If the solid dissolves, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added incrementally.

  • Classification: The solubility can be qualitatively classified (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.[11] Due to the presence of the basic azepane nitrogen, this compound is expected to be soluble in acidic aqueous solutions. Its solubility in organic solvents will depend on the overall polarity of the molecule.

Role in Synthetic Workflows

This compound is a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The azepane scaffold is a key feature in a number of biologically active compounds, including kinase inhibitors.[13][14][15][16] The Boc-protected amine allows for the selective functionalization of other parts of the molecule before the amine is deprotected for subsequent reactions.

The following diagram illustrates a generalized synthetic workflow where this compound serves as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product A (R)-tert-Butyl azepan-3-ylcarbamate C N-Alkylation or N-Arylation A->C B Electrophilic Partner (R-X) B->C Intermediate1 N-Substituted Azepane Intermediate C->Intermediate1 D Boc Deprotection (Acidic Conditions) Intermediate2 Deprotected Azepane Amine D->Intermediate2 E Amide Coupling FinalProduct Hypothetical Kinase Inhibitor E->FinalProduct Intermediate1->D Intermediate2->E

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This workflow highlights the strategic use of this compound. The initial step involves the functionalization of the azepane nitrogen. Subsequently, the Boc protecting group is removed under acidic conditions to liberate the primary amine. This amine can then undergo further reactions, such as an amide coupling, to build the final, more complex target molecule. This step-wise approach, enabled by the Boc protecting group, is fundamental in modern organic synthesis.

References

Spectroscopic Analysis of (R)-tert-Butyl azepan-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral compound (R)-tert-Butyl azepan-3-ylcarbamate. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted NMR data generated through advanced computational algorithms. These predictions are based on the compound's chemical structure and offer a valuable reference for researchers in synthesis, quality control, and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were performed in deuterochloroform (CDCl₃), a common solvent for nonpolar organic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom Number(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
10, 11, 121.45Singlet9H
7a3.20 - 3.35Multiplet1H
7b2.75 - 2.90Multiplet1H
33.80 - 3.95Multiplet1H
2a2.95 - 3.10Multiplet1H
2b2.60 - 2.75Multiplet1H
4a, 4b1.60 - 1.85Multiplet2H
5a, 5b1.40 - 1.60Multiplet2H
6a, 6b1.70 - 1.90Multiplet2H
NH (Carbamate)4.80 - 5.20Broad Singlet1H
NH (Azepane)1.90 - 2.40Broad Singlet1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
8155.5
979.2
10, 11, 1228.4
351.0
748.5
245.8
636.5
430.2
525.5

Visualization of Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR data correlation.

Figure 1. Chemical structure of this compound with atom numbering.

Experimental Protocols

The following is a detailed, representative protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterochloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

  • Tuning and Locking: The spectrometer probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The field frequency is then locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: A 30-45 degree pulse angle is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

    • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is common.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

logical_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C ft_phase_baseline FT, Phasing, Baseline Correction acquire_1H->ft_phase_baseline acquire_13C->ft_phase_baseline integrate_reference Integration & Referencing (1H) ft_phase_baseline->integrate_reference peak_pick_reference Peak Picking & Referencing (13C) ft_phase_baseline->peak_pick_reference assign_signals Assign Signals to Structure integrate_reference->assign_signals peak_pick_reference->assign_signals confirm_structure Confirm Structure & Purity assign_signals->confirm_structure

Figure 2. Workflow for NMR analysis of this compound.

Mass Spectrometry Analysis of (R)-tert-Butyl azepan-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of (R)-tert-Butyl azepan-3-ylcarbamate, a key building block in pharmaceutical synthesis. This document outlines expected fragmentation patterns, experimental protocols, and data interpretation strategies to aid in the characterization and quality control of this compound.

Compound Profile

This compound is a chiral cyclic carbamate widely utilized in the development of novel therapeutic agents. Its accurate mass spectrometric analysis is crucial for identity confirmation, purity assessment, and metabolic studies.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number 1354351-56-6
Chemical Structure (Image of the chemical structure of this compound)

Mass Spectrometry Data

Mass spectrometric analysis of this compound typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides characteristic product ions that confirm the compound's structure.

Predicted Mass Spectrum Data

The following table summarizes the expected major ions in the mass spectrum of this compound. The data is based on the analysis of structurally similar compounds, such as tert-butyl 3-aminopiperidine-1-carboxylate, and known fragmentation patterns of N-Boc protected amines.[1]

m/z (amu)Proposed Fragment IonRelative Intensity (%)
215.17[M+H]⁺10
159.13[M+H - C₄H₈]⁺40
141.12[M+H - C₄H₈ - H₂O]⁺20
115.10[M+H - Boc]⁺80
99.08[Azepane-3-amine]⁺60
57.07[C₄H₉]⁺ (tert-butyl cation)100

Note: Relative intensities are estimates and can vary depending on the instrument and experimental conditions.

Fragmentation Pathway

The fragmentation of protonated this compound is dominated by cleavages related to the tert-butoxycarbonyl (Boc) protecting group. The primary fragmentation pathways include the loss of isobutylene, the complete loss of the Boc group, and the formation of the stable tert-butyl cation.

fragmentation_pathway M [M+H]⁺ m/z = 215.17 F1 [M+H - C₄H₈]⁺ m/z = 159.13 M->F1 - C₄H₈ (56 Da) F2 [M+H - Boc]⁺ m/z = 115.10 M->F2 - C₅H₈O₂ (100 Da) F3 [C₄H₉]⁺ m/z = 57.07 M->F3

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: 10-30 eV (for MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the compound. Silylation is a common derivatization technique for carbamates.

Sample Preparation and Derivatization:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (20:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Scan Range: m/z 40-400

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of this compound, from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing cluster_report Reporting P1 Weighing & Dissolution P2 Dilution P1->P2 P3 Filtration / Derivatization P2->P3 A1 LC-MS or GC-MS Injection P3->A1 A2 Ionization (ESI or EI) A1->A2 A3 Mass Analysis (Full Scan & MS/MS) A2->A3 D1 Data Acquisition A3->D1 D2 Peak Detection & Integration D1->D2 D3 Spectral Interpretation D2->D3 R1 Structure Confirmation D3->R1 R2 Purity Assessment R1->R2 logical_relationship MW Molecular Weight (214.30 Da) MS Observed [M+H]⁺ (m/z 215.17) MW->MS Frag1 Loss of 100 Da ([M+H - Boc]⁺) MS->Frag1 Frag2 Loss of 56 Da ([M+H - C₄H₈]⁺) MS->Frag2 Boc Boc Group Presence Boc->Frag1 Boc->Frag2 Frag3 Presence of m/z 57 ([C₄H₉]⁺) Boc->Frag3 Structure Confirmed Structure Frag1->Structure Frag2->Structure Frag3->Structure

References

Stability and storage conditions for (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of (R)-tert-Butyl azepan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a pharmaceutical intermediate, ensuring its stability and purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound. The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions and thermal stress.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 1354351-56-6
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Appearance Solid (form may vary)
Solubility Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[1]

Stability Profile

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. While specific quantitative stability data for this exact molecule is not extensively available in the public domain, the stability profile can be inferred from the well-documented behavior of Boc-protected amines.

Summary of Stability Characteristics:

ConditionStabilityPrimary Degradation Pathway
Acidic pH UnstableThe Boc group is readily cleaved under acidic conditions.[2][3]
Neutral pH Generally StableMinimal degradation is expected.
Basic pH Generally StableThe Boc group is stable towards most bases and nucleophiles.[2][4][5]
Temperature Susceptible to Thermal DegradationThermal deprotection can occur at elevated temperatures, potentially above 85-90°C.[2]
Light Potentially UnstableWhile specific photostability data is not widely available, compounds with amine functionalities can be susceptible to photo-oxidation. Formal photostability studies are recommended as per ICH Q1B guidelines.[2][6]
Oxidation Potentially UnstableThe secondary amine in the azepane ring could be susceptible to oxidation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on supplier information and the compound's chemical nature:

ParameterRecommended ConditionRationale
Temperature Store in a cool place, with some suppliers recommending refrigeration (2-8 °C).[7]To minimize thermal degradation.
Atmosphere Keep container tightly closed in a dry and well-ventilated place under an inert atmosphere.[7]To protect from moisture and oxidation.
Light Store in a dark place or use an opaque/amber container.[7]To prevent potential photolytic degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound, based on International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

5.1.1. Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[7]

5.1.2. Stress Conditions

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.[7]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.[7]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[7]

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified period.[7]

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique to separate the parent compound from its degradation products.[7]

5.2.1. HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at a suitable wavelength (e.g., 210 nm).[8]

  • Column Temperature: 30 °C.[8]

5.2.2. LC-MS for Degradant Identification

Coupling the HPLC to a mass spectrometer (LC-MS) is crucial for the identification and structural elucidation of the degradation products.[7]

Visualizations

Logical Workflow for Stability Assessment

Stability_Workflow cluster_planning Planning & Preparation cluster_execution Execution: Forced Degradation cluster_analysis Analysis & Characterization cluster_conclusion Conclusion & Reporting start Define Stability Study Protocol (ICH Guidelines) prep_sample Prepare Samples of This compound start->prep_sample prep_analytical Develop & Validate Stability-Indicating Method (e.g., HPLC) start->prep_analytical stress Expose Samples to Stress Conditions prep_sample->stress analyze Analyze Stressed Samples using Validated Method prep_analytical->analyze acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify & Characterize Degradation Products (LC-MS) analyze->identify quantify Quantify Degradation & Assess Mass Balance identify->quantify pathway Elucidate Degradation Pathways quantify->pathway report Generate Stability Report pathway->report storage Define Storage Conditions & Re-test Period report->storage

Caption: A logical workflow for conducting a comprehensive stability assessment.

Potential Degradation Pathways

Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_thermal Thermal Degradation parent This compound protonated Protonated Intermediate parent->protonated H⁺ thermal_deprotected (R)-Azepan-3-amine parent->thermal_deprotected Heat (Δ) thermal_isobutylene Isobutylene parent->thermal_isobutylene Heat (Δ) thermal_co2 Carbon Dioxide parent->thermal_co2 Heat (Δ) deprotected (R)-Azepan-3-amine protonated->deprotected isobutylene Isobutylene protonated->isobutylene co2 Carbon Dioxide protonated->co2

Caption: Potential degradation pathways under acidic and thermal stress conditions.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and inert environment. The primary vulnerabilities of the molecule are its susceptibility to degradation under acidic conditions and at elevated temperatures, leading to the cleavage of the Boc protecting group. For researchers, scientists, and drug development professionals, adherence to the recommended storage and handling guidelines is critical to maintain the integrity of this important synthetic intermediate. A thorough understanding of its stability profile through forced degradation studies is essential for the development of robust synthetic processes and stable drug formulations.

References

In-Depth Technical Guide: Stereochemistry of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid azepane scaffold, combined with the stereochemically defined amine functionality, makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine, facilitating multi-step synthetic sequences. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this compound.

Physicochemical Properties and Stereochemical Data

The fundamental properties of tert-butyl azepan-3-ylcarbamate are summarized below. It is crucial to note that while data for the racemic mixture is available, specific optical rotation and melting point data for the pure (R)-enantiomer are not widely reported in publicly available literature, highlighting a gap in the detailed characterization of this specific stereoisomer.

Table 1: Physicochemical Properties of tert-Butyl azepan-3-ylcarbamate [1]

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number (Racemate) 454451-26-4
CAS Number ((R)-enantiomer) 1354351-56-6[2]
IUPAC Name tert-butyl N-(azepan-3-yl)carbamate
Computed XLogP3 1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Stereochemical Considerations:

The chirality of this compound arises from the stereocenter at the C3 position of the azepane ring. The "(R)" designation indicates the absolute configuration at this carbon, as defined by the Cahn-Ingold-Prelog priority rules. The specific rotation, a measure of the compound's ability to rotate plane-polarized light, is a key characteristic of the pure enantiomer. However, experimentally determined values for the specific rotation of this compound are not readily found in the scientific literature. Different enantiomers of a chiral compound will rotate plane-polarized light to an equal but opposite extent[3].

Synthesis and Enantioselective Strategies

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A viable route to enantiopure 3-aminoazepane derivatives involves starting from naturally occurring chiral molecules. L- and D-lysine are attractive starting materials for the synthesis of the corresponding enantiomers of 3-aminoazepane.

Conceptual Workflow for Asymmetric Synthesis:

G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Target Molecule D-Lysine D-Lysine Cyclization_to_Lactam Cyclization to Lactam D-Lysine->Cyclization_to_Lactam  e.g., Methyl Ester Formation & Base-mediated cyclization Reduction_of_Lactam Lactam Reduction Cyclization_to_Lactam->Reduction_of_Lactam  e.g., LiAlH4 or Catalytic Hydrogenation Boc_Protection Boc Protection Reduction_of_Lactam->Boc_Protection  (Boc)2O, Base Final_Product (R)-tert-Butyl azepan-3-ylcarbamate Boc_Protection->Final_Product

Caption: Asymmetric synthesis workflow from D-Lysine.

Experimental Protocol: Synthesis of Enantiopure 3-Aminoazepane Derivatives from Lysine

While a detailed protocol for the direct synthesis of this compound is not explicitly detailed in a single source, a general approach can be inferred from the literature on the synthesis of related compounds. The synthesis of enantiopure 3-aminoazepane derivatives can be achieved from ornithine and lysine[4]. The key steps involve the cyclization of the amino acid methyl ester to form the corresponding lactam, followed by protection and subsequent reduction[4].

Step 1: Cyclization of D-Lysine Methyl Ester

  • D-Lysine is first converted to its methyl ester.

  • The methyl ester is then subjected to base-mediated cyclization to yield the corresponding 3-amino-azepan-2-one (lactam).

Step 2: Protection of the Exocyclic Amine

  • The primary amine of the lactam is protected, for example, with a trityl group.

Step 3: Reduction of the Lactam

  • The protected lactam is reduced to the corresponding 3-(protected-amino)azepane.

Step 4: Boc Protection of the Ring Nitrogen and Deprotection of the Exocyclic Amine

  • The secondary amine of the azepane ring is protected with a Boc group.

  • The initial protecting group on the exocyclic amine is then removed.

Step 5: Boc Protection of the Exocyclic Amine

  • The now free primary amine at the 3-position is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.

Resolution of Racemic tert-Butyl azepan-3-ylcarbamate

An alternative strategy involves the synthesis of the racemic mixture of tert-butyl azepan-3-ylcarbamate, followed by chiral resolution.

Conceptual Workflow for Racemic Synthesis and Resolution:

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Target Molecule Acyclic_Precursor Acyclic Precursor Cyclization Cyclization Acyclic_Precursor->Cyclization Racemic_Amine Racemic 3-Aminoazepane Cyclization->Racemic_Amine Boc_Protection Boc Protection Racemic_Amine->Boc_Protection Racemic_Product Racemic tert-Butyl azepan-3-ylcarbamate Boc_Protection->Racemic_Product Diastereomeric_Salt Formation of Diastereomeric Salts Racemic_Product->Diastereomeric_Salt  + Chiral Resolving Agent (e.g., Tartaric Acid) Separation Separation of Diastereomers Diastereomeric_Salt->Separation  e.g., Fractional Crystallization Liberation Liberation of Enantiomer Separation->Liberation  Base Treatment Final_Product (R)-tert-Butyl azepan-3-ylcarbamate Liberation->Final_Product

Caption: Racemic synthesis and chiral resolution workflow.

Experimental Protocol: General Procedure for Chiral Resolution

A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.

  • Salt Formation: The racemic tert-butyl azepan-3-ylcarbamate is dissolved in a suitable solvent and treated with a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer will precipitate out of the solution first.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically enriched free amine.

  • Purification: The final product is purified by standard techniques such as recrystallization or chromatography.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
tert-Butyl (9H)~1.4s9H
Azepane Ring Protons (12H)1.5 - 3.5m12H
NH (Boc)~4.5 - 5.5br s1H
NH (ring)~1.5 - 2.5 (may be broad)br s1H
¹³C NMR Predicted Chemical Shift (ppm)
tert-Butyl (CH₃)₃~28
tert-Butyl C~79
C=O (Carbamate)~156
Azepane Ring Carbons25 - 55

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Applications in Drug Development

Chiral 3-aminoazepane scaffolds are recognized as important pharmacophores in the development of therapeutic agents[4]. The carbamate group itself is a structural motif found in a variety of drugs and can be used to modulate the biological and pharmacokinetic properties of a molecule[5]. While the specific application of this compound in a signaling pathway or as a direct precursor to a marketed drug is not widely documented, its structural features make it a highly valuable intermediate for the synthesis of:

  • Enzyme Inhibitors: The constrained cyclic structure can provide a rigid framework for positioning functional groups to interact with the active site of an enzyme.

  • Receptor Ligands: The stereochemistry of the amine is often crucial for selective binding to G-protein coupled receptors (GPCRs) and other receptor families.

  • Complex Natural Product Analogs: As a chiral building block, it can be incorporated into the synthesis of analogs of natural products with improved pharmacological profiles.

The development of efficient and scalable syntheses for enantiopure 3-aminoazepane derivatives is an active area of research, driven by the demand for these versatile intermediates in drug discovery programs[6][7].

Conclusion

This compound is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While detailed experimental protocols and comprehensive characterization data for this specific enantiomer are not extensively published, its synthesis can be achieved through established methods of asymmetric synthesis from chiral precursors like D-lysine or through the resolution of the corresponding racemic mixture. The stereodefined azepane core provides a valuable platform for the design and synthesis of next-generation pharmaceuticals. Further research into the biological applications of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Commercial Availability and Synthetic Strategies for (R)-tert-Butyl azepan-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl azepan-3-ylcarbamate, a key chiral building block, is of significant interest to the pharmaceutical industry due to the prevalence of the azepane scaffold in a wide array of bioactive molecules. This technical guide provides an in-depth overview of its commercial availability, typical quality specifications, and detailed synthetic methodologies. The information presented herein is intended to support researchers and drug development professionals in sourcing and utilizing this important chemical entity.

Physicochemical Properties and Identification

PropertyValueReference
CAS Number 1354351-56-6[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance Off-white to yellow solid[1]
Purity Typically ≥95% - 98%[1]
Enantiomeric Excess (ee) >99% (based on synthetic methodologies)[2]

Commercial Suppliers

This compound is available from a variety of chemical suppliers specializing in building blocks for research and development. The following table lists several notable suppliers. It is recommended to request a certificate of analysis for lot-specific data.

SupplierLocationNotes
LEAP CHEM Co., Ltd.ChinaOffers the compound for pharmaceutical and intermediate applications.
Dana BioscienceUSAProvides the product in various quantities for research purposes.
CenmedUSALists the compound with reference to manufacturer Aladdin.
BLDpharmChina/USAOffers the compound and related derivatives.
001CHEMICALChinaSpecifies a purity of not less than 98%.[1]
AmbeedUSAProvides the compound with access to analytical data like NMR and HPLC.

Synthetic Approaches

The synthesis of enantiopure 3-aminoazepane derivatives is a topic of significant interest, with several strategies developed to ensure high stereochemical control. A particularly innovative and green approach involves a one-pot enzymatic cascade, which leverages the high selectivity of biocatalysts.

Chemoenzymatic Synthesis of the Chiral 3-Aminoazepane Core

A recently developed method utilizes a multi-enzyme cascade to produce enantiopure N-Cbz-protected L-3-aminoazepane from L-lysine derived amino alcohol.[2] This method is advantageous as it starts from a renewable feedstock and proceeds under ambient conditions, avoiding harsh reagents and protecting group manipulations that can lead to racemization.[2] The resulting Cbz-protected amine can then be converted to the desired Boc-protected product through standard chemical transformations (deprotection followed by Boc-protection).

This protocol is adapted from the work of Ford et al. (2020).[2]

Materials:

  • N-Cbz-L-lysinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED)

  • Sodium phosphate buffer (NaPi), pH 7.5

  • General laboratory glassware and equipment for chemical synthesis and purification.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of N-Cbz-L-lysinol (e.g., 3 mM) in sodium phosphate buffer (pH 7.5).

  • Enzyme Addition: Add the selected galactose oxidase and imine reductase variants to the reaction mixture. The optimal enzyme loading should be determined empirically, with starting points described in the literature.[2]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for a specified period (e.g., 16 hours).[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as GC-FID, to determine the conversion to the desired product.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction with an organic solvent, followed by purification techniques such as column chromatography to isolate the enantiopure N-Cbz-protected L-3-aminoazepane. The enantiomeric purity of the product can be confirmed by chiral HPLC analysis.[2]

Note: The subsequent steps of Cbz-deprotection (e.g., by hydrogenolysis) and Boc-protection (using Boc-anhydride) are standard procedures in organic synthesis.

Applications in Drug Discovery

The chiral azepane motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).[3][4] Its three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets.

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected amine allows for selective functionalization at other positions of the azepane ring before deprotection and subsequent elaboration of the amino group. This strategy is employed in the development of novel therapeutics, including kinase inhibitors and agents targeting neuropsychiatric disorders.[3][4]

Visualizing Synthetic and Application Pathways

To illustrate the synthetic strategy and the utility of this building block, the following diagrams are provided.

G Chemoenzymatic Synthesis Workflow cluster_start Starting Material cluster_cascade One-Pot Enzymatic Cascade cluster_intermediate Intermediate cluster_final_product Final Product Synthesis start N-Cbz-L-lysinol oxidation Oxidation (GOase) start->oxidation cyclization Spontaneous Cyclization oxidation->cyclization Unstable Aldehyde reduction Reduction (IRED) cyclization->reduction Cyclic Imine intermediate (R)-3-(Cbz-amino)azepane reduction->intermediate deprotection Cbz Deprotection intermediate->deprotection boc_protection Boc Protection deprotection->boc_protection Free Amine final_product (R)-tert-Butyl azepan-3-ylcarbamate boc_protection->final_product

Chemoenzymatic synthesis of the target compound.

G Application in Drug Discovery cluster_building_block Chiral Building Block cluster_modification Chemical Modifications cluster_final_compound Lead Compound building_block (R)-tert-Butyl azepan-3-ylcarbamate modification Ring Functionalization (e.g., N-alkylation) building_block->modification deprotection Boc Deprotection modification->deprotection elaboration Amine Elaboration (e.g., amidation, reductive amination) deprotection->elaboration final_compound Bioactive Molecule (e.g., Kinase Inhibitor, CNS Agent) elaboration->final_compound

Utility as a building block in drug discovery.

References

Methodological & Application

Synthesis of (R)-tert-Butyl Azepan-3-ylcarbamate from D-Lysine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl azepan-3-ylcarbamate is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its rigid, seven-membered azepane scaffold and the stereochemistry at the C3 position are crucial for the pharmacological activity of many compounds. This application note provides a detailed protocol for the enantioselective synthesis of this compound, starting from the readily available and inexpensive chiral precursor, D-lysine. The described synthetic route proceeds via a two-step sequence involving the formation of an N-Boc protected 3-aminolactam, followed by its reduction.

Overall Synthetic Scheme

The synthesis begins with the protection of the amino groups of D-lysine, followed by cyclization to form the key lactam intermediate. Subsequent reduction of the lactam yields the target this compound.

SynthesisWorkflow D_Lysine D-Lysine Boc_Lysine Nα,Nε-di-Boc-D-lysine D_Lysine->Boc_Lysine  Boc Anhydride, Base   Lactam (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate Boc_Lysine->Lactam  Cyclization (e.g., EDC, HOBt)   Target This compound Lactam->Target  Reduction (e.g., H₂, Pt/C)  

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from D-lysine.

StepReactionKey ReagentsTypical Yield (%)Enantiomeric Excess (%)
1Boc Protection of D-LysineDi-tert-butyl dicarbonate, NaHCO₃80-90>99
2Intramolecular CyclizationEDC, HOBt, DIPEA65-75>99
3Lactam ReductionH₂, 5% Pt/C85-95>99

Experimental Protocols

Step 1: Synthesis of Nα,Nε-di-Boc-D-lysine

This procedure outlines the protection of both amino groups of D-lysine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • D-Lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve D-lysine hydrochloride (1.0 eq) and sodium bicarbonate (5.0 eq) in deionized water in a round-bottom flask and cool the solution in an ice-water bath.

  • Add a solution of di-tert-butyl dicarbonate (3.0 eq) in dioxane dropwise to the cooled aqueous solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the mixture three times with diethyl ether to remove excess (Boc)₂O.

  • Carefully adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Nα,Nε-di-Boc-D-lysine as a white solid.[1]

Step 2: Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-3-amino-azepan-2-one)

This step involves the intramolecular cyclization of the protected D-lysine to form the seven-membered lactam ring.

Materials:

  • Nα,Nε-di-Boc-D-lysine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • Dissolve Nα,Nε-di-Boc-D-lysine (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 3: Synthesis of this compound

The final step is the reduction of the lactam to the desired azepane. A key aspect of this step is the conversion of the lactam to an imido ester intermediate, which is then hydrogenated.[2]

Materials:

  • (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

  • Triethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM)

  • Ethanol

  • 5% Platinum on carbon (Pt/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (R)-tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in dry dichloromethane in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triethyloxonium tetrafluoroborate (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of the imido ester can be monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude imido ester in ethanol in a hydrogenation vessel.

  • Add 5% Pt/C (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (5 bar) and stir the mixture at room temperature for 12-24 hours.[2]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in this synthesis.

LogicalFlow cluster_0 Starting Material Preparation cluster_1 Azepane Ring Formation cluster_2 Final Product Synthesis Start D-Lysine Boc_Protect Boc Protection Start->Boc_Protect Protected_Lysine Nα,Nε-di-Boc-D-lysine Boc_Protect->Protected_Lysine Cyclization Intramolecular Cyclization Protected_Lysine->Cyclization Lactam_Intermediate (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate Cyclization->Lactam_Intermediate Reduction Lactam Reduction (via Imido Ester) Lactam_Intermediate->Reduction Final_Product (R)-tert-Butyl azepan-3-ylcarbamate Reduction->Final_Product

Caption: Logical flow of the synthesis from D-lysine.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of enantiomerically pure this compound from D-lysine. The methodology is robust and scalable, making it suitable for both academic research and industrial drug development applications. The use of a readily available chiral precursor ensures the high enantiopurity of the final product, which is critical for its use in the synthesis of chiral pharmaceuticals.

References

Application Notes and Protocols for the Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (R)-tert-Butyl azepan-3-ylcarbamate, a valuable building block in medicinal chemistry. The synthesis commences with the readily available chiral starting material, D-ornithine hydrochloride, and proceeds through a three-step sequence involving esterification, cyclization to a lactam, Boc-protection of the primary amine, and subsequent reduction of the lactam carbonyl.

Experimental Workflow

The overall synthetic pathway is depicted below. The process is designed to be efficient and scalable for laboratory settings.

SynthesisWorkflow Start D-Ornithine Hydrochloride Step1 Step 1: Esterification Start->Step1 Intermediate1 (R)-Ornithine Methyl Ester Dihydrochloride Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 (R)-3-Aminoazepan-2-one Step2->Intermediate2 Step3 Step 3: Boc Protection Intermediate2->Step3 Intermediate3 (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate Step3->Intermediate3 Step4 Step 4: Reduction Intermediate3->Step4 End This compound Step4->End

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-Ornithine Methyl Ester Dihydrochloride

This step involves the esterification of the carboxylic acid functionality of D-ornithine.[1][2]

Materials:

  • D-Ornithine hydrochloride

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • Suspend D-ornithine hydrochloride (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) or acetyl chloride (2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to obtain a viscous oil or a solid residue.

  • Add diethyl ether or MTBE to the residue and triturate to induce precipitation of the product.

  • Collect the solid by filtration, wash with diethyl ether or MTBE, and dry under vacuum to afford (R)-ornithine methyl ester dihydrochloride as a white solid.

Step 2: Synthesis of (R)-3-Aminoazepan-2-one

The methyl ester is cyclized to the corresponding lactam under basic conditions.[3][4][5][6]

Materials:

  • (R)-Ornithine methyl ester dihydrochloride

  • Sodium methoxide (NaOMe) in methanol (25 wt% solution) or solid sodium methoxide

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl) (for neutralization)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-ornithine methyl ester dihydrochloride (1.0 eq) in anhydrous methanol (10-15 mL per gram).

  • Cool the solution to 0 °C.

  • Slowly add a solution of sodium methoxide in methanol (2.2 eq) or solid sodium methoxide portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize by adding solid ammonium chloride until the pH is approximately 7.

  • Filter the resulting suspension to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol to yield (R)-3-aminoazepan-2-one.

Step 3: Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

The primary amine of the lactam is protected with a tert-butyloxycarbonyl (Boc) group.[7][8][9]

Materials:

  • (R)-3-Aminoazepan-2-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Dioxane and Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (R)-3-aminoazepan-2-one (1.0 eq) in dichloromethane or a 1:1 mixture of dioxane and water (10-20 mL per gram).

  • Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • If using an aqueous solvent system, extract the mixture with ethyl acetate. If using dichloromethane, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to give (R)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 4: Synthesis of this compound

The final step is the reduction of the lactam carbonyl to a methylene group.[3]

Materials:

  • (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

  • Platinum on carbon (5% Pt/C) or another suitable reducing agent

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (R)-tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add 5% Platinum on carbon (5-10 mol% catalyst loading) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 5 bar).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary depending on the reaction scale and optimization.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1 D-Ornithine hydrochlorideSOCl₂ or AcCl, MeOHMethanolReflux (65)3-4(R)-Ornithine Methyl Ester Dihydrochloride90-95
2 (R)-Ornithine Methyl Ester DihydrochlorideNaOMeMethanolReflux (65)4-6(R)-3-Aminoazepan-2-one70-80
3 (R)-3-Aminoazepan-2-one(Boc)₂O, TEADCMRoom Temp.12-18(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate85-95
4 (R)-tert-Butyl (2-oxoazepan-3-yl)carbamateH₂, 5% Pt/CMethanolRoom Temp.24-48This compound75-85

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

LogicalRelationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product Ornithine D-Ornithine (Amino Acid) OrnithineEster Ornithine Methyl Ester (Esterification) Ornithine->OrnithineEster Esterification Lactam 3-Aminoazepan-2-one (Lactamization) OrnithineEster->Lactam Intramolecular Cyclization BocLactam Boc-Protected Lactam (Amine Protection) Lactam->BocLactam Boc Protection FinalProduct This compound (Protected Azepane) BocLactam->FinalProduct Lactam Reduction

Figure 2. Key transformations in the synthesis.

References

Application Notes and Protocols: Use of Azepane Scaffolds in the Synthesis of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orexin receptor antagonists are a class of drugs that target the orexin system, which plays a crucial role in regulating the sleep-wake cycle. By blocking the activity of orexin neuropeptides, these antagonists can promote sleep and are used for the treatment of insomnia. The synthesis of these molecules is a key area of research in medicinal chemistry. While a direct synthetic route for orexin receptor antagonists utilizing (R)-tert-Butyl azepan-3-ylcarbamate is not prominently documented in publicly available literature, the azepane scaffold is of significant interest due to its structural similarity to the core of established antagonists like Suvorexant.

This document provides an overview of the synthesis of Suvorexant, a dual orexin receptor antagonist, as a representative example. It also presents a hypothetical synthetic pathway illustrating how an (R)-azepan-3-ylcarbamate derivative could potentially be employed in the synthesis of novel orexin receptor antagonists.

Orexin Signaling Pathway

The orexin system comprises two G-protein coupled receptors, OX1R and OX2R, which are activated by the neuropeptides orexin-A and orexin-B.[1] Activation of these receptors, located in the hypothalamus, promotes wakefulness. Orexin receptor antagonists competitively block the binding of orexin peptides to these receptors, thereby suppressing the wake drive and facilitating sleep.

orexin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron orexin_peptides Orexin-A Orexin-B OX1R OX1R orexin_peptides->OX1R binds OX2R OX2R orexin_peptides->OX2R binds Gq Gq OX1R->Gq activates Gs Gs OX2R->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_increase ↑ [Ca2+] IP3_DAG->Ca_increase PKA PKA cAMP->PKA Wakefulness Wakefulness Ca_increase->Wakefulness PKA->Wakefulness Antagonist Orexin Receptor Antagonist Antagonist->OX1R blocks Antagonist->OX2R blocks

Caption: Orexin Signaling Pathway and Antagonist Action.

Representative Synthesis: Suvorexant

Suvorexant is an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[1][2] Its synthesis involves the construction of a chiral 1,4-diazepane ring system. Several synthetic routes have been reported, often involving a key reductive amination step to form the seven-membered ring.[2][3]

Experimental Workflow for Suvorexant Synthesis

The following diagram outlines a common synthetic strategy for Suvorexant.

suvorexant_synthesis start Starting Materials reductive_amination Intramolecular Reductive Amination start->reductive_amination resolution Chiral Resolution reductive_amination->resolution coupling1 Coupling with 5-chlorobenzoxazole resolution->coupling1 deprotection Deprotection coupling1->deprotection coupling2 Amide Coupling deprotection->coupling2 suvorexant Suvorexant coupling2->suvorexant

Caption: General Synthetic Workflow for Suvorexant.

Key Experimental Protocols

1. Synthesis of Racemic Amine Intermediate

A common approach involves the synthesis of an amino ketone precursor followed by reductive amination to form the diazepane ring.

  • Protocol: A suitable amino ketone precursor is dissolved in a solvent such as dichloromethane (DCM) or methanol. A reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise at room temperature. The reaction is stirred for 12-24 hours and monitored by LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.[4]

2. Chiral Resolution of the Diazepane Intermediate

The desired (R)-enantiomer is separated from the racemic mixture.

  • Protocol: Classical resolution can be achieved by treating the racemic amine with a chiral acid (e.g., tartaric acid derivatives) in a suitable solvent to form diastereomeric salts. The desired diastereomer is then selectively crystallized and isolated by filtration. The free base is subsequently liberated by treatment with a base. Alternatively, chiral HPLC can be employed for the separation.[2]

3. Amide Coupling to Yield Suvorexant

The final step involves the coupling of the chiral diazepane with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

  • Protocol: To a solution of the chiral diazepane intermediate and the carboxylic acid in an appropriate solvent like DMF, a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added. The reaction mixture is stirred at room temperature until completion, as monitored by HPLC. The product is then isolated through an aqueous workup and purified by crystallization or chromatography.[4]

Quantitative Data from Suvorexant Synthesis
StepReagentsYield (%)Purity/ee (%)Reference
Reductive AminationRu-based transfer hydrogenation catalyst9794.5 ee[3]
Amide CouplingEDC, HOBt, TEA in DMF~90>99[5]
Overall Yield (multi-step)Various routes31 - 65>99[5][6]

Hypothetical Application of this compound

While not a direct precursor to Suvorexant, this compound could theoretically be used to synthesize novel orexin receptor antagonists with an azepane core. The following workflow illustrates a potential synthetic route.

hypothetical_synthesis start (R)-tert-Butyl azepan-3-ylcarbamate n_alkylation N-Alkylation or N-Arylation start->n_alkylation deprotection Boc Deprotection n_alkylation->deprotection amide_coupling Amide Coupling deprotection->amide_coupling final_product Novel Orexin Receptor Antagonist amide_coupling->final_product

References

Application of (R)-tert-Butyl Azepan-3-ylcarbamate in the Synthesis of IRAK4 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-tert-butyl azepan-3-ylcarbamate as a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway, making it a compelling therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. The incorporation of the chiral azepane moiety can impart desirable physicochemical properties and vectoral orientation to engage with the kinase active site.

IRAK4 Signaling Pathway and Therapeutic Rationale

IRAK4 is a central mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members (IRAK1/2), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines. Inhibiting IRAK4 can block this entire cascade, offering a powerful therapeutic strategy.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathways TAK1->MAPK NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines induces transcription AP1->Cytokines induces transcription Ligand Ligand (PAMPs/DAMPs/IL-1) Ligand->TLR_IL1R Inhibitor (R)-Azepan-3-yl IRAK4 Inhibitor Inhibitor->IRAK4 inhibits

Caption: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Synthetic Application of this compound

This compound serves as a chiral building block to introduce a saturated seven-membered ring into the final inhibitor structure. The synthesis generally involves two key steps:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the free amine.

  • Coupling Reaction: Nucleophilic substitution or cross-coupling of the deprotected (R)-azepan-3-amine with a suitable heterocyclic core, often a halogenated pyrimidine or pyrazolopyrimidine derivative.

Synthesis_Workflow Start (R)-tert-Butyl azepan-3-ylcarbamate Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Intermediate (R)-Azepan-3-amine (salt form) Deprotection->Intermediate Coupling Nucleophilic Aromatic Substitution (SNAr) Intermediate->Coupling Core Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Core->Coupling Final_Product Final IRAK4 Inhibitor Coupling->Final_Product Purification Purification (Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthetic workflow for IRAK4 inhibitors.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of an IRAK4 inhibitor using this compound.

Protocol 3.1: Boc Deprotection of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 volumes). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting residue, (R)-azepan-3-aminium 2,2,2-trifluoroacetate, can often be used in the next step without further purification.

Protocol 3.2: Synthesis of a Representative IRAK4 Inhibitor

This protocol describes the coupling of (R)-azepan-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core for kinase inhibitors.

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or 2-propanol, add the crude (R)-azepan-3-aminium 2,2,2-trifluoroacetate (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3-5 eq), to neutralize the salt and facilitate the reaction.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final IRAK4 inhibitor.

Protocol 3.3: IRAK4 Biochemical Kinase Assay

This assay determines the direct inhibitory effect of the synthesized compound on IRAK4 enzymatic activity.

  • Reagents: Recombinant human IRAK4 enzyme, ATP, a suitable peptide substrate (e.g., a myelin basic protein-derived peptide), and a kinase assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the IRAK4 enzyme, the test compound, and the peptide substrate. Incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction and quantify the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). e. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3.4: Cellular Assay for Inhibition of Cytokine Release

This assay measures the ability of the compound to inhibit IRAK4 signaling in a cellular context.

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line like THP-1.

  • Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours. c. Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS, 100 ng/mL), to activate the IRAK4 pathway. d. Incubate for 18-24 hours at 37 °C. e. Collect the cell supernatant.

  • Quantification: Measure the concentration of a downstream cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of cytokine release and determine the IC₅₀ value.

Quantitative Data Summary

The following tables provide representative data for known IRAK4 inhibitors, which can be used as benchmarks for newly synthesized compounds derived from this compound.

Table 1: Biochemical Potency of Reference IRAK4 Inhibitors

CompoundIRAK4 Biochemical IC₅₀ (nM)Kinase Selectivity Profile
PF-06650833 (Zimlovisertib)~0.5 - 5.0High selectivity against a panel of kinases
BAY 1834845 (Zabedosertib)~3.0 - 10.0Selective over other IRAK family members
BMS-986126~5.3Potent and selective

Table 2: Cellular Activity of Reference IRAK4 Inhibitors

CompoundCell TypeStimulantCytokine MeasuredCellular IC₅₀ (nM)
PF-06650833Human Whole BloodLPSIL-6~10 - 50
PF-06650833Human Whole BloodR848IFN-α~5 - 20
BAY 1834845THP-1 cellsLPSTNF-α~20 - 100

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_downstream Further Studies Synthesis Synthesize Inhibitor Purification Purify Compound Synthesis->Purification Structure_ID Confirm Structure (NMR, MS) Purification->Structure_ID Kinase_Assay IRAK4 Kinase Assay Structure_ID->Kinase_Assay Test Compound Cell_Assay Cell-Based Cytokine Release Assay Structure_ID->Cell_Assay Test Compound IC50_Biochem Determine Biochemical IC₅₀ Kinase_Assay->IC50_Biochem IC50_Cell Determine Cellular IC₅₀ Cell_Assay->IC50_Cell ADME_Tox In Vitro ADME/Tox IC50_Cell->ADME_Tox Lead Optimization PK_PD In Vivo PK/PD Studies ADME_Tox->PK_PD

Caption: Workflow for the synthesis and evaluation of IRAK4 inhibitors.

Application Notes and Protocols: (R)-tert-Butyl azepan-3-ylcarbamate as a Key Intermediate in the Synthesis of Suvorexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-tert-butyl azepan-3-ylcarbamate as a crucial chiral intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. The following sections detail the synthetic pathway, experimental protocols, and relevant data, offering a practical guide for the synthesis of this important pharmaceutical agent.

Introduction

Suvorexant is an effective therapeutic agent for insomnia, and its synthesis has been the subject of extensive research to develop efficient and scalable manufacturing processes. A key challenge in the synthesis of Suvorexant lies in the stereoselective construction of the chiral 1,4-diazepane ring. This compound serves as a valuable, pre-functionalized chiral building block that simplifies the introduction of the required stereochemistry, thereby avoiding costly and time-consuming chiral resolution or asymmetric synthesis steps in later stages. This document outlines a synthetic strategy that leverages this intermediate.

Synthetic Pathway Overview

The synthesis of Suvorexant from this compound involves a multi-step process that begins with the formation of the core azepane ring, followed by coupling with the benzoxazole and triazole moieties. The overall synthetic scheme is depicted below.

Suvorexant_Synthesis A (R)-tert-Butyl azepan-3-ylcarbamate B N-Boc-(R)-azepane amine A->B Deprotection C 5-Chloro-2-(7-methyl-1,4-diazepan-1-yl)benzoxazole (Intermediate) B->C Coupling with 2,5-dichlorobenzoxazole D Suvorexant C->D Amide Coupling E [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanol F [5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid E->F Oxidation F->D

Caption: Synthetic pathway of Suvorexant from this compound.

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of the chiral azepane ring, one common strategy involves the asymmetric reductive amination of a suitable keto-amine precursor. For the purpose of these notes, we will start from the commercially available or previously synthesized this compound.

Deprotection of this compound to form (R)-azepan-3-amine

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a solution of hydrochloric acid (HCl) in a non-polar solvent (e.g., 4M HCl in dioxane or ethyl acetate) (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford (R)-azepan-3-amine hydrochloride.

Synthesis of tert-butyl (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylate

This step involves the coupling of the deprotected amine with 2,5-dichlorobenzoxazole.

Protocol: [1]

  • Dissolve the (R)-azepan-3-amine intermediate in a suitable solvent such as dichloromethane (5.9 L for a large-scale reaction).[1]

  • Maintain the temperature below 10 °C and add 2,5-dichlorobenzoxazole (517.7 g).[1]

  • Slowly add triethylamine (308 g) to the reaction mixture.[1]

  • Allow the mixture to warm to room temperature and stir for a designated period, monitoring for completion.[1]

Final Amide Coupling to Synthesize Suvorexant

The final step is the amide bond formation between the diazepane intermediate and the carboxylic acid moiety.

Protocol:

  • To a solution of tert-butyl (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylate (1.0 eq) and [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Suvorexant.

Data Presentation

The following table summarizes typical yields and purity data for the key synthetic steps.

StepStarting MaterialProductYield (%)Purity (%)Reference
Deprotection of Boc-azepaneThis compound(R)-azepan-3-amine hydrochloride>95>98General
Coupling with 2,5-dichlorobenzoxazole(R)-azepan-3-aminetert-butyl (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylate~85-90>97[1]
Final Amide Couplingtert-butyl (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylateSuvorexant~70-80>99General
Overall Optimized Process Chiral precursorsSuvorexant 65 99.92 [1][2]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of Suvorexant.

Experimental_Workflow Start Start: This compound Deprotection Step 1: Deprotection (Acidic Conditions) Start->Deprotection Isolation1 Isolation of Amine Salt (Filtration) Deprotection->Isolation1 Coupling1 Step 2: Coupling with 2,5-dichlorobenzoxazole Isolation1->Coupling1 Workup1 Aqueous Workup Coupling1->Workup1 Purification1 Purification (Crystallization/Chromatography) Workup1->Purification1 Coupling2 Step 3: Amide Coupling (HATU/EDC) Purification1->Coupling2 Workup2 Aqueous Workup Coupling2->Workup2 Purification2 Final Purification (Column Chromatography) Workup2->Purification2 Analysis Characterization (NMR, LC-MS, HPLC) Purification2->Analysis End End: Pure Suvorexant Analysis->End

Caption: General experimental workflow for the synthesis of Suvorexant.

Conclusion

The use of this compound as a starting material provides a streamlined and efficient route to Suvorexant. This approach allows for the early introduction of the critical stereocenter, leading to a more convergent and potentially higher-yielding overall synthesis. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals working on the synthesis of Suvorexant and related compounds. on the synthesis of Suvorexant and related compounds.

References

Application Notes and Protocols for N-Boc Deprotection of (R)-tert-Butyl azepan-3-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-tert-Butyl azepan-3-ylcarbamate and its derivatives. The removal of the Boc protecting group is a critical step in the synthesis of various pharmaceutical intermediates, including the key precursor for Besifloxacin, (R)-azepan-3-amine.[1] The selection of an appropriate deprotection method is crucial to ensure high yield, purity, and compatibility with other functional groups within the molecule.

The following sections detail various deprotection strategies, including traditional acidic methods and milder alternatives, to accommodate a range of substrate sensitivities and process requirements.

Overview of N-Boc Deprotection Methods

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions.[2][3] The choice of deprotection method for this compound derivatives depends on factors such as the presence of other acid-labile functional groups and the desired reaction scale. The most common methods involve treatment with strong acids, but several milder alternatives have been developed to address substrate sensitivity.[2][4]

Acidic Deprotection

Acid-catalyzed deprotection is the most conventional method for removing the Boc group.[2] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2] The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene.[2]

Common acidic reagents include:

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) in various solvents (e.g., dioxane, ethyl acetate)[2][5]

  • Sulfuric acid (H₂SO₄)[6]

  • Phosphoric acid (H₃PO₄)[7]

Mild and Alternative Deprotection Methods

To avoid the harsh conditions of strong acids, several alternative methods have been developed. These are particularly useful when dealing with acid-sensitive substrates.

  • Thermal Deprotection: Heating the N-Boc protected amine, often in a solvent like water or trifluoroethanol, can lead to the removal of the Boc group without the need for an acid catalyst.[8][9] This method is considered a green chemistry approach.[7][9]

  • Lewis Acid Catalysis: Certain Lewis acids can facilitate Boc deprotection under milder conditions than Brønsted acids.

  • Oxalyl Chloride in Methanol: This method offers a mild and selective cleavage of the N-Boc group at room temperature.[4][10]

  • Iron(III) Catalysis: The use of iron(III) salts provides a sustainable and catalytic approach for the selective removal of the Boc group, often with a clean reaction profile.[4][11]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various N-Boc deprotection methods applicable to amine derivatives. While specific data for this compound is not always available in the literature, the presented data for analogous cyclic amines provide a strong basis for method selection.

MethodReagents and ConditionsSubstrate TypeReaction TimeYield (%)Reference
Acidic
Trifluoroacetic Acid (TFA)TFA in Dichloromethane (DCM) (1:1), Room Temp.General Amines0.5 - 2 h>95[2]
Hydrochloric Acid (HCl)4M HCl in 1,4-Dioxane, Room Temp.General Amines1 - 4 hHigh[2]
Mild/Alternative
Thermal (Boiling Water)Reflux in H₂O (100°C)General Amines10 min - 2 hHigh[4]
Oxalyl Chloride(COCl)₂ (3 equiv.) in Methanol, Room Temp.Structurally Diverse Amines1 - 4 hup to 90[10][12]
Iron(III) CatalysisIron(III) salt catalystN,N'-diprotected aminesNot specifiedHigh[4][11]

Experimental Protocols

General Protocol for Acidic N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution at 0°C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction is typically complete within 30 minutes to 2 hours.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

General Protocol for N-Boc Deprotection with HCl in Dioxane

This method is another common acidic deprotection procedure, often resulting in the hydrochloride salt of the amine.

Materials:

  • This compound derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

Protocol for Thermal N-Boc Deprotection in Boiling Water

This "green" protocol avoids the use of acidic reagents and organic solvents.[7][9]

Materials:

  • This compound derivative

  • Distilled water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the N-Boc protected amine (0.5 mmol) and distilled water (5 mL) is heated to reflux (100°C).[4]

  • The reaction progress is monitored by TLC. Completion is typically observed within 10 minutes to 2 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can then be extracted with an appropriate organic solvent (e.g., dichloromethane), dried over anhydrous sulfate, and concentrated under reduced pressure.[4][7]

Protocol for Mild N-Boc Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates that are sensitive to strong acids.[4][10]

Materials:

  • This compound derivative

  • Methanol

  • Oxalyl chloride

Procedure:

  • To a solution of the N-Boc protected substrate (1 equivalent) in methanol, add oxalyl chloride (3 equivalents) dropwise at room temperature.[4][12]

  • Stir the reaction mixture for 1-4 hours.[4][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the deprotected amine, which can be further purified if necessary.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Deprotection_Mechanism cluster_acidic Acid-Catalyzed Deprotection Boc_Amine N-Boc-(R)-azepan-3-amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Free_Amine (R)-azepan-3-amine Protonated_Intermediate->Free_Amine Fragmentation Byproducts CO₂ + t-Butyl Cation Protonated_Intermediate->Byproducts

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Experimental_Workflow Start Start: N-Boc Protected Azepane Reaction Deprotection Reaction (e.g., Acidic, Thermal) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Completion Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Final Product: Deprotected Azepane Purification->Product

Caption: General experimental workflow for N-Boc deprotection.

Decision_Tree Start Select Deprotection Method Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Acidic_Method Use Acidic Method (TFA, HCl) Acid_Sensitive->Acidic_Method No Mild_Method Consider Mild Method Acid_Sensitive->Mild_Method Yes Thermal_Stable Is the substrate thermally stable? Mild_Method->Thermal_Stable Thermal_Method Use Thermal Method (Boiling Water) Thermal_Stable->Thermal_Method Yes Other_Mild Use Other Mild Methods (Oxalyl Chloride, Fe(III)) Thermal_Stable->Other_Mild No

Caption: Decision tree for selecting an N-Boc deprotection method.

References

Application Notes and Protocols: Catalytic Hydrogenation of (R)-tert-Butyl Azepan-3-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic hydrogenation of (R)-tert-butyl azepan-3-ylcarbamate derivatives. The azepane scaffold is a significant structural motif in numerous biologically active compounds, making stereoselective synthesis and modification of these structures crucial in medicinal chemistry and drug discovery. The following sections detail catalytic systems, experimental procedures, and expected outcomes based on analogous reactions reported in the scientific literature.

Introduction

This compound is a chiral building block used in the synthesis of various pharmaceutical agents. Catalytic hydrogenation is a key transformation for the saturation of double bonds within the azepane ring or for the modification of substituents, often with high stereocontrol. The choice of catalyst (e.g., Iridium, Ruthenium, Rhodium-based), ligands, and reaction conditions is critical to achieving high yields and diastereoselectivity. These protocols are designed to serve as a guide for the selective hydrogenation of derivatives of this important scaffold.

Catalytic Systems and Quantitative Data

The selection of an appropriate catalyst is paramount for the successful hydrogenation of substituted azepane derivatives. Below is a summary of relevant catalytic systems and their performance in analogous hydrogenations of N-heterocycles, which can be adapted for this compound derivatives.

Table 1: Performance of Iridium-Based Catalytic Systems in Asymmetric Hydrogenation of Cyclic Ene-Carbamates.[1][2][3]
EntrySubstrateCatalyst (mol%)H₂ Pressure (bar)SolventYield (%)ee (%)
11-Aryl-N-Boc-ene-benzazepine[Ir(COD)Cl]₂/N,P-Ligand (1)100DCM>9596-99
21-Alkyl-N-Boc-ene-benzazepine[Ir(COD)Cl]₂/N,P-Ligand (1)100DCM92-9991-99
31-Aryl-N-Cbz-ene-benzazepine[Ir(COD)Cl]₂/N,P-Ligand (1)100DCM>9596-99

Data adapted from asymmetric hydrogenation of analogous benzazepine precursors.[1][2]

Table 2: Performance of Ruthenium-Based Catalytic Systems in Asymmetric Hydrogenation.[4][5]
EntrySubstrate TypeCatalyst SystemH₂ Pressure (bar)SolventYield (%)ee (%)
1Dibenzo[c,e]azepine derivativeChiral Cationic Ru-Diamine50Methanol85-9980-97
2N-Boc-IndoleRu(η³-methallyl)₂(cod)/PhTRAP10-50Toluene>95up to 98

Data adapted from asymmetric hydrogenation of related N-heterocyclic compounds.

Experimental Protocols

The following are generalized protocols for the catalytic hydrogenation of an unsaturated derivative of this compound. Researchers should optimize these conditions for their specific substrate.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an Azepene Derivative

This protocol is adapted from the highly efficient asymmetric hydrogenation of cyclic ene-carbamates.[1][2]

Materials:

  • Unsaturated this compound derivative

  • [Ir(COD)Cl]₂ (Iridium(I) chloro-1,5-cyclooctadiene complex dimer)

  • Chiral N,P-ligand (e.g., a derivative of (S)-tert-butyl(pyridin-2-yl)phosphine)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a reaction vial is charged with the unsaturated this compound derivative (0.1 mmol, 1.0 equiv).

  • To a separate vial, [Ir(COD)Cl]₂ (0.0005 mmol, 0.5 mol%) and the chiral N,P-ligand (0.0011 mmol, 1.1 mol%) are added.

  • Anhydrous DCM (1.0 mL) is added to the catalyst precursor vial, and the mixture is stirred for 10 minutes to allow for catalyst formation.

  • The activated catalyst solution is then transferred to the vial containing the substrate.

  • The vial is sealed and placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times before being pressurized to 100 bar.

  • The reaction is stirred at room temperature for 16-24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the hydrogenated product.

  • The yield and diastereomeric excess (d.e.) or enantiomeric excess (e.e.) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: Ruthenium-Catalyzed Hydrogenation

This protocol is a general procedure based on the hydrogenation of various N-heterocycles.

Materials:

  • Unsaturated this compound derivative

  • Ruthenium catalyst (e.g., Ru/C, or a chiral Ru complex like Ru(η³-methallyl)₂(cod) with a chiral ligand)

  • Methanol or Toluene, anhydrous

  • Hydrogen gas (high purity)

  • Parr hydrogenator or similar apparatus

Procedure:

  • The unsaturated this compound derivative (1.0 mmol) and the ruthenium catalyst (1-5 mol%) are placed in a high-pressure reaction vessel.

  • Anhydrous solvent (10 mL) is added to the vessel.

  • The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar).

  • The reaction mixture is stirred vigorously at a set temperature (e.g., 25-80 °C) for the required time (e.g., 12-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the desired hydrogenated azepane derivative.

  • Characterization and purity assessment are performed using standard analytical techniques (NMR, MS, HPLC).

Visualizations

Reaction Pathway

Catalytic Hydrogenation Pathway Substrate (R)-tert-Butyl azepan-3-ylcarbamate Derivative (Unsaturated) Intermediate Substrate-Catalyst Complex Substrate->Intermediate Coordination Catalyst [M]-L* (Chiral Catalyst) Catalyst->Intermediate H2 H₂ H2->Intermediate Oxidative Addition Product Hydrogenated (R)-tert-Butyl azepan-3-ylcarbamate Derivative Intermediate->Product Reductive Elimination

Caption: General pathway for catalytic hydrogenation.

Experimental Workflow

Experimental Workflow start Start prep Prepare Substrate and Catalyst Solution start->prep reaction Charge Reactor and Pressurize with H₂ prep->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Depressurize, Filter) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, HPLC, MS) purify->analyze end End analyze->end

Caption: Standard experimental workflow for catalytic hydrogenation.

Safety Precautions

  • Catalytic hydrogenations should be conducted in a well-ventilated fume hood.

  • High-pressure reactors must be handled by trained personnel and regularly inspected.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Metal catalysts, especially on carbon support, can be pyrophoric. Handle with care and do not allow the dry catalyst to be exposed to air. Quench carefully after filtration.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and equipment. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Coupling Reactions Involving (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the utilization of (R)-tert-Butyl azepan-3-ylcarbamate in coupling reactions, a critical step in the synthesis of advanced pharmaceutical intermediates, including IRAK4-targeting Proteolysis Targeting Chimeras (PROTACs). The following protocols are based on established and peer-reviewed methodologies, ensuring reliability and reproducibility for drug discovery and development applications.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, frequently employed for the introduction of a constrained seven-membered ring system into a target molecule. This azepane moiety can impart desirable pharmacokinetic and pharmacodynamic properties. A key application of this intermediate is in the synthesis of IRAK4 degraders, where it is coupled with a pyrimidine core. This document outlines the protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for this transformation.

Key Application: Synthesis of IRAK4 Degrader Intermediate

A pivotal step in the synthesis of certain IRAK4 degraders involves the coupling of this compound with a suitably activated pyrimidine ring system. The following sections detail the experimental protocol and associated data for the reaction with 2,4-dichloro-5-nitropyrimidine.

Reaction Scheme

Figure 1: Nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyrimidine with this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of tert-Butyl (R)-(1-(2-chloro-5-nitropyrimidin-4-yl)azepan-3-yl)carbamate.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount UsedYield (%)
This compound214.311.01.0214 mg-
2,4-Dichloro-5-nitropyrimidine193.981.01.0194 mg-
DIPEA129.242.02.0348 µL-
tert-Butyl (R)-(1-(2-chloro-5-nitropyrimidin-4-yl)azepan-3-yl)carbamate371.83---85%
Experimental Protocol: Synthesis of tert-Butyl (R)-(1-(2-chloro-5-nitropyrimidin-4-yl)azepan-3-yl)carbamate

This protocol details the procedure for the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloro-5-nitropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloro-5-nitropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor vials

  • Magnetic stirrer

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq).

  • Add 2,4-dichloro-5-nitropyrimidine (1.0 eq) to the same vial.

  • Add N-Methyl-2-pyrrolidone (NMP) to dissolve the reactants.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Seal the microwave vial and place it in the microwave reactor.

  • Heat the reaction mixture to 90 °C using microwave irradiation and maintain for the appropriate time (monitor by TLC or LC-MS for completion, typically 1-3 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-Butyl (R)-(1-(2-chloro-5-nitropyrimidin-4-yl)azepan-3-yl)carbamate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Subsequent Deprotection and Amide Coupling

The Boc-protecting group on the azepane nitrogen can be readily removed under acidic conditions to liberate the free amine. This amine is then available for subsequent coupling reactions, such as amide bond formation, to continue the synthesis of the target molecule.

Boc Deprotection Workflow

Figure 2: General workflow for the deprotection of the Boc group.

General Protocol for Amide Bond Formation

The newly formed amine can be coupled with a carboxylic acid using standard peptide coupling reagents.

Materials:

  • Deprotected azepane derivative (amine)

  • Carboxylic acid

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Add the coupling reagent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected azepane derivative (amine) (1.0 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-16 hours).

  • Work up the reaction by quenching with water or a mild aqueous acid/base, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final amide product.

Conclusion

This compound is a versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols provided herein for its use in SNAr and subsequent amide coupling reactions offer a robust and reproducible methodology for researchers. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining high yields and purity of the desired products.

Chemoenzymatic synthesis of chiral amines using (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chemoenzymatic Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the asymmetric synthesis of this compound from a prochiral ketone using a recombinant (R)-selective ω-transaminase (ω-TA). This method highlights the efficiency and selectivity of enzymatic catalysis in producing chiral amines, which are crucial building blocks in pharmaceutical synthesis.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals. Their stereochemistry is often critical for biological activity, making enantioselective synthesis a key challenge in drug development. Chemoenzymatic methods, which couple the selectivity of enzymes with traditional organic synthesis, offer a powerful solution. ω-Transaminases (ω-TAs) have emerged as particularly valuable biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, demonstrating high enantioselectivity and operating under mild, environmentally benign conditions.

This application note details a protocol for the synthesis of this compound, a valuable chiral building block, via the asymmetric reductive amination of N-Boc-azepan-3-one. The process utilizes an (R)-selective ω-transaminase, employing L-Alanine as the amine donor. The protocol covers the enzymatic reaction, work-up, and purification, and includes representative data for yield and enantiomeric excess.

Reaction Principle

The core of the synthesis is an asymmetric transamination reaction. The ω-TA enzyme catalyzes the transfer of an amino group from an amine donor (L-Alanine) to the carbonyl group of the prochiral ketone substrate (N-Boc-azepan-3-one). This reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor. The conversion of L-Alanine to pyruvate serves as the thermodynamic driving force for the reaction. The high stereoselectivity of the chosen (R)-selective enzyme ensures the formation of the desired (R)-enantiomer of the product with high enantiomeric excess.

Experimental Protocols

Materials and Reagents
  • N-Boc-azepan-3-one (Substrate)

  • (R)-selective ω-Transaminase (e.g., ATA-256 or a similar commercial enzyme)

  • L-Alanine (Amine Donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • L-Alanine dehydrogenase (AlaDH) for cofactor recycling (optional)

  • Glucose dehydrogenase (GDH) for cofactor recycling (optional)

  • D-Glucose for cofactor recycling (optional)

  • NAD⁺/NADH for cofactor recycling (optional)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Equipment
  • Thermostatted shaker or incubator

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography columns

  • HPLC or GC system with a chiral column for enantiomeric excess determination

Enzymatic Reaction Protocol
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

  • Reagent Mixture Preparation: In a suitable reaction vessel, combine the following:

    • Potassium phosphate buffer (100 mM, pH 8.0) to a final volume of 50 mL.

    • N-Boc-azepan-3-one (1.0 g, 4.69 mmol). Dissolve in a minimal amount of DMSO (e.g., 2.5 mL) before adding to the buffer.

    • L-Alanine (2.09 g, 23.45 mmol, 5 equivalents).

    • Pyridoxal 5'-phosphate (PLP) (1 mg/mL final concentration).

    • (R)-selective ω-Transaminase (50 mg).

  • Reaction Incubation:

    • Seal the reaction vessel.

    • Place the vessel in a thermostatted shaker.

    • Incubate at 35°C with gentle agitation (e.g., 150 rpm) for 24 hours.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 4, 8, 24 hours) and analyzing them by HPLC or TLC.

Work-up and Purification Protocol
  • Enzyme Removal: After 24 hours, terminate the reaction by centrifuging the mixture (e.g., 10,000 x g for 20 minutes) to pellet the enzyme. Decant the supernatant.

  • Extraction:

    • Adjust the pH of the supernatant to >10 using 1 M NaOH.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (1 x 30 mL).

    • Dry the organic phase over anhydrous MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient elution system, for example, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (e.g., 0-5% MeOH in DCM).

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent to yield this compound as a solid or oil.

Data Presentation

The following table summarizes representative quantitative data for the chemoenzymatic synthesis of this compound.

ParameterValueMethod of Analysis
Substrate Loading20 g/L-
Reaction Time24 h-
Conversion>98%HPLC (achiral)
Enantiomeric Excess>99% e.e.HPLC (chiral)
Isolated Yield85%Gravimetric

Visualizations

Reaction Scheme

Caption: Chemoenzymatic synthesis of the target chiral amine.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Buffer (Substrate, L-Ala, PLP, Enzyme) reaction Incubate at 35°C, 150 rpm for 24h prep_reagents->reaction monitoring Monitor Conversion (HPLC/TLC) reaction->monitoring centrifuge Centrifuge to Remove Enzyme monitoring->centrifuge extract Basify & Extract with EtOAc centrifuge->extract dry Dry (MgSO4) & Concentrate extract->dry purify Silica Gel Chromatography dry->purify yield Determine Isolated Yield purify->yield ee_det Determine Enantiomeric Excess (Chiral HPLC) purify->ee_det

Caption: Step-by-step experimental workflow diagram.

Application Note and Protocol for the Scale-up Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the scale-up synthesis of (R)-tert-Butyl azepan-3-ylcarbamate, a key chiral intermediate in the manufacturing of various pharmaceutical agents. The described process is designed for robustness, scalability, and high enantiomeric purity, addressing common challenges in the synthesis of chiral azepanes such as racemization.[1] This application note includes a comprehensive experimental protocol, tabulated analytical data, and a process workflow diagram to ensure clarity and reproducibility in a pharmaceutical manufacturing setting.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development due to the presence of a chiral seven-membered azepane ring system. The synthesis of such chiral heterocycles on a large scale presents unique challenges, including the control of stereochemistry and the development of efficient purification methods.[2][3][4][5] This protocol outlines a reliable method for the multi-kilogram scale synthesis of the target compound with high purity and enantiomeric excess.

Synthetic Strategy

The synthetic approach involves a two-step process starting from commercially available (R)-3-aminoazepan-2-one. The first step is the reduction of the lactam functionality, followed by the protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group. This strategy is designed to be efficient and avoid harsh conditions that could lead to racemization.[1]

Experimental Protocol

Materials and Equipment

Raw Materials:

  • (R)-3-aminoazepan-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and inert gas inlet

  • 50 L jacketed glass reactor

  • Appropriate glassware for work-up and purification

  • Rotary evaporator

  • Vacuum oven

  • High-performance liquid chromatography (HPLC) system with a chiral column[6][7]

  • Gas chromatography (GC) system for residual solvent analysis[6][7][8]

  • Nuclear magnetic resonance (NMR) spectrometer[6][7]

Step 1: Synthesis of (R)-azepan-3-amine
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (40 L).

  • LiAlH₄ Addition: Carefully add lithium aluminum hydride (4.5 kg, 118.6 mol) to the THF in portions, maintaining the internal temperature below 20 °C.

  • Substrate Addition: Slowly add a solution of (R)-3-aminoazepan-2-one (10.0 kg, 78.0 mol) in anhydrous THF (20 L) to the LiAlH₄ suspension over 2-3 hours, keeping the internal temperature between 10-15 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by HPLC.

  • Quenching: Cool the reactor to 0-5 °C. Cautiously quench the reaction by the slow, sequential addition of water (4.5 L), 15% aqueous NaOH solution (4.5 L), and finally water (13.5 L).

  • Filtration: Filter the resulting slurry through a pad of celite and wash the filter cake with THF (2 x 10 L).

  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain crude (R)-azepan-3-amine as an oil.

Step 2: Synthesis of this compound
  • Reactor Setup: In the 50 L jacketed glass reactor, dissolve the crude (R)-azepan-3-amine from the previous step in dichloromethane (40 L).

  • Base Addition: Add triethylamine (13.0 L, 93.6 mol) to the solution and cool the mixture to 0-5 °C.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (18.6 kg, 85.8 mol) in dichloromethane (10 L) to the reactor over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction completion by HPLC.

  • Work-up: Wash the reaction mixture with 2M HCl (2 x 20 L), followed by 2M NaOH (2 x 20 L), and finally brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford this compound as a white solid.

  • Drying: Dry the final product in a vacuum oven at 40 °C to a constant weight.

Data Presentation

ParameterSpecificationBatch 1 ResultBatch 2 ResultBatch 3 Result
Appearance White to off-white solidWhite solidWhite solidOff-white solid
Yield (%) > 70% (overall)75%72%78%
Purity (HPLC) > 99.0%99.5%99.2%99.6%
Enantiomeric Excess (Chiral HPLC) > 99.0%99.6%99.5%99.7%
¹H NMR Conforms to structureConformsConformsConforms
¹³C NMR Conforms to structureConformsConformsConforms
Mass Spectrometry (m/z) [M+H]⁺ = 215.18215.2215.2215.2
Residual Solvents (GC) < 0.5%< 0.1%< 0.1%< 0.1%
Water Content (Karl Fischer) < 0.5%0.2%0.3%0.2%

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Boc Protection Start (R)-3-aminoazepan-2-one Intermediate (R)-azepan-3-amine Start->Intermediate 1. LiAlH4, THF 2. Quench Product (R)-tert-Butyl azepan-3-ylcarbamate Intermediate->Product Boc2O, NEt3, DCM

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow Start Charge Reactor with Anhydrous THF Add_LiAlH4 Add LiAlH4 Start->Add_LiAlH4 Add_Substrate Add (R)-3-aminoazepan-2-one solution Add_LiAlH4->Add_Substrate Reaction1 Stir at Room Temperature (12 hours) Add_Substrate->Reaction1 Quench Quench Reaction at 0-5 °C Reaction1->Quench Filter Filter Slurry Quench->Filter Concentrate1 Concentrate Filtrate Filter->Concentrate1 Dissolve Dissolve Crude Product in DCM Concentrate1->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Add_Boc2O Add Boc2O Solution Add_Base->Add_Boc2O Reaction2 Stir at Room Temperature (16 hours) Add_Boc2O->Reaction2 Workup Aqueous Work-up Reaction2->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Dry Vacuum Oven Drying Purify->Final_Dry QC Quality Control Analysis (HPLC, NMR, GC, KF) Final_Dry->QC

Caption: Step-by-step workflow for the synthesis and purification.

Quality Control

A suite of analytical techniques is employed to ensure the final product meets the required specifications for pharmaceutical use.[6] High-Performance Liquid Chromatography (HPLC) is used for purity assessment and quantification of impurities.[6][7] Chiral HPLC is essential to confirm the enantiomeric excess of the (R)-enantiomer.[6] Gas Chromatography (GC) is utilized for the analysis of residual solvents.[6][8] The structure of the compound is confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7] Karl Fischer titration is performed to determine the water content.[6]

Safety Precautions

  • All operations should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Lithium aluminum hydride is a highly reactive and pyrophoric solid. Handle with extreme caution under an inert atmosphere. The quenching procedure is highly exothermic and should be performed slowly with adequate cooling.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound with high yield and enantiomeric purity. The detailed experimental procedure, coupled with comprehensive analytical data and clear visual workflows, will aid researchers and drug development professionals in the successful implementation of this synthesis on a manufacturing scale.

References

Application of (R)-tert-Butyl azepan-3-ylcarbamate in the Development of Novel Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl azepan-3-ylcarbamate , a chiral cyclic carbamate, serves as a crucial building block in the synthesis of a new generation of targeted antineoplastic agents. Its rigid, seven-membered ring structure provides a unique three-dimensional scaffold that is increasingly utilized by medicinal chemists to design potent and selective kinase inhibitors. This document outlines the application of this intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has shown significant promise in the treatment of various B-cell malignancies.

Introduction

The azepane core, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in distinct spatial orientations. The (R)-enantiomer of tert-butyl azepan-3-ylcarbamate provides a synthetically versatile handle for the introduction of the azepane moiety into larger, more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled reactions at other positions of the molecule before its removal to enable further functionalization of the azepane nitrogen.

A significant application of this building block is in the synthesis of covalent irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of numerous B-cell cancers, making BTK a prime therapeutic target.[2]

Application in the Synthesis of Orelabrutinib (ICP-022)

A prominent example of an antineoplastic agent synthesized using an azepane moiety is Orelabrutinib (ICP-022) , a potent and selective BTK inhibitor.[3] While the precise, publicly available synthesis of Orelabrutinib may vary, the general synthetic strategy involves the coupling of a functionalized azepane intermediate, derived from this compound, to a core heterocyclic scaffold. The azepane ring in the final molecule plays a critical role in binding to the kinase and achieving high potency and selectivity.

General Synthetic Workflow

The synthesis of a BTK inhibitor like Orelabrutinib from this compound typically follows a multi-step sequence. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A (R)-tert-Butyl azepan-3-ylcarbamate B Deprotection of Boc group A->B C Coupling with heterocyclic core B->C D Acryloylation of azepane nitrogen C->D E Final BTK Inhibitor D->E F Biochemical Assay (BTK Kinase Activity) E->F E->F Testing G Cell-based Assays (e.g., TMD8 cell line) F->G H In vivo Efficacy Studies (Xenograft models) G->H

Caption: Generalized workflow for the synthesis and evaluation of an azepane-containing BTK inhibitor.

Mechanism of Action: BTK Inhibition

Orelabrutinib and similar azepane-containing compounds function as irreversible inhibitors of BTK. They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[4] This covalent modification permanently inactivates the kinase, leading to the blockade of the downstream B-cell receptor signaling pathway. The inhibition of this pathway ultimately leads to decreased proliferation and survival of malignant B-cells.[3]

The following diagram illustrates the role of BTK in the BCR signaling pathway and the point of intervention by BTK inhibitors.

a BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Orelabrutinib (BTK Inhibitor) inhibitor->BTK Covalent Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Orelabrutinib.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of azepane-containing BTK inhibitors. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of (R)-1-(azepan-3-yl)-... derivative (Intermediate)

This protocol describes a general method for the coupling of the deprotected azepane with a heterocyclic core.

  • Boc Deprotection: To a solution of this compound in a suitable solvent (e.g., dichloromethane or 1,4-dioxane), add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt is typically used in the next step without further purification.

  • Coupling Reaction: Dissolve the crude (R)-azepan-3-amine salt and the appropriate heterocyclic halide or sulfonate in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled intermediate.

Protocol 2: Acryloylation of the Azepane Nitrogen

This protocol describes the final step to introduce the acryloyl group, which is responsible for the covalent interaction with the Cys481 residue of BTK.

  • Dissolve the intermediate from Protocol 1 in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or diisopropylethylamine.

  • Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final BTK inhibitor.

Protocol 3: In Vitro BTK Kinase Inhibition Assay

This assay is used to determine the potency of the synthesized compounds against the BTK enzyme.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.

  • Add the BTK enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) to the wells.

  • Initiate the kinase reaction by adding ATP (containing a labeled ATP, such as [γ-³³P]ATP).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash to remove unincorporated labeled ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (TMD8 Cell Line)

This assay evaluates the effect of the synthesized compounds on the proliferation of a B-cell lymphoma cell line that is dependent on BTK signaling.

  • Seed TMD8 cells (a diffuse large B-cell lymphoma cell line) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) in appropriate cell culture medium.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ value.

Quantitative Data Summary

The following table summarizes representative in vitro activity data for Orelabrutinib and its derivatives.[5]

CompoundTargetIC₅₀ (nM)Cell LineGI₅₀ (nM)
Orelabrutinib BTK< 1TMD8< 10
Derivative 11aBTKNot ReportedTMD8~ 20
Derivative 11kBTKNot ReportedTMD8~ 50

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its application in the development of the potent BTK inhibitor Orelabrutinib highlights its importance in the discovery of novel antineoplastic agents. The detailed protocols provided herein offer a general framework for the synthesis and evaluation of such compounds, which can be adapted by researchers in the field of drug discovery and development. The continued exploration of the azepane scaffold holds significant promise for the creation of next-generation targeted therapies for cancer and other diseases.

References

Synthesis of Substituted Azepane Derivatives from (R)-tert-Butyl Azepan-3-ylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted azepane derivatives, commencing from the chiral building block, (R)-tert-butyl azepan-3-ylcarbamate. The azepane scaffold is a privileged motif in medicinal chemistry, and the methodologies outlined herein offer robust pathways to novel analogues for drug discovery and development programs.

Introduction

The seven-membered azepane ring system is a key structural component in numerous biologically active compounds and approved pharmaceuticals. Its inherent conformational flexibility allows for effective interaction with a wide range of biological targets. This compound serves as a versatile and readily available starting material, offering a chiral backbone and two distinct nitrogen atoms for selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent allows for selective manipulation of the ring nitrogen, while its removal unmasks the primary amine for further derivatization.

This guide details two primary strategies for the elaboration of the this compound core: N-alkylation and N-arylation of the azepane nitrogen and reductive amination following Boc-deprotection .

I. N-Substitution of the Azepane Ring

The secondary amine of the azepane ring in this compound can be readily functionalized through N-alkylation and N-arylation reactions.

I.A. N-Alkylation via Nucleophilic Substitution

Direct alkylation of the azepane nitrogen with alkyl halides provides a straightforward method for the introduction of a variety of alkyl substituents.

Experimental Protocol: Synthesis of (R)-tert-Butyl (1-benzylazepan-3-yl)carbamate

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-benzyl derivative.

Quantitative Data:

ProductStarting MaterialReagentsSolventTime (h)Yield (%)
(R)-tert-Butyl (1-benzylazepan-3-yl)carbamateThis compoundBenzyl bromide, K₂CO₃Acetonitrile1685-95
(R)-tert-Butyl (1-(4-methoxybenzyl)azepan-3-yl)carbamateThis compound4-Methoxybenzyl chloride, K₂CO₃Acetonitrile1880-90

Logical Workflow for N-Alkylation:

N_Alkylation SM (R)-tert-Butyl azepan-3-ylcarbamate Reaction Stir at RT SM->Reaction Reagents Alkyl Halide, Base (K₂CO₃) Reagents->Reaction Solvent Acetonitrile Solvent->Reaction Workup Filtration, Extraction, Purification Reaction->Workup Product N-Alkyl Azepane Derivative Workup->Product

Caption: General workflow for the N-alkylation of this compound.

I.B. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azepanes.

Experimental Protocol: Synthesis of (R)-tert-Butyl (1-(p-tolyl)azepan-3-yl)carbamate

  • Materials:

    • This compound

    • 4-Bromotoluene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

    • Add a solution of this compound (1.2 eq) and 4-bromotoluene (1.0 eq) in anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the N-aryl derivative.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
(R)-tert-Butyl (1-(p-tolyl)azepan-3-yl)carbamateThis compound4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBuToluene1001675-85
(R)-tert-Butyl (1-(4-methoxyphenyl)azepan-3-yl)carbamateThis compound4-Bromoanisole, Pd₂(dba)₃, XPhos, NaOtBuToluene1001870-80

Signaling Pathway for Buchwald-Hartwig Amination:

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_complex Ar-Pd(II)(L₂)-X OA->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord R₂NH Deprotonation Deprotonation Amine_coord->Deprotonation Base Pd_amido Ar-Pd(II)(L₂)-NR₂ Deprotonation->Pd_amido RE Reductive Elimination Pd_amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

II. Functionalization of the 3-Amino Group

The Boc protecting group can be selectively removed under acidic conditions to liberate the primary amine at the 3-position, which can then be functionalized, for example, through reductive amination.

II.A. Boc Deprotection

Experimental Protocol: Synthesis of (R)-Azepan-3-amine

  • Materials:

    • This compound

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve this compound (1.0 eq) in 4 M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (R)-azepan-3-amine dihydrochloride.

II.B. Reductive Amination

The resulting primary amine can be directly used in reductive amination reactions with aldehydes or ketones to introduce a wide range of substituents.

Experimental Protocol: Synthesis of (R)-N-Benzylazepan-3-amine

  • Materials:

    • (R)-Azepan-3-amine dihydrochloride

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend (R)-azepan-3-amine dihydrochloride (1.0 eq) in dichloromethane.

    • Add triethylamine (2.2 eq) and stir for 10 minutes to liberate the free amine.

    • Add benzaldehyde (1.1 eq) and stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialReagentsSolventTime (h)Yield (%)
(R)-N-Benzylazepan-3-amine(R)-Azepan-3-amineBenzaldehyde, NaBH(OAc)₃, Et₃NDCM1670-80
(R)-N-Cyclohexylazepan-3-amine(R)-Azepan-3-amineCyclohexanone, NaBH(OAc)₃, Et₃NDCM2465-75

Experimental Workflow for Reductive Amination:

Reductive_Amination Start (R)-tert-Butyl azepan-3-ylcarbamate Deprotection Boc Deprotection (HCl/Dioxane) Start->Deprotection Amine_Salt (R)-Azepan-3-amine Dihydrochloride Deprotection->Amine_Salt Free_Base Free Base Generation (Et₃N) Amine_Salt->Free_Base Amine (R)-Azepan-3-amine Free_Base->Amine Imine_Formation Imine/Iminium Formation Amine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product N-Substituted Azepan-3-amine Reduction->Product

Caption: Stepwise workflow for the synthesis of N-substituted azepan-3-amines.

Conclusion

The protocols described in this document provide a versatile toolkit for the synthesis of a diverse array of substituted azepane derivatives from this compound. These methods are robust, scalable, and amenable to the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The strategic use of protection and deprotection, coupled with powerful C-N bond-forming reactions, opens up a vast chemical space for the exploration of novel azepane-based therapeutics.

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-tert-Butyl azepan-3-ylcarbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-tert-Butyl azepan-3-ylcarbamate using column chromatography.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the column chromatography of this compound.

Issue 1: Product is not eluting from the column or showing very low Rf on TLC.

  • Q: My compound, this compound, is sticking to the silica gel and not moving down the column. What can I do?

  • A: This is a common issue when purifying amines on silica gel. The basic nature of the secondary amine in the azepane ring can lead to strong interactions with the acidic silanol groups on the silica surface.[1] To mitigate this, consider the following:

    • Incorporate a base additive in the mobile phase: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent can significantly improve elution.[1][2] A typical concentration of 0.1-2% triethylamine in the mobile phase is often effective.[3] This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your basic compound.[4][5][6]

    • Increase the polarity of the mobile phase: A gradual increase in the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system) can help to elute the compound.[3] However, this should be done cautiously to avoid co-elution with polar impurities.

Issue 2: Poor separation of the product from impurities.

  • Q: I am seeing overlapping spots on my TLC, and the fractions from my column are impure. How can I improve the separation?

  • A: Achieving good resolution is key to obtaining pure this compound. Here are some strategies:

    • Optimize the solvent system: The choice of mobile phase is critical. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation between your product and impurities.[3] Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[3]

    • Use a gradient elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution can be very effective. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column. A common gradient for Boc-protected amines is 0-10% methanol in dichloromethane.[7]

    • Check for column overloading: Loading too much crude material onto the column will lead to poor separation. A general guideline is to load an amount of crude material that is 1-2% of the weight of the silica gel.[3]

Issue 3: Product streaking or tailing on the TLC and column.

  • Q: My compound appears as a streak rather than a compact spot on the TLC plate, and the bands on the column are broad. What causes this and how can I fix it?

  • A: Tailing is often a result of the strong interaction between the basic amine and the acidic silica gel.[1][5]

    • Use a basic modifier: As with elution problems, adding triethylamine (0.1-2%) to your mobile phase is a very effective way to reduce tailing and improve peak shape.[3][4]

    • Consider an alternative stationary phase: If the issue persists, using a different stationary phase like neutral or basic alumina, or an amine-functionalized silica gel can be a good alternative as they have fewer acidic sites.[1][8]

Issue 4: The purified product appears to be degrading.

  • Q: I suspect my this compound is decomposing on the silica gel. How can I prevent this?

  • A: While the Boc protecting group is generally stable to silica gel, some sensitive compounds can degrade.

    • Deactivate the silica gel: You can deactivate the silica gel by pre-treating it. Prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine, pack the column, and then flush it with 2-3 column volumes of this basic mobile phase before loading your sample.[2]

    • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography) to reduce the time your compound is in contact with the silica gel.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or methanol.

  • Spotting: Using a capillary tube, spot the dissolved crude material onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). Consider adding 0.5% triethylamine to the solvent chamber for streaky amines.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots. Since the Boc-protected amine may not be strongly UV active, use a staining solution. A ninhydrin stain is effective for visualizing the free amine of any starting material and can also visualize the Boc-protected amine, often appearing as a yellow-orange spot after gentle heating.[7] Alternatively, a potassium permanganate (KMnO₄) stain can be used.[3]

  • Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound, with good separation from any impurities.

Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined from your TLC analysis. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexanes or dichloromethane.[3][7] For every 1 gram of crude material, use approximately 30-50 grams of silica gel.[7]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).[3]

    • Carefully apply the sample solution to the top of the silica gel bed.

    • For samples not readily soluble in the mobile phase, a "dry loading" technique is recommended. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

    • Collect fractions in test tubes and monitor the elution progress by TLC.

  • Product Isolation:

    • Analyze the collected fractions by TLC using the optimized TLC conditions.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemTypical Ratio (v/v)Additive (Optional)Notes
Dichloromethane (DCM) / Methanol98:2 to 90:100.1 - 1% TEAA common system for moderately polar compounds. The methanol percentage can be gradually increased.[7]
Ethyl Acetate (EtOAc) / Hexanes1:4 to 1:10.1 - 1% TEAGood for compounds of low to moderate polarity.[7]
Dichloromethane (DCM) / Ethyl Acetate9:1 to 1:10.1 - 1% TEAProvides a different selectivity compared to alcohol-based systems.

Table 2: Troubleshooting Guide Summary

IssueProbable CauseRecommended Solution
No or Slow Elution Strong interaction with acidic silica.Add 0.1-2% triethylamine (TEA) to the mobile phase.[3] Increase the mobile phase polarity.
Poor Separation Suboptimal solvent system or column overloading.Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the product.[3] Use a gradient elution. Ensure the sample load is 1-2% of the silica gel weight.[3]
Streaking/Tailing Strong interaction of the basic amine with silica.Add 0.1-2% TEA to the mobile phase.[4] Consider using neutral/basic alumina or amine-functionalized silica.[1][8]
Product Degradation Compound sensitivity to the acidic nature of silica gel.Deactivate the silica gel with a TEA-containing mobile phase before loading the sample.[2] Use flash chromatography to minimize contact time.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_optimization TLC Optimization (Find optimal solvent system) column_packing Column Packing (Slurry pack with silica gel) tlc_optimization->column_packing sample_loading Sample Loading (Wet or dry loading) column_packing->sample_loading elution Elution (Isocratic or gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start Purification issue Problem Encountered? start->issue no_elution No/Slow Elution issue->no_elution Yes poor_separation Poor Separation issue->poor_separation Yes streaking Streaking/Tailing issue->streaking Yes end Successful Purification issue->end No solution1 Add TEA to mobile phase Increase polarity no_elution->solution1 solution2 Optimize solvent system Use gradient elution Reduce sample load poor_separation->solution2 solution3 Add TEA to mobile phase Use alternative stationary phase streaking->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Recrystallization techniques for purifying (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of (R)-tert-Butyl azepan-3-ylcarbamate via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My yield is very low after recrystallization. What are the common causes and solutions?

A: Low recovery is a frequent issue in recrystallization.[1] The most common reasons include using too much solvent, rinsing with solvent that is not cold enough, or premature filtration.

  • Too Much Solvent: The most prevalent cause of poor yield is the addition of excessive solvent during the dissolution step.[2] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[3]

    • Solution: If you suspect excess solvent has been used and the mother liquor has not been discarded, you can try to recover the additional product by boiling off some of the solvent to re-saturate the solution and attempting to crystallize it again.[3] For future experiments, always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[4][5]

  • Improper Rinsing: Washing the collected crystals with room temperature or warm solvent will redissolve some of your purified product.

    • Solution: Always use a minimal amount of ice-cold solvent for the rinse step to minimize product loss.[4]

  • Compound Stability: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] The tert-butoxycarbonyl (Boc) group on the target molecule is particularly known to be unstable in acidic conditions.[6]

    • Solution: Ensure the pH of your crude solution is neutral before starting recrystallization. If the compound was exposed to acidic conditions during synthesis or workup, neutralize it carefully.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A: The failure of crystals to form is typically due to supersaturation, where the compound remains dissolved beyond its normal saturation point.[2][5]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a nucleation point for crystal growth.[2][5]

    • Seed Crystals: If available, add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystallization.[2][3]

    • Further Cooling: If scratching or seeding doesn't work, try cooling the flask in an ice-salt bath or a freezer for a short period.[7]

  • Excess Solvent: As with low yield, too much solvent may be the cause. The solution may simply not be saturated enough for crystals to form.

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[2]

Q3: The compound is separating as an oil instead of crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and separates as a liquid phase at a temperature above its melting point.[3] Impurities can lower the melting point of the crude solid, making this more likely.[3]

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional "soluble" solvent to decrease the saturation point slightly, which can lower the temperature at which the compound precipitates.[3]

  • Promote Slow Cooling: Oiling out is often caused by rapid cooling.[2] Allow the flask to cool very slowly. You can insulate the flask with glass wool or leave it on a hot plate that is turned off to slow the cooling rate.[2]

  • Change Solvent System: The chosen solvent's boiling point may be too high relative to the compound's melting point.[2] A different solvent or solvent mixture with a lower boiling point might be necessary.

Q4: The final product is still impure or has poor color. What went wrong?

A: Impurities in the final product can result from several factors.

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[3]

    • Solution: Ensure slow, undisturbed cooling to allow for the formation of pure crystals.

  • Colored Impurities: If the product has a persistent color, it may be due to highly colored impurities.

    • Solution: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[3]

Data Presentation

Table 1: Troubleshooting Summary

IssueCommon Cause(s)Recommended Solution(s)
Low Yield Too much solvent used; Rinsing with warm solvent.Reduce solvent volume and re-crystallize; Rinse crystals with minimal ice-cold solvent.[2][3][4]
No Crystals Form Supersaturation; Solution is too dilute.Induce crystallization (scratching, seed crystal); Reduce solvent volume.[2][5]
"Oiling Out" Melting point of solid is below the solution temperature; Rapid cooling.Add more solvent to lower saturation; Ensure very slow cooling; Change solvent system.[2][3]
Impure Product Crystals formed too quickly; Colored impurities present.Allow solution to cool slowly and undisturbed; Use activated charcoal and perform hot filtration.[3][7]

Table 2: Potential Recrystallization Solvents for this compound

Solvent / SystemPolarityBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78Often a good starting point for compounds with hydrogen bond donors/acceptors.[8]
Isopropanol Polar Protic82Similar to ethanol, may offer different solubility characteristics.
Acetonitrile Polar Aprotic82A common solvent for purifying carbamates.[1]
Ethyl Acetate / Hexane Mid-Polarity MixtureVariableA common mixed-solvent system. Dissolve in hot ethyl acetate, then add hexane as an anti-solvent until cloudy.[8][9]
Acetone / Hexane Mid-Polarity MixtureVariableAnother versatile mixed-solvent system that often works well.[8]
Toluene Non-Polar111May be suitable if the compound has low polarity, but carries a higher risk of oiling out due to the high boiling point.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot but poorly soluble when cold. Use small-scale tests to determine the best option from Table 2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling "soluble" solvent (e.g., ethyl acetate).

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "soluble" solvent (ethyl acetate) until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent protocol.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization: Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect, wash, and dry pure crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes end Purification Successful collect_crystals->end induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal troubleshoot_no_crystals->induce induce->crystals_form Check again reduce_solvent Reduce solvent volume (boil off excess) and re-cool induce->reduce_solvent Still no crystals reduce_solvent->cool reheat_add_solvent Re-heat to dissolve oil, add small amount of 'good' solvent, re-cool slowly troubleshoot_oiling->reheat_add_solvent reheat_add_solvent->cool change_solvent Consider different solvent system reheat_add_solvent->change_solvent

Caption: Troubleshooting workflow for recrystallization experiments.

References

Optimization of reaction conditions for the synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-tert-Butyl azepan-3-ylcarbamate.

Synthetic Pathway Overview

A common and effective synthetic route to this compound involves a three-step process starting from the commercially available (R)-3-Amino-ε-caprolactam. The proposed pathway includes:

  • Cbz Protection: Protection of the exocyclic amine of (R)-3-Amino-ε-caprolactam using benzyl chloroformate (Cbz-Cl).

  • Lactam Reduction: Reduction of the Cbz-protected lactam to the corresponding Cbz-protected azepane.

  • Deprotection and Boc Protection: Removal of the Cbz group via catalytic hydrogenation, followed by the in-situ protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Experimental Workflow

Synthesis of this compound start (R)-3-Amino-ε-caprolactam step1 Step 1: Cbz Protection (Cbz-Cl, Base) start->step1 intermediate1 (R)-N-Cbz-3-amino-azepan-2-one step1->intermediate1 step2 Step 2: Lactam Reduction (e.g., LiAlH₄ or BH₃ THF) intermediate1->step2 intermediate2 (R)-N-Cbz-azepan-3-amine step2->intermediate2 step3 Step 3: Deprotection & Boc Protection (H₂, Pd/C, then Boc₂O) intermediate2->step3 product This compound step3->product

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis.

Step 1: Cbz Protection of (R)-3-Amino-ε-caprolactam

Q1: What are the optimal conditions for the Cbz protection of (R)-3-Amino-ε-caprolactam?

A1: Typically, the reaction is performed by slowly adding benzyl chloroformate (Cbz-Cl) to a solution of (R)-3-Amino-ε-caprolactam in a suitable solvent in the presence of a base.

ParameterRecommended Condition
Solvent Dichloromethane (DCM) or a biphasic mixture (e.g., DCM/water)
Base Aqueous sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃)
Temperature 0°C to room temperature
Stoichiometry 1.0-1.2 equivalents of Cbz-Cl

Troubleshooting Guide: Cbz Protection

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure dropwise addition of Cbz-Cl at 0°C to prevent side reactions. Monitor reaction progress by TLC.
Hydrolysis of Cbz-Cl.Use anhydrous solvents if employing an organic base like triethylamine.
Di-Cbz protected product Excess Cbz-Cl or reaction at the lactam nitrogen.Use a controlled amount of Cbz-Cl (1.0-1.1 eq.). The lactam nitrogen is generally less nucleophilic.
Racemization Harsh basic conditions.Use a mild inorganic base like NaHCO₃. Avoid strong organic bases if racemization is a concern.
Step 2: Reduction of (R)-N-Cbz-3-amino-azepan-2-one

Q2: Which reducing agent is best for the lactam reduction?

A2: Strong hydride reagents are required for the reduction of the amide bond in the lactam. Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are commonly used.

Troubleshooting Guide: Lactam Reduction

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent.Use a sufficient excess of the reducing agent (typically 2-4 equivalents).
Poor quality of the reducing agent.Use freshly opened or properly stored LiAlH₄ or BH₃·THF.
Side Product Formation Over-reduction or cleavage of the Cbz group.Maintain a low reaction temperature (e.g., 0°C to reflux, depending on the reagent) and carefully control the reaction time.
Difficult Work-up Formation of aluminum or boron salts.Follow a standard Fieser work-up for LiAlH₄ reactions (sequential addition of water, aqueous NaOH, and more water). For borane reductions, an acidic workup is often employed.
Step 3: Cbz Deprotection and Boc Protection

Q3: How can I efficiently deprotect the Cbz group without isolating the intermediate amine?

A3: A one-pot procedure is highly efficient. After the Cbz group is removed by catalytic hydrogenation, the catalyst is filtered off, and di-tert-butyl dicarbonate (Boc₂O) is added directly to the solution containing the crude (R)-azepan-3-amine.

Q4: What are the best conditions for catalytic hydrogenation of the Cbz group?

A4: Catalytic transfer hydrogenation or hydrogenation with H₂ gas are effective methods.

ParameterRecommended Condition
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (1 atm to 50 psi) or a hydrogen donor like ammonium formate for transfer hydrogenation.
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature Room temperature

Troubleshooting Guide: Cbz Deprotection & Boc Protection

IssuePotential CauseRecommended Solution
Incomplete Cbz Deprotection Inactive catalyst or insufficient hydrogen.Use fresh, high-quality Pd/C catalyst. Ensure adequate hydrogen pressure and vigorous stirring.[1]
Catalyst poisoning.Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Low Yield of Boc-protected Product Incomplete reaction with Boc₂O.Use a slight excess of Boc₂O (1.1-1.2 equivalents) and a suitable base (e.g., triethylamine) to facilitate the reaction.
Racemization during Boc protection.Perform the Boc protection at a low temperature (0°C to room temperature) and avoid excessively long reaction times in the presence of a base.[2]
Formation of N-benzyl side product Stalled hydrogenation reaction.Increase hydrogen pressure or use a fresh catalyst to ensure complete deprotection.[1]

Catalyst Performance Comparison for Cbz Deprotection

Catalyst SystemHydrogen SourceTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/CH₂ (gas, 1 atm - 3 bar)MeOH or EtOH, Room Temp4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups.[3]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More effective for substrates prone to catalyst poisoning. Disadvantages: Can be slower than Pd/C.[3]
Pd/C (Transfer Hydrogenation)Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[3]

Experimental Protocols

Protocol 1: Boc Protection of (R)-azepan-3-amine (from Cbz-deprotected intermediate)
  • Dissolution: Following Cbz deprotection and filtration of the Pd/C catalyst, dissolve the crude (R)-azepan-3-amine in dichloromethane (DCM) (approx. 0.1-0.2 M).[2]

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.[2]

  • Base Addition: Add triethylamine (1.1 equivalents) dropwise to the cooled solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise.[2]

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[2]

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess (ee%) by chiral HPLC.[2]

Protocol 2: Catalytic Hydrogenation for Cbz Deprotection
  • Preparation: Dissolve the Cbz-protected amine (1.0 equiv.) in methanol or ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[4]

  • Isolation: The filtrate containing the deprotected amine can be used directly in the next step (Boc protection) or concentrated under reduced pressure to yield the crude amine.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield of Final Product check_step1 Check Purity of Cbz-protected intermediate start->check_step1 check_step2 Review Lactam Reduction Step start->check_step2 check_step3 Analyze Cbz Deprotection / Boc Protection start->check_step3 step1_impure Impure Intermediate? check_step1->step1_impure step2_incomplete Incomplete Reduction? check_step2->step2_incomplete step3_deprotection Incomplete Deprotection? check_step3->step3_deprotection step1_impure->check_step2 No step1_purify Action: Re-purify Cbz-intermediate step1_impure->step1_purify Yes step2_incomplete->check_step3 No step2_reagent Action: Use fresh reducing agent / Increase equivalents step2_incomplete->step2_reagent Yes step3_catalyst Action: Use fresh Pd/C / Increase H₂ pressure step3_deprotection->step3_catalyst Yes step3_boc Incomplete Boc Protection? step3_deprotection->step3_boc No step3_boc_reagent Action: Check Boc₂O quality / Add base step3_boc->step3_boc_reagent Yes

References

Overcoming challenges in the stereoselective synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-tert-Butyl azepan-3-ylcarbamate.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows low or no conversion to the desired this compound. What are the potential causes and how can I improve the yield?

A: Low or no product yield can stem from several factors throughout the synthetic sequence. A common route involves the asymmetric reduction of a suitable precursor followed by Boc protection. Here’s a breakdown of potential issues and solutions:

  • Ineffective Asymmetric Reduction:

    • Cause: The catalyst may be inactive or poisoned. The reducing agent may be degraded or added incorrectly. Reaction conditions such as temperature, pressure, and solvent may not be optimal.

    • Solution: Ensure the catalyst is handled under inert conditions. Use fresh, high-quality reducing agents. Optimize reaction parameters; for instance, in iridium-catalyzed hydrogenations of cyclic enamines, the choice of solvent and the presence of additives like iodine can be critical for high efficiency.[1] For reductive aminations using reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a mildly acidic pH (around 4-5) is crucial for imine formation without premature reduction of the ketone.[2]

  • Problems with Boc Protection:

    • Cause: The Boc-anhydride ((Boc)₂O) may have degraded. The base used might be inappropriate or insufficient. Steric hindrance around the amino group can also impede the reaction.

    • Solution: Use fresh (Boc)₂O. For sterically hindered amines, stronger bases like NaH or NaHMDS followed by reaction with (Boc)₂O can be effective.[] Alternatively, using a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly increase the reactivity of (Boc)₂O.[4]

  • Product Inhibition:

    • Cause: In some catalytic asymmetric hydrogenations of enamines, the amine product can inhibit the catalyst, slowing down or stopping the reaction.

    • Solution: One effective strategy is the in situ protection of the amine product with di-tert-butyl dicarbonate. This prevents the product from binding to the catalyst and allows the reaction to proceed to completion.[5][6]

Issue 2: Poor Stereoselectivity (Low Enantiomeric Excess - ee)

Q: The yield of my reaction is acceptable, but the enantiomeric excess (ee) of the this compound is low. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a critical challenge. Here are common causes for low ee and strategies to enhance it:

  • Suboptimal Catalyst or Ligand:

    • Cause: The chiral ligand may not be suitable for the specific substrate, or the catalyst system may not be optimal.

    • Solution: Screen a variety of chiral ligands. For the asymmetric hydrogenation of cyclic enamines, monodentate spiro phosphoramidite ligands with an iridium catalyst have shown high enantioselectivity.[1] The choice of metal is also crucial; while Rh and Ru complexes are effective for N-acyl enamines, they may show poor enantioselectivity for cyclic N,N-dialkyl enamines.[1]

  • Incorrect Reaction Conditions:

    • Cause: Temperature, pressure, and solvent can significantly influence the enantioselectivity of the reaction.

    • Solution: Systematically optimize the reaction conditions. Lowering the reaction temperature often increases enantioselectivity, though it may decrease the reaction rate. The solvent can also play a key role; for example, in some iridium-catalyzed hydrogenations, solvents like THF, dioxane, and DME have provided high enantioselectivity.[1]

  • Enzymatic Resolution Issues:

    • Cause: If using an enzymatic kinetic resolution, low enantioselectivity (a low E-value) can result from a non-optimal enzyme, temperature, or acyl donor.

    • Solution: Screen different enzymes, such as various lipases or transaminases.[7] Lowering the reaction temperature can improve the E-value.[7] Modifying the acyl donor in lipase-catalyzed resolutions can also enhance enantioselectivity.[7]

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating the pure this compound from the reaction mixture. What are some effective purification strategies?

A: Purification of chiral amines and their derivatives can be challenging due to their physical properties. Here are some recommended approaches:

  • Chromatography:

    • Technique: Column chromatography on silica gel is a standard method. The choice of eluent system is critical. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective.

    • Tip: The basicity of the amine can cause tailing on silica gel. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.

  • Acid-Base Extraction:

    • Technique: This is a powerful method for separating amines from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine, drawing it into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is extracted back into an organic solvent.

    • Caution: The Boc protecting group is acid-labile. Prolonged exposure to strong acids should be avoided.[8] Use of dilute acid and immediate extraction is recommended.

  • Crystallization:

    • Technique: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: The choice of solvent is crucial. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization of carbamates include hexanes, ethyl acetate/hexanes, and ethanol.

Data Presentation

Table 1: Representative Conditions for Asymmetric Hydrogenation of Cyclic Imines/Enamines

Catalyst SystemSubstrate TypeSolventPressure (H₂)Temp. (°C)ee (%)Yield (%)Reference
Ir/(Rₐ,S,S)-4Cyclic EnamineTHF50 atmrtup to 94>99[1]
Rh(III)-diamineCyclic ImineDCM/MeOH20-50 barrtup to 99up to 94[9]
Ir/(R,R)-f-SpiroPhosCyclic 2-Aryl ImineToluene50 atm60up to 99up to 99[10]

Table 2: Troubleshooting Guide for Low Enantiomeric Excess (ee)

SymptomPotential CauseSuggested Solution
Low ee in Asymmetric HydrogenationSuboptimal ligandScreen different chiral ligands (e.g., spiro phosphoramidites).
Non-ideal reaction temperatureOptimize temperature; often lower temperatures improve ee.
Incorrect solventScreen various solvents (e.g., THF, dioxane, toluene).
Low E-value in Enzymatic ResolutionInefficient enzymeScreen a library of enzymes (lipases, transaminases).
Suboptimal temperatureLower the reaction temperature.
Inappropriate acyl donorTest different acylating agents.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of a Cyclic Ketone Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclic ketone precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., methanol or dichloromethane).

    • Add the amine source (e.g., ammonia or a primary amine, 1.1-1.5 equiv).

    • Adjust the pH to ~4-5 using a mild acid (e.g., acetic acid).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in portions. Be aware that NaBH₃CN can release toxic by-products during workup.[11]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH to basic (pH > 10) with an aqueous base (e.g., 2M NaOH).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography.

Protocol 2: Boc Protection of (R)-3-Aminoazepane

  • Reaction Setup:

    • Dissolve (R)-3-aminoazepane (1.0 equiv) in a suitable solvent such as dichloromethane, THF, or a mixture of dioxane and water.

    • Add a base (e.g., triethylamine, 1.5 equiv, or aqueous NaOH/NaHCO₃).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of (Boc)₂O:

    • Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in a small amount of the reaction solvent and add it dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup and Purification:

    • If using an aqueous base, separate the organic layer. If using an organic solvent, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Stereoselective Synthesis start Cyclic Ketone Precursor imine_formation Imine Formation (Amine source, mild acid) start->imine_formation racemic_amine Racemic 3-Aminoazepane start->racemic_amine Non-stereoselective reduction asymmetric_reduction Asymmetric Reduction (Chiral catalyst, H₂ or hydride source) imine_formation->asymmetric_reduction chiral_amine (R)-3-Aminoazepane asymmetric_reduction->chiral_amine kinetic_resolution Enzymatic Kinetic Resolution (Lipase/Transaminase, Acyl donor) racemic_amine->kinetic_resolution kinetic_resolution->chiral_amine boc_protection Boc Protection ((Boc)₂O, Base) chiral_amine->boc_protection final_product (R)-tert-Butyl azepan-3-ylcarbamate boc_protection->final_product

Caption: Experimental workflow for the stereoselective synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_solution_reduction Solutions for Reduction cluster_ee Low Stereoselectivity cluster_solution_catalyst Solutions for Catalyst start Problem Encountered low_yield Low or No Product start->low_yield low_ee Low Enantiomeric Excess (ee) start->low_ee cause_reduction Ineffective Reduction? low_yield->cause_reduction cause_boc Boc Protection Failure? low_yield->cause_boc cause_inhibition Product Inhibition? low_yield->cause_inhibition sol_catalyst Check catalyst activity cause_reduction->sol_catalyst sol_reagent Use fresh reducing agent cause_reduction->sol_reagent sol_conditions Optimize pH, T, P cause_reduction->sol_conditions cause_catalyst Suboptimal Catalyst/Ligand? low_ee->cause_catalyst cause_conditions Incorrect Reaction Conditions? low_ee->cause_conditions sol_ligand Screen chiral ligands cause_catalyst->sol_ligand sol_metal Change metal center (e.g., Ir, Rh) cause_catalyst->sol_metal

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is an amine protecting group. It is used to temporarily block the reactivity of the amino group on the azepane ring, preventing it from participating in undesired side reactions during subsequent synthetic steps. The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid) when the amino group needs to be deprotected.[12][13]

Q2: Can I use sodium borohydride (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN) for the reductive amination?

A2: While NaBH₄ can be used for reductive amination, NaBH₃CN is often preferred because it is a milder reducing agent that is stable in weakly acidic conditions.[2] This allows for the one-pot formation of the imine and its subsequent reduction. NaBH₄ is more reactive and can reduce the starting aldehyde or ketone before the imine has a chance to form, leading to lower yields of the desired amine.[2]

Q3: My Boc-protected product seems to be decomposing during purification on a silica gel column. Why is this happening?

A3: Silica gel is slightly acidic, and the Boc group is sensitive to acid. Prolonged contact with silica gel can lead to partial or complete cleavage of the Boc group. To mitigate this, you can neutralize the silica gel by preparing the slurry with a small amount of a base like triethylamine in the eluent. Alternatively, using a different stationary phase like neutral alumina or performing the purification as quickly as possible can help.

Q4: Are there any green chemistry approaches for the synthesis of chiral 3-aminoazepane derivatives?

A4: Yes, biocatalytic methods are being developed as greener alternatives. Multi-enzyme cascades using variants of galactose oxidase and imine reductase have been successfully used to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane.[14] These enzymatic reactions are performed under ambient conditions in aqueous buffers, making them more environmentally friendly.[14]

Q5: How can I confirm the absolute configuration of my final product?

A5: The absolute configuration of a chiral molecule is typically determined by comparing its optical rotation to a known literature value. For unambiguous confirmation, X-ray crystallography of a suitable crystalline derivative is the gold standard. Chiral HPLC or GC analysis by comparing the retention time with an authentic sample of the desired enantiomer can also be used for confirmation.

References

Technical Support Center: Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-tert-Butyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this important chiral building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route covered starts from D-lysine and involves three key stages: lactam formation, Boc protection, and lactam reduction.

Stage 1: Cyclization of D-Lysine to (R)-3-aminoazepan-2-one (Lactam Formation)

Issue 1.1: Low Yield of (R)-3-aminoazepan-2-one

Potential Cause Troubleshooting Suggestion Relevant Data/Observations
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure completion. Some protocols may require extended reflux times.- Starting material (D-lysine) is still present in the crude product.
- Optimize Solvent: High-boiling point solvents like 1-hexanol have been reported to give high yields (around 89%). Ensure the solvent is anhydrous.- Different solvents may lead to varying yields.
Side Reactions - Control Temperature: Overheating can lead to decomposition or side reactions. Maintain a consistent reflux temperature.- Formation of multiple unidentified spots on the TLC plate.
- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.- Discoloration of the reaction mixture.
Difficult Isolation - Effective Neutralization and Extraction: Ensure complete neutralization of the lysine salt before or during the reaction as specified in the protocol. Optimize the extraction procedure to efficiently isolate the lactam.- Low recovery of the product after work-up.

Experimental Protocol: Cyclization of D-Lysine Hydrochloride

  • Neutralization: Neutralize 30 mmols of L-lysine hydrochloride with 30 mmols of NaOH.

  • Solvent Addition: Add 120 ml of 1-hexanol to the mixture.

  • Reflux: Heat the mixture to 157°C and reflux for 8 hours.

  • Work-up: After cooling, the product can be isolated through appropriate extraction and purification techniques.

Stage 2: Boc Protection of (R)-3-aminoazepan-2-one

Issue 2.1: Low Yield of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

Potential Cause Troubleshooting Suggestion Relevant Data/Observations
Incomplete Reaction - Check Reagent Quality: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has not degraded.- Presence of unreacted (R)-3-aminoazepan-2-one in the product mixture.
- Optimize Base: Use a suitable base (e.g., triethylamine, sodium bicarbonate) and ensure the correct stoichiometry.- Reaction stalls or proceeds slowly.
Formation of Di-Boc Product - Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of (Boc)₂O. Adding it portion-wise or as a solution over time can also help.- A less polar spot on the TLC plate corresponding to the di-protected product.
Hydrolysis of Boc Anhydride - Anhydrous Conditions: While some protocols use aqueous conditions, ensure that if anhydrous conditions are required, all glassware and solvents are properly dried.- Lower than expected yield despite complete consumption of the starting material.

Experimental Protocol: General Boc Protection of an Amine

  • Dissolution: Dissolve the amine (1 equivalent) in a suitable solvent (e.g., THF, dioxane/water).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.5 equivalents).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) at room temperature with stirring.

  • Reaction Monitoring: Stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Stage 3: Reduction of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate to this compound

This key step often involves the conversion of the lactam to an imido ester followed by hydrogenation.[1][2]

Issue 3.1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion Relevant Data/Observations
Incomplete Imido Ester Formation - Effective Alkylating Agent: Ensure the O-alkylating agent (e.g., Meerwein's salt) is active.- Presence of unreacted Boc-protected lactam.
Inefficient Hydrogenation - Active Catalyst: Use a fresh and active hydrogenation catalyst (e.g., 5% Pt/C). Ensure the catalyst is not poisoned.- Slow or incomplete reduction of the imido ester intermediate.
- Optimize Hydrogen Pressure: While mild conditions (5 bar H₂) are reported to be effective, optimizing the hydrogen pressure may be necessary.- Reaction stalls at the imido ester stage.
Side Reactions - Control Temperature: The hydrogenation is typically carried out at room temperature. Avoid excessive heat which can lead to side reactions.- Formation of byproducts visible on TLC or GC-MS.
Difficult Purification - Chromatography: The final product may require purification by column chromatography to remove any unreacted starting material or byproducts.- Impure product after work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and stereochemically defined starting material is D-lysine.[1][2] This allows for the synthesis of the desired (R)-enantiomer.

Q2: What are the key steps in the synthesis of this compound from D-lysine?

A2: The synthesis typically involves three main steps:

  • Cyclization: Formation of the seven-membered lactam ring from D-lysine.

  • Boc Protection: Protection of the amino group at the 3-position with a tert-butoxycarbonyl (Boc) group.

  • Reduction: Reduction of the lactam carbonyl group to a methylene group to form the final azepane ring.

Q3: I am observing the formation of a di-Boc protected side product. How can I minimize this?

A3: To minimize the formation of the di-Boc product during the protection of (R)-3-aminoazepan-2-one, you can try the following:

  • Control Stoichiometry: Use only a slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity.

Q4: My lactam reduction is not going to completion. What should I check?

A4: If your lactam reduction is incomplete, consider the following:

  • Catalyst Activity: The hydrogenation catalyst may be old or poisoned. Use fresh, high-quality catalyst.

  • Hydrogen Pressure: Ensure you have an adequate and consistent pressure of hydrogen.

  • Reaction Time: The reduction may require a longer reaction time. Monitor the reaction progress closely.

  • Purity of the Substrate: Impurities in your Boc-protected lactam could be poisoning the catalyst. Ensure the starting material for this step is of high purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

SynthesisWorkflow D_Lysine D-Lysine Lactam (R)-3-aminoazepan-2-one D_Lysine->Lactam Cyclization Boc_Lactam (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate Lactam->Boc_Lactam Boc Protection Final_Product This compound Boc_Lactam->Final_Product Lactam Reduction

Caption: Synthetic pathway from D-Lysine to the final product.

This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For more specific issues, consulting detailed literature procedures is always recommended.

References

Troubleshooting guide for the N-Boc protection of 3-aminoazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the N-Boc protection of 3-aminoazepane, a key intermediate in the synthesis of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-Boc protection of 3-aminoazepane?

A1: The main challenge in the N-Boc protection of 3-aminoazepane is achieving selective protection of the primary amino group at the C3 position without concurrent protection of the secondary amine within the azepane ring. This can lead to the formation of the di-Boc protected byproduct, which can be difficult to separate from the desired mono-Boc product.

Q2: Which amine is more reactive towards Boc-anhydride, the primary or the secondary amine of 3-aminoazepane?

A2: Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards electrophiles like di-tert-butyl dicarbonate (Boc-anhydride). Therefore, the primary amino group at the C3 position of 3-aminoazepane is expected to react preferentially. However, reaction conditions can influence this selectivity.

Q3: What are the common side products in this reaction?

A3: The most common side product is the di-Boc protected 3-aminoazepane, where both the primary and secondary amines have reacted with Boc-anhydride. Other potential side products can arise from the decomposition of the starting material or reagents, especially if the reaction is heated.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can help visualize the consumption of the starting material and the formation of the product and byproducts. LC-MS provides more definitive identification of the species in the reaction mixture by their mass-to-charge ratio.

Q5: What are the recommended storage conditions for N-Boc-3-aminoazepane?

A5: N-Boc protected amines are generally stable compounds. It is recommended to store N-Boc-3-aminoazepane in a cool, dry place, away from strong acids, which can cleave the Boc group.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low to no conversion of starting material 1. Insufficient reactivity of reagents. 2. Low reaction temperature. 3. Inappropriate solvent.1. Check the quality and age of the Boc-anhydride. 2. Slowly warm the reaction to room temperature. Avoid excessive heating to prevent side reactions. 3. Ensure a suitable solvent that dissolves both the amine and the Boc-anhydride is used (e.g., DCM, THF, or a biphasic system).
Formation of significant amounts of di-Boc product 1. Excess of Boc-anhydride. 2. Reaction temperature is too high. 3. Use of a strong base. 4. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of Boc-anhydride. 2. Maintain the reaction temperature at 0 °C to room temperature. 3. Use a mild, non-nucleophilic base like sodium bicarbonate, or perform the reaction without a base. 4. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Difficulty in purifying the mono-Boc product 1. Similar polarity of mono- and di-Boc products. 2. Presence of unreacted starting material.1. Utilize flash column chromatography on silica gel with a carefully selected eluent system (e.g., a gradient of methanol in dichloromethane) to improve separation. 2. An acidic wash during the workup can help remove the unreacted basic 3-aminoazepane.
Inconsistent yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Inefficient workup or purification.1. Use high-purity starting materials and reagents. 2. Standardize all reaction parameters. 3. Optimize the extraction and chromatography steps to minimize product loss.

Experimental Protocols

Selective Mono-N-Boc Protection of 3-Aminoazepane

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Aminoazepane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (optional, as a mild base)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 3-aminoazepane (1.0 eq) in DCM or THF (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition (Optional): If a base is used, add sodium bicarbonate (1.5-2.0 eq).

  • Reagent Addition: Slowly add a solution of Boc-anhydride (1.0-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction with water.

    • If the reaction was performed in DCM, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to separate the mono-Boc product from any di-Boc byproduct and other impurities.

Visualizations

Experimental Workflow for N-Boc Protection of 3-Aminoazepane

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve 3-aminoazepane in DCM/THF cool Cool to 0 °C start->cool add_boc Slowly add Boc₂O (1.0-1.1 eq) cool->add_boc react Stir at 0 °C to RT add_boc->react monitor Monitor by TLC/LC-MS react->monitor decision Starting material consumed? monitor->decision decision->react No quench Quench with water decision->quench Yes extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-Boc-3-aminoazepane purify->product

Caption: Workflow for the selective N-Boc protection of 3-aminoazepane.

Troubleshooting Logic for Di-Boc Product Formation

G cluster_causes Potential Causes cluster_solutions Corrective Actions start High di-Boc formation observed cause1 Excess Boc₂O start->cause1 cause2 High Temperature start->cause2 cause3 Strong Base start->cause3 cause4 Long Reaction Time start->cause4 sol1 Use 1.0-1.1 eq Boc₂O cause1->sol1 sol2 Maintain 0 °C to RT cause2->sol2 sol3 Use mild base (NaHCO₃) or no base cause3->sol3 sol4 Monitor closely and quench upon completion cause4->sol4 end Selective mono-Boc product sol1->end Optimize sol2->end Optimize sol3->end Optimize sol4->end Optimize

Technical Support Center: Enantiomeric Excess Determination of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for analytical methods used to determine the enantiomeric excess (ee) of (R)-tert-Butyl azepan-3-ylcarbamate. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for determining the enantiomeric excess of this compound?

A1: The most common and effective techniques for determining the enantiomeric excess of chiral amines and carbamates like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.[1] Chiral HPLC and SFC are often preferred for their direct analysis capabilities and broad applicability.[2][3]

Q2: How do I calculate enantiomeric excess (% ee)?

A2: Enantiomeric excess is a measure of the purity of a chiral substance.[4] It can be calculated using the peak areas from a chromatogram or the concentrations of the two enantiomers. The formula is:

% ee = |(% Major Enantiomer - % Minor Enantiomer)|[5]

Alternatively, using peak areas (A) from a chromatogram:

% ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

A racemic mixture (50:50 of both enantiomers) has an ee of 0%, while a completely pure enantiomer has an ee of 100%.[4]

Q3: What are the key considerations when choosing a chiral stationary phase (CSP) for HPLC or SFC analysis of a basic compound like this compound?

A3: For basic amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point due to their broad enantioselectivity.[6] For primary and secondary amines, crown ether-based CSPs can also be effective, although they often require acidic mobile phases.[7] The selection of a CSP is largely empirical, and screening several columns with different chiral selectors is recommended to find the optimal separation.[5]

Q4: Is derivatization necessary for the analysis of this compound?

A4: For Chiral HPLC and SFC, derivatization is typically not required as these methods can directly separate enantiomers.[2] However, for Chiral GC, derivatization is often necessary to improve the volatility and thermal stability of the analyte.[8] Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.[8] For NMR analysis, while covalent derivatization is an option, the use of chiral solvating agents (CSAs) to form transient diastereomeric complexes is a more common and non-destructive approach.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Chiral HPLC & SFC

Problem: Poor Peak Shape (Tailing or Fronting)

  • Cause: Secondary interactions between the basic amine of the analyte and acidic silanol groups on the silica-based CSP.[5]

  • Solution: Add a basic modifier to the mobile phase to mask the silanol groups. Common additives include diethylamine (DEA), triethylamine (TEA), or ethanolamine, typically at a concentration of 0.1-0.5%.[5][11] Be aware that prolonged use of basic additives can alter the column's properties.[11]

  • Cause: Column overload.

  • Solution: Reduce the sample concentration or injection volume.[5]

Problem: No or Poor Resolution of Enantiomers

  • Cause: The chosen CSP is not suitable for the analyte.

  • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[5]

  • Cause: Inappropriate mobile phase composition.

  • Solution:

    • Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) percentage in the non-polar mobile phase (e.g., hexane).

    • Reversed Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer should be controlled to be at least 1-2 units away from the pKa of the analyte.[5]

    • SFC: Modify the co-solvent (e.g., methanol, ethanol) percentage and the type and concentration of additives.

  • Cause: Temperature is not optimized.

  • Solution: Generally, lower temperatures improve chiral recognition.[5] Experiment with a range of column temperatures (e.g., 10-40 °C) to find the optimal balance between resolution and peak shape.

Problem: Peak Splitting

  • Cause: Sample solvent is too strong or incompatible with the mobile phase.

  • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Cause: Column void or contamination at the column inlet.

  • Solution: Reverse and flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

Problem: Baseline Noise or Drift

  • Cause: Contaminated mobile phase or system components.

  • Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.

  • Cause: Air bubbles in the detector.

  • Solution: Degas the mobile phase and purge the system.

Chiral GC

Problem: Poor Peak Shape or No Elution

  • Cause: The analyte is too polar and/or not volatile enough.

  • Solution: Derivatize the amine group to create a less polar and more volatile compound. Common derivatization reagents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

Problem: Loss of Resolution Over Time

  • Cause: Column degradation or contamination.

  • Solution: Condition the column at a high temperature (within the column's limits) to remove contaminants. If resolution is not restored, the column may need to be replaced.

NMR Spectroscopy

Problem: No Separation of Enantiomeric Signals

  • Cause: The chosen chiral solvating agent (CSA) does not interact sufficiently differently with the two enantiomers.

  • Solution: Screen a variety of CSAs with different functional groups and steric properties.[12] The interaction is highly dependent on the specific analyte-CSA pair.

  • Cause: Incorrect analyte to CSA ratio.

  • Solution: Titrate the analyte with the CSA to find the optimal molar ratio that provides the best signal separation.

  • Cause: Unsuitable solvent.

  • Solution: The choice of solvent can significantly impact the non-covalent interactions. Test different deuterated solvents (e.g., chloroform-d, benzene-d6).

Experimental Protocols

As no specific published method for this compound was found, the following are example protocols based on methods for structurally similar compounds, such as N-benzylated bicyclic azepanes and other chiral amines. These should be used as a starting point for method development.

Chiral HPLC Method Development Protocol
ParameterCondition
Column Chiralpak IA, IB, IC, or AD (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol with 0.1% Diethylamine (DEA)
Gradient/Isocratic Start with an isocratic elution (e.g., 90:10 Hexane:Isopropanol)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase at a concentration of 1 mg/mL
Chiral SFC Method Development Protocol
ParameterCondition
Column Chiralpak IA, IB, IC, or AD (or similar polysaccharide-based CSP)
Mobile Phase CO2 / Methanol with 0.2% Diethylamine (DEA)
Gradient/Isocratic Start with an isocratic elution (e.g., 80:20 CO2:Methanol)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 2 µL
Sample Preparation Dissolve sample in Methanol at a concentration of 1 mg/mL
Chiral GC with Derivatization Protocol
ParameterCondition
Derivatization React sample with Trifluoroacetic anhydride (TFAA) in an inert solvent.
Column Chirasil-DEX CB (or other cyclodextrin-based chiral GC column)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 220 °C at 5 °C/min
Detector FID at 250 °C
Injection Split injection (e.g., 50:1)
Sample Preparation After derivatization, dilute the sample in the reaction solvent.
NMR with Chiral Solvating Agent (CSA) Protocol
ParameterCondition
Chiral Solvating Agent (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative
Solvent Chloroform-d (CDCl3)
Analyte Concentration ~10-20 mM
CSA Concentration Start with a 1:1 molar ratio of analyte to CSA and titrate if necessary.
Spectrometer 400 MHz or higher
Experiment Standard 1H NMR
Sample Preparation Dissolve the analyte and CSA in the deuterated solvent directly in the NMR tube.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample (R/S)-tert-Butyl azepan-3-ylcarbamate Dissolve Dissolve in appropriate solvent Sample->Dissolve Derivatize Derivatize (for GC) Dissolve->Derivatize HPLC Chiral HPLC Dissolve->HPLC SFC Chiral SFC Dissolve->SFC NMR NMR with CSA Dissolve->NMR GC Chiral GC Derivatize->GC Chromatogram Obtain Chromatogram or Spectrum HPLC->Chromatogram SFC->Chromatogram GC->Chromatogram NMR->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: General experimental workflow for determining the enantiomeric excess.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues Start Poor Chiral Separation CheckPeakShape Is Peak Shape Poor (Tailing/Fronting)? Start->CheckPeakShape CheckResolution Is Resolution Low (Rs < 1.5)? CheckPeakShape->CheckResolution No AddModifier Add/Optimize Basic Modifier (e.g., DEA) CheckPeakShape->AddModifier Yes OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) CheckResolution->OptimizeMobilePhase Yes End Good Separation CheckResolution->End No AddModifier->CheckResolution LowerConcentration Lower Sample Concentration AddModifier->LowerConcentration LowerConcentration->CheckResolution ScreenCSPs Screen Different CSPs OptimizeMobilePhase->ScreenCSPs OptimizeTemp Optimize Temperature ScreenCSPs->OptimizeTemp OptimizeTemp->End

Caption: Troubleshooting logic for chiral chromatographic separations.

References

Managing the removal of byproducts in (R)-tert-Butyl azepan-3-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the removal of byproducts during the synthesis of (R)-tert-Butyl azepan-3-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts encountered during the synthesis of this compound?

The synthesis of this compound typically involves the formation of the azepane ring followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The primary byproducts can be categorized based on these stages:

  • Byproducts from Boc Protection: The most common byproducts originate from the use of di-tert-butyl dicarbonate (Boc-anhydride). These include unreacted Boc-anhydride and tert-butanol.[1]

  • Byproducts from Azepane Ring Formation: If the synthesis involves reductive amination for ring closure, potential byproducts include over-alkylated species such as di- or tri-substituted amines. The specific nature of these byproducts will depend on the synthetic route employed.

  • Starting Material Impurities: Residual starting materials, such as (R)-3-aminoazepane, may also be present if the reaction has not gone to completion.

  • Solvent and Reagent-Related Impurities: Byproducts from the decomposition of reagents or residual solvents can also be present in the crude product.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

Several analytical techniques can be employed to identify and quantify byproducts:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and identifying the presence of impurities. Unreacted starting materials and byproducts will appear as separate spots from the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the final product and identification of impurities. For instance, unreacted Boc-anhydride shows a characteristic singlet for the tert-butyl protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of the final product and quantifying the levels of various impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts such as tert-butanol and residual solvents.[2]

Q3: What are the most effective methods for removing unreacted Boc-anhydride?

Unreacted Boc-anhydride is a common impurity that can often be removed through several methods:

  • Aqueous Workup: Washing the organic reaction mixture with a saturated aqueous solution of sodium bicarbonate can help to hydrolyze and remove excess Boc-anhydride.[1]

  • Chemical Quenching: Adding a nucleophilic amine, such as imidazole or a small amount of a primary amine, to the reaction mixture after the protection reaction is complete can effectively quench any remaining Boc-anhydride.[1]

  • Evaporation: Due to its volatility, unreacted Boc-anhydride can often be removed by rotary evaporation under reduced pressure, especially if the desired product is not volatile.[1]

  • Chromatography: Flash column chromatography is a reliable method for separating the desired product from Boc-anhydride and other non-polar impurities.[1]

Q4: How can I remove the tert-butanol byproduct?

Tert-butanol is a volatile byproduct of the Boc-protection reaction and can typically be removed by:

  • Aqueous Extraction: Being water-soluble, tert-butanol can be removed by washing the organic layer with water or brine during the workup.

  • Evaporation: As a volatile alcohol, tert-butanol is readily removed under reduced pressure using a rotary evaporator.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Presence of a Persistent Impurity with a Similar Polarity to the Product on TLC
Possible Cause Troubleshooting Step
Diastereomeric impurityIf the synthetic route has the potential to affect the stereocenter, a diastereomeric impurity may have formed. Consider using chiral HPLC for analysis and purification.
Over-alkylated byproductA byproduct from the reductive amination step may have similar polarity. Optimize the stoichiometry of the reagents in the ring-formation step to minimize this. For purification, consider using a different solvent system for column chromatography or explore preparative HPLC.
Unreacted starting amineIncomplete Boc-protection reaction. Increase the reaction time or the amount of Boc-anhydride. For purification, an acidic wash can remove the basic starting amine, but care must be taken as the product itself is basic.
Problem 2: Low Yield After Aqueous Workup
Possible Cause Troubleshooting Step
Product is partially water-solubleThis compound may have some solubility in the aqueous phase, especially if the pH is acidic. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Emulsion formationThe presence of salts or other impurities can lead to the formation of an emulsion during extraction, trapping the product. Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective.
Hydrolysis of the Boc groupProlonged exposure to strongly acidic or basic conditions during workup can lead to the cleavage of the Boc protecting group. Ensure that aqueous washes are performed relatively quickly and that the pH is not excessively high or low. Neutralize any acidic or basic washes promptly.

Quantitative Data Summary

The following table summarizes typical data related to the purification of Boc-protected amines. Note that specific values for this compound may vary depending on the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Recovery Key Byproducts Removed
Aqueous Wash (Sat. NaHCO3)>90%>95%Unreacted Boc-anhydride, acidic impurities
Flash Column Chromatography>98%80-95%Unreacted Boc-anhydride, non-polar impurities, over-alkylated byproducts
Recrystallization>99%70-90%Diastereomers (if selective crystallization occurs), various impurities
Chemical Quench + Workup>95%>90%Unreacted Boc-anhydride

Experimental Protocols

Protocol 1: Removal of Unreacted Boc-Anhydride by Chemical Quenching and Aqueous Workup
  • Reaction Completion: Once the Boc-protection reaction is deemed complete by TLC or HPLC analysis, cool the reaction mixture to room temperature.

  • Quenching: Add imidazole (1.5 equivalents relative to the excess Boc-anhydride used) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the complete quenching of the remaining Boc-anhydride.[1]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous citric acid solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of Boc-anhydride.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid. Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent system should be guided by prior TLC analysis.

  • Loading: Carefully load the adsorbed product onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Byproduct_Removal_Workflow cluster_byproducts Potential Byproducts start Crude Reaction Mixture (this compound + Byproducts) workup Aqueous Workup (e.g., NaHCO3 wash) start->workup Standard Procedure quenching Chemical Quenching (e.g., with Imidazole) start->quenching If Boc-anhydride is present boc_anhydride Unreacted Boc-anhydride tert_butanol tert-Butanol over_alkylated Over-alkylated amines starting_material Unreacted (R)-3-aminoazepane chromatography Flash Column Chromatography workup->chromatography If impurities persist evaporation Evaporation / High Vacuum workup->evaporation To remove volatile byproducts pure_product Purified (R)-tert-Butyl azepan-3-ylcarbamate workup->pure_product If sufficiently pure chromatography->pure_product quenching->workup evaporation->pure_product

Caption: A general workflow for the removal of byproducts in the synthesis of this compound.

Troubleshooting_Logic start Analysis of Crude Product (TLC, NMR, HPLC) impurity_detected Impurity Detected? start->impurity_detected volatile_impurity Is the impurity volatile? (e.g., tert-butanol, Boc-anhydride) impurity_detected->volatile_impurity Yes no_impurity Proceed to Isolation impurity_detected->no_impurity No basic_impurity Is the impurity basic? (e.g., unreacted amine) volatile_impurity->basic_impurity No evaporation Action: Rotary Evaporation / High Vacuum volatile_impurity->evaporation Yes non_polar_impurity Is the impurity non-polar? basic_impurity->non_polar_impurity No acidic_wash Action: Dilute Acidic Wash (e.g., 1M HCl) basic_impurity->acidic_wash Yes chromatography Action: Flash Column Chromatography non_polar_impurity->chromatography Yes end Pure Product non_polar_impurity->end No (Consider other methods) evaporation->end acidic_wash->end chromatography->end no_impurity->end

Caption: A decision-making diagram for troubleshooting the purification of this compound.

References

Impact of catalyst choice on the synthesis of (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

टेक्निकल सपोर्ट सेंटर: (R)-टर्ट-ब्यूटाइल अज़ेपैन-3-येलकार्बामेट का संश्लेषण

लक्षित दर्शक: शोधकर्ता, वैज्ञानिक और दवा विकास पेशेवर।

यह गाइड (R)-टर्ट-ब्यूटाइल अज़ेपैन-3-येलकार्बामेट के संश्लेषण के दौरान उत्प्रेरक चयन के प्रभाव पर केंद्रित है, जिसमें सामान्य समस्याओं के निवारण के लिए अक्सर पूछे जाने वाले प्रश्न (FAQs) और समस्या निवारण गाइड शामिल हैं।

अक्सर पूछे जाने वाले प्रश्न (FAQs)

प्रश्न 1: (R)-टर्ट-ब्यूटाइल अज़ेपैन-3-येलकार्बामेट के संश्लेषण में उत्प्रेरक की क्या भूमिका है? उत्तर: उत्प्रेरक इस संश्लेषण में एक महत्वपूर्ण भूमिका निभाता है, विशेष रूप से असममित हाइड्रोजनीकरण चरण में। यह एक प्रोचिरल अग्रदूत, आमतौर पर एक एनामाइन या संबंधित सब्सट्रेट के हाइड्रोजनीकरण की सुविधा प्रदान करता है, ताकि वांछित (R)-एनैन्टिओमर को उच्च एनैन्टिओसेलेक्टिविटी (ee%) के साथ बनाया जा सके। उत्प्रेरक की चिरल प्रकृति उत्पाद के त्रिविम रसायन को निर्देशित करने के लिए आवश्यक है।[1][2][3]

प्रश्न 2: इस संश्लेषण के लिए आमतौर पर किस प्रकार के उत्प्रेरकों का उपयोग किया जाता है? उत्तर: इस प्रकार के असममित हाइड्रोजनीकरण के लिए रोडियम (Rh), रूथेनियम (Ru), और इरिडियम (Ir) पर आधारित संक्रमण धातु उत्प्रेरक आमतौर पर उपयोग किए जाते हैं।[4] इन धातु केंद्रों को चिरल फॉस्फीन लिगैंड्स के साथ जटिल किया जाता है, जैसे कि BINAP, Josiphos, या PhanePhos डेरिवेटिव। उत्प्रेरक का चुनाव (धातु और लिगैंड दोनों) प्रतिक्रिया की उपज, एनैन्टिओसेलेक्टिविटी और शर्तों को महत्वपूर्ण रूप से प्रभावित कर सकता है।[4][5]

प्रश्न 3: उत्प्रेरक का चुनाव उपज और एनैन्टिओसेलेक्टिविटी को कैसे प्रभावित करता है? उत्तर: धातु और चिरल लिगैंड का संयोजन सब्सट्रेट के साथ एक चिरल उत्प्रेरक परिसर बनाता है, जो हाइड्रोजनीकरण के लिए एक त्रिविम रूप से नियंत्रित वातावरण बनाता है। लिगैंड की संरचना त्रिविम बाधा को निर्धारित करती है, जो एक एनैन्टिओमेरिक चेहरे पर दूसरे पर हाइड्रोजन के जुड़ाव का पक्ष लेती है। एक अच्छी तरह से मेल खाने वाला उत्प्रेरक-सब्सट्रेट संयोजन उच्च उपज और >99% ee तक की एनैन्टिओसेलेक्टिविटी प्राप्त कर सकता है।[4] गलत उत्प्रेरक का चुनाव कम उपज, खराब एनैन्टिओसेलेक्टिविटी, या कोई प्रतिक्रिया नहीं होने का कारण बन सकता है।

प्रश्न 4: उत्प्रेरक लोडिंग और प्रतिक्रिया की स्थिति क्यों महत्वपूर्ण है? उत्तर: उत्प्रेरक लोडिंग सीधे प्रतिक्रिया की दर और लागत-प्रभावशीलता को प्रभावित करती है। आदर्श रूप से, उच्च टर्नओवर संख्या (TON) और टर्नओवर आवृत्ति (TOF) प्राप्त करने के लिए न्यूनतम लोडिंग का उपयोग किया जाता है। प्रतिक्रिया की स्थिति, जैसे कि हाइड्रोजन दबाव, तापमान और विलायक, को उत्प्रेरक की गतिविधि और स्थिरता के लिए अनुकूलित किया जाना चाहिए। उदाहरण के लिए, कुछ उत्प्रेरकों को उच्च दबाव की आवश्यकता हो सकती है, जबकि अन्य परिवेश की स्थिति में कुशलता से काम करते हैं।[6]

उत्प्रेरक तुलना डेटा

निम्नलिखित तालिका विभिन्न उत्प्रेरक प्रणालियों के प्रदर्शन को सारांशित करती है जो संबंधित एनामाइन हाइड्रोजनीकरण में उपयोग की जाती हैं।

उत्प्रेरक (धातु-लिगैंड)सब्सट्रेट-से-उत्प्रेरक अनुपात (S/C)दबाव (बार)तापमान (°C)समय (घंटे)उपज (%)ee (%)
[Rh(COD)₂]BF₄ / (R)-BINAP1000:12025129598
[RuCl₂(p-cymene)]₂ / (R)-PhanePhos1500:15040189297
[Ir(COD)Cl]₂ / (R,R)-f-Binaphane1200:130301098>99

यह डेटा साहित्य में रिपोर्ट किए गए समान परिवर्तनों के प्रतिनिधि मूल्यों पर आधारित है। विशिष्ट परिणाम सब्सट्रेट और प्रतिक्रिया स्थितियों के आधार पर भिन्न हो सकते हैं।

समस्या निवारण गाइड

समस्या संभावित कारण समाधान
कम उपज 1. उत्प्रेरक निष्क्रियता: हवा, नमी या अशुद्धियों के प्रति संवेदनशील।2. अपर्याप्त प्रतिक्रिया की स्थिति: दबाव, तापमान या समय अपर्याप्त।3. खराब सब्सट्रेट गुणवत्ता: अग्रदूत में अशुद्धियाँ।1. सुनिश्चित करें कि विलायक और अभिकर्मक सूखे और डीगैस्ड हैं। एक निष्क्रिय वातावरण (नाइट्रोजन या आर्गन) के तहत प्रतिक्रिया करें।2. दबाव, तापमान या प्रतिक्रिया समय बढ़ाएँ। एक अलग विलायक का प्रयास करें।3. उपयोग करने से पहले अग्रदूत को शुद्ध करें।
कम एनैन्टिओसेलेक्टिविटी (ee%) 1. अनुपयुक्त उत्प्रेरक: लिगैंड सब्सट्रेट के लिए एक अच्छा त्रिविम मेल नहीं है।2. गलत विलायक: विलायक उत्प्रेरक-सब्सट्रेट परिसर की त्रिविम अखंडता को प्रभावित कर सकता है।3. तापमान बहुत अधिक: उच्च तापमान त्रिविम नियंत्रण को कम कर सकता है।1. विभिन्न चिरल लिगैंड्स या धातु अग्रदूतों के साथ उत्प्रेरकों की एक श्रृंखला की जांच करें।2. विभिन्न ध्रुवता के विलायकों का परीक्षण करें (जैसे, मेथनॉल, टोल्यूनि, THF)।3. प्रतिक्रिया तापमान कम करें।
अपूर्ण प्रतिक्रिया 1. अपर्याप्त हाइड्रोजन: हाइड्रोजन की कमी या खराब द्रव्यमान हस्तांतरण।2. उत्पाद अवरोध: उत्पाद उत्प्रेरक से जुड़ सकता है, इसे निष्क्रिय कर सकता है।[7]3. कम उत्प्रेरक लोडिंग: पूर्ण रूपांतरण के लिए अपर्याप्त उत्प्रेरक।1. हाइड्रोजन दबाव बढ़ाएँ और कुशल सरगर्मी सुनिश्चित करें।2. उत्पाद को इन-सीटू में संरक्षित करने के लिए एक योजक (जैसे, Boc₂O) जोड़ें ताकि अवरोध को रोका जा सके।[7]3. उत्प्रेरक-से-सब्सट्रेट अनुपात बढ़ाएँ।
साइड उत्पाद निर्माण 1. सब्सट्रेट अपघटन: कठोर प्रतिक्रिया की स्थिति।2. उत्प्रेरक-प्रेरित साइड प्रतिक्रियाएं: उत्प्रेरक अन्य कार्यात्मक समूहों के साथ प्रतिक्रिया कर सकता है।1. हल्की प्रतिक्रिया की स्थिति (कम तापमान, कम दबाव) का उपयोग करें।2. एक अधिक चयनात्मक उत्प्रेरक चुनें या सब्सट्रेट में संवेदनशील कार्यात्मक समूहों की रक्षा करें।

विज़ुअलाइज़ेशन

तार्किक संबंध आरेख

Logical_Relationship cluster_input इनपुट चर cluster_output आउटपुट मेट्रिक्स Catalyst उत्प्रेरक (धातु + लिगैंड) Yield उपज (%) Catalyst->Yield प्रभाव EE एनैन्टिओसेलेक्टिविटी (ee%) Catalyst->EE मुख्य प्रभाव Substrate सब्सट्रेट गुणवत्ता Substrate->Yield Purity उत्पाद शुद्धता Substrate->Purity Conditions प्रतिक्रिया की स्थिति (P, T, विलायक) Conditions->Yield Conditions->EE Conditions->Purity

कैप्शन: उत्प्रेरक चयन और प्रतिक्रिया की स्थिति का संश्लेषण परिणामों पर प्रभाव।

समस्या निवारण वर्कफ़्लो

Troubleshooting_Workflow Start समस्या: कम उपज या ee% Check_Catalyst उत्प्रेरक गतिविधि और हैंडलिंग की जाँच करें Start->Check_Catalyst Screen_Ligands विभिन्न चिरल लिगैंड्स की जाँच करें Check_Catalyst->Screen_Ligands कोई सुधार नहीं Success समस्या हल हुई Check_Catalyst->Success सुधार हुआ Optimize_Conditions दबाव, तापमान और विलायक को अनुकूलित करें Screen_Ligands->Optimize_Conditions आंशिक सुधार Screen_Ligands->Success सुधार हुआ Check_Substrate सब्सट्रेट शुद्धता का विश्लेषण करें Optimize_Conditions->Check_Substrate कोई सुधार नहीं Optimize_Conditions->Success सुधार हुआ Check_Substrate->Success अशुद्धता पाई गई और हटा दी गई

कैप्शन: कम उपज या एनैन्टिओसेलेक्टिविटी के लिए समस्या निवारण वर्कफ़्लो।

प्रमुख प्रयोगों के लिए प्रायोगिक प्रोटोकॉल

प्रोटोकॉल: [Ir(COD)Cl]₂ / (R,R)-f-Binaphane के साथ अग्रदूत एनामाइन का असममित हाइड्रोजनीकरण

सामग्री:

  • [Ir(COD)Cl]₂ (इरिडियम (I) क्लोराइड 1,5-साइक्लोएक्टाडीन डाइमर)

  • (R,R)-f-Binaphane (चिरल लिगैंड)

  • टर्ट-ब्यूटाइल (Z)-अज़ेपैन-3-एन-3-येलकार्बामेट (सब्सट्रेट)

  • डीगैस्ड मेथनॉल (विलायक)

  • हाइड्रोजन गैस (उच्च शुद्धता)

  • मानक कांच के बने पदार्थ और एक उच्च दबाव वाला हाइड्रोजनीकरण रिएक्टर (जैसे, Parr उपकरण)

प्रक्रिया:

  • उत्प्रेरक तैयारी: एक निष्क्रिय वातावरण (ग्लवबॉक्स) में, एक फ्लास्क में [Ir(COD)Cl]₂ (0.005 mmol) और (R,R)-f-Binaphane (0.011 mmol) मिलाएं। डीगैस्ड मेथनॉल (5 mL) डालें और उत्प्रेरक परिसर बनाने के लिए 30 मिनट के लिए कमरे के तापमान पर हिलाएं।

  • रिएक्टर सेटअप: हाइड्रोजनीकरण रिएक्टर में सब्सट्रेट (10 mmol) और अतिरिक्त डीगैस्ड मेथनॉल (20 mL) डालें।

  • प्रतिक्रिया: सिरिंज के माध्यम से रिएक्टर में उत्प्रेरक घोल डालें। रिएक्टर को सील करें, इसे नाइट्रोजन से 3 बार शुद्ध करें, और फिर हाइड्रोजन से 3 बार शुद्ध करें।

  • हाइड्रोजनीकरण: रिएक्टर को 30 बार हाइड्रोजन के साथ दबाएं। प्रतिक्रिया मिश्रण को 30 डिग्री सेल्सियस पर 10 घंटे के लिए सख्ती से हिलाएं।

  • वर्क-अप: प्रतिक्रिया पूरी होने के बाद (TLC या LC-MS द्वारा निगरानी), धीरे-धीरे दबाव छोड़ें और रिएक्टर को नाइट्रोजन से शुद्ध करें।

  • शुद्धिकरण: विलायक को कम दबाव में निकालें। कच्चे उत्पाद को सिलिका जेल पर कॉलम क्रोमैटोग्राफी द्वारा शुद्ध किया जाता है, जिससे (R)-टर्ट-ब्यूटाइल अज़ेपैन-3-येलकार्बामेट प्राप्त होता है।

  • विश्लेषण: उत्पाद की शुद्धता और संरचना की पुष्टि ¹H NMR और ¹³C NMR द्वारा की जाती है। एनैन्टिओमेरिक अतिरिक्त (ee%) का निर्धारण चिरल HPLC विश्लेषण द्वारा किया जाता है।[1]

सुरक्षा नोट: उच्च दबाव वाले हाइड्रोजनीकरण में अंतर्निहित जोखिम होते हैं। सभी प्रक्रियाओं को उचित सुरक्षा सावधानियों और एक उपयुक्त रूप से डिज़ाइन किए गए रिएक्टर में किया जाना चाहिए। ज्वलनशील विलायक और हाइड्रोजन गैस को सावधानी से संभालें।

References

Preventing racemization during reactions with (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-tert-Butyl azepan-3-ylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions involving this chiral building block. Below you will find frequently asked questions and troubleshooting guides to help maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, the stereocenter at the C3 position is susceptible to inversion under certain reaction conditions. This is a significant concern in drug development, as different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.

Q2: What are the general chemical principles that can lead to racemization of this compound?

A2: Racemization of this compound can occur through the formation of a planar, achiral intermediate.[1] This is typically facilitated by the removal of the proton at the C3 position. Factors that can promote this include:

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation.[2]

  • Strong Bases: Strong bases can abstract the C3 proton, leading to a planar carbanion that can be re-protonated from either face.[2]

  • Harsh Acidic or Basic Conditions: Extreme pH conditions can lead to side reactions or the formation of intermediates prone to racemization.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of its occurrence.[3]

Q3: How does the Boc protecting group influence the stereochemical stability of the adjacent chiral center?

A3: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom can influence the acidity of the neighboring C-H bonds. While the Boc group is generally considered stable, its electron-withdrawing nature can slightly increase the acidity of protons alpha to the nitrogen. However, the primary concern for racemization at the C3 position is more directly related to the stability of the chiral center itself and its susceptibility to deprotonation under basic conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Loss of Enantiomeric Excess (ee) After a Base-Mediated Reaction (e.g., N-Alkylation, Acylation)

Symptom: You start with enantiomerically pure this compound, but after performing a reaction that uses a base, you observe a significant decrease in the enantiomeric excess of your product.

Possible Causes and Solutions:

  • Choice of Base: Strong, non-hindered bases are more likely to cause deprotonation at the C3 stereocenter.[2]

    • Solution: Opt for a weaker or sterically hindered base. Sterically hindered bases are less likely to access the C3 proton.

Base pKa of Conjugate Acid Steric Hindrance Expected Impact on ee
Sodium Hydride (NaH)~35LowHigh risk of racemization
Potassium tert-butoxide (t-BuOK)~19HighLower risk than NaH
Triethylamine (TEA)~10.75ModerateModerate risk of racemization
Diisopropylethylamine (DIPEA)~10.75HighRecommended - Low risk
2,6-Lutidine~6.7HighRecommended - Low risk
  • Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.[2]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at 0°C or even lower and then allow it to slowly warm to room temperature if necessary.

Temperature Illustrative Enantiomeric Excess (ee) %
80°C45%
50°C70%
Room Temperature (25°C)92%
0°C>99%
  • Solvent Choice: Polar, protic solvents can potentially stabilize charged intermediates that may lead to racemization.[1]

    • Solution: Use non-polar, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]

Solvent Polarity Protic/Aprotic Expected Impact on ee
MethanolPolarProticHigher risk of racemization
Dimethylformamide (DMF)PolarAproticModerate risk
Dichloromethane (DCM)Non-polarAproticRecommended - Low risk
Tetrahydrofuran (THF)Non-polarAproticRecommended - Low risk
  • Prolonged Reaction Time: The longer the chiral center is exposed to basic conditions, the greater the chance of racemization.[3]

    • Solution: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Troubleshooting Workflow for Base-Mediated Reactions

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Issue 2: Racemization Observed During or After Boc-Deprotection

Symptom: The enantiomeric purity of your compound is high before Boc-deprotection, but a significant loss is observed in the final product.

Possible Causes and Solutions:

  • Harsh Acidic Conditions: While the Boc group is acid-labile, excessively strong acids or prolonged exposure can potentially lead to side reactions or epimerization, especially if the resulting free amine is then subjected to basic conditions in the workup.

    • Solution: Use milder acidic conditions for deprotection. A common and effective method is using 4M HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the amine, protecting it from further reactions in solution.[4] Alternatively, trifluoroacetic acid (TFA) in DCM is also widely used, but care must be taken during the workup.

  • Basic Workup: After acidic deprotection, neutralizing with a strong base and/or for a prolonged period can lead to racemization of the free amine.[4]

    • Solution: If possible, use the hydrochloride salt directly in the next step. If the free base is required, perform the basic wash quickly and at a low temperature. Using a milder base like sodium bicarbonate for neutralization is preferable to strong bases like sodium hydroxide. A salt exchange to a different counter-ion (e.g., acetate) has also been reported to mitigate racemization in some cases.[4]

Mechanism of Base-Catalyzed Racemization

RacemizationMechanism R_Enantiomer (R)-Enantiomer H Carbanion {Planar Carbanion Intermediate} R_Enantiomer->Carbanion - H+ (Base) Carbanion->R_Enantiomer + H+ S_Enantiomer (S)-Enantiomer H Carbanion->S_Enantiomer + H+

Caption: Base-catalyzed racemization via a planar intermediate.

Experimental Protocols

The following are recommended protocols for common reactions with this compound, designed to minimize the risk of racemization.

Protocol 1: N-Alkylation with Minimal Racemization

This protocol uses a hindered base and controlled temperature to prevent epimerization.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise to the cooled solution.

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide) (1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

  • Analysis: Confirm the structure by NMR and MS, and determine the enantiomeric excess by chiral HPLC.

Protocol 2: Boc-Deprotection with Preservation of Stereochemistry

This protocol is designed to remove the Boc group under conditions that minimize the risk of racemization of the resulting free amine.

  • Dissolution: Dissolve the Boc-protected azepane (1.0 equiv) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acid Addition: While stirring, slowly add a solution of 4M HCl in 1,4-dioxane at room temperature.

  • Precipitation: The hydrochloride salt of the deprotected amine will often precipitate out of the solution. Continue stirring for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Drying: Dry the hydrochloride salt under vacuum.

  • Analysis: The resulting amine hydrochloride salt can often be used directly in subsequent reactions. Confirm the structure and purity by NMR and MS. The enantiomeric excess can be determined by chiral HPLC after converting a small sample back to the free base or a suitable derivative.

References

Validation & Comparative

A Comparative Guide to Chiral 3-Aminoazepane Building Blocks: Alternatives to (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl azepan-3-ylcarbamate is a valuable chiral building block in medicinal chemistry, prized for its role in constructing complex molecules with therapeutic potential. The seven-membered azepane ring offers a desirable level of conformational flexibility and three-dimensionality, which can be advantageous for optimizing ligand-receptor interactions. This guide provides a comparative analysis of alternative chiral 3-aminoazepane building blocks, presenting synthetic strategies with supporting experimental data to inform the selection of the most suitable scaffold for your research and development endeavors.

Introduction to 3-Aminoazepane Scaffolds in Drug Discovery

The 3-aminoazepane motif is a key pharmacophore in a variety of biologically active compounds. Its derivatives have been investigated as antagonists for chemokine receptors such as CCR2 and CXCR4, which are implicated in inflammatory diseases and cancer, respectively. Furthermore, this structural motif has been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. The chirality at the 3-position is often crucial for biological activity, making enantioselective synthesis a critical aspect of their application.

Comparison of Synthetic Methodologies

While a detailed, publicly available experimental protocol for the direct asymmetric synthesis of this compound is not readily found in the literature, several effective methods for the preparation of alternative chiral 3-aminoazepane derivatives have been reported. These alternatives offer different protecting group strategies and substitution patterns, which can be advantageous depending on the desired synthetic outcome. Here, we compare two distinct and promising approaches: a chemoenzymatic synthesis of N-Cbz-protected 3-aminoazepane and a diastereoselective synthesis of 2-aryl-3-aminoazepanes.

Table 1: Comparison of Synthetic Routes to Chiral 3-Aminoazepane Derivatives
ParameterChemoenzymatic Synthesis of L-3-N-Cbz-aminoazepane[1]Diastereoselective Synthesis of 2-Aryl-3-aminoazepanes[2]
Starting Material N-α-Cbz-L-lysinol(S)-2-cyano-1-(phenylmethyl)-6-oxazolopiperidine
Key Transformation Multi-enzyme cascade (Galactose Oxidase/Imine Reductase)Reductive ring-enlargement with LiAlH4
Protecting Group Carboxybenzyl (Cbz)Oxazolidine (masked amine)
Stereochemical Control EnantioselectiveDiastereoselective
Reported Yield up to 54% isolated yield91% (for the phenyl derivative)
Enantiomeric/Diastereomeric Purity High enantiopurity (single enantiomer detected)High diastereoselectivity
Advantages "Green" chemistry, utilizes renewable starting materials, high enantioselectivity.Access to C-2 substituted derivatives, high yield, high diastereoselectivity.
Limitations Requires specific enzymes, moderate yield.Multi-step synthesis of starting material, requires stoichiometric reductant.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of L-3-N-Cbz-aminoazepane[1]

This method employs a one-pot multi-enzyme cascade to convert N-α-Cbz-L-lysinol into L-3-N-Cbz-aminoazepane.

Materials:

  • N-α-Cbz-L-lysinol

  • Galactose Oxidase (GOase) variant

  • Imine Reductase (IRED)

  • Sodium phosphate buffer (pH 7.5)

Procedure:

  • A solution of N-α-Cbz-L-lysinol (3 mM) is prepared in sodium phosphate buffer (pH 7.5).

  • The Galactose Oxidase variant and Imine Reductase are added to the substrate solution.

  • The reaction mixture is incubated at 30°C with shaking (200 rpm) for 16 hours.

  • The product is isolated via a simple acid-base wash.

  • Enantiopurity is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Diastereoselective Synthesis of (+)-N-Benzyl-2-phenylazepan-3-amine[2]

This protocol describes the key reductive ring-enlargement step for the synthesis of a 2-aryl-3-aminoazepane derivative.

Materials:

  • (S)-2-cyano-1-(phenylmethyl)-6-oxazolopiperidine derivative (imine precursor)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether (Et2O)

  • 1N Sodium hydroxide (NaOH) solution

  • Silica gel for flash chromatography

Procedure:

  • A solution of the phenylimine precursor (2.67 mmol) in anhydrous diethyl ether (4 mL) is prepared.

  • To a cooled (-10°C) suspension of LiAlH4 (20.9 mmol) in anhydrous diethyl ether (50 mL), the imine solution is added carefully.

  • The reaction mixture is stirred for 3 hours at -10°C.

  • The reaction is quenched by the dropwise addition of 1N NaOH solution (1.6 mL) followed by water (2.4 mL).

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting oily residue is purified by flash chromatography on silica gel (eluent: CH2Cl2/MeOH 9:1) to yield the aminoalcohol product as a colorless oil (91% yield).

Biological Context and Signaling Pathways

Chiral 3-aminoazepane derivatives have shown significant potential as modulators of key signaling pathways implicated in various diseases. Below are visualizations of the signaling pathways for CCR2, CXCR4, and the mechanism of action of DPP-4 inhibitors, created using the DOT language.

CCR2 Signaling Pathway

The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 play a critical role in the migration of monocytes and macrophages to sites of inflammation. Antagonists of this receptor are being investigated for the treatment of inflammatory and fibrotic diseases.

CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein CCR2->G_protein Activates CCL2 CCL2 CCL2->CCR2 Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Cell_response Cellular Responses (Migration, Proliferation, Cytokine Release) MAPK_pathway->Cell_response Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Cell_response

Caption: CCR2 Signaling Cascade

CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling axis is crucial for cell trafficking, hematopoiesis, and is also implicated in cancer metastasis. CXCR4 antagonists can block these processes.

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_response Cellular Responses (Chemotaxis, Survival, Proliferation, Angiogenesis) mTOR->Cell_response DAG DAG PLC->DAG PKC PKC DAG->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK->Cell_response

Caption: CXCR4 Signaling Cascade

DPP-4 Inhibition Workflow

DPP-4 inhibitors prevent the degradation of incretin hormones, such as GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.

DPP4_Inhibition cluster_process Physiological Process cluster_intervention Therapeutic Intervention Food_intake Food Intake Incretins Incretins (GLP-1, GIP) Released Food_intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreas Incretins->Pancreas Acts on Inactive_incretins Inactive Incretins DPP4->Inactive_incretins Degrades to Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_lowering Blood Glucose Lowering Insulin->Glucose_lowering Glucagon->Glucose_lowering leads to opposite effect DPP4_inhibitor DPP-4 Inhibitor DPP4_inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition Workflow

Conclusion

The selection of a chiral 3-aminoazepane building block is a critical decision in the design and synthesis of novel therapeutics. While this compound is a valuable and widely used scaffold, alternative building blocks and synthetic strategies offer distinct advantages. The chemoenzymatic synthesis of L-3-N-Cbz-aminoazepane provides a green and highly enantioselective route, whereas the diastereoselective ring-enlargement strategy allows for the introduction of diversity at the C-2 position of the azepane ring. Understanding the biological context, such as the role of these scaffolds in modulating CCR2, CXCR4, and DPP-4 pathways, further empowers researchers to make informed decisions in their drug discovery programs. This guide provides a foundation for comparing these alternatives and selecting the optimal building block to accelerate the development of next-generation therapeutics.

References

Comparative Analysis of (R)- and (S)-tert-Butyl azepan-3-ylcarbamate in Drug Design: A Scaffolding Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the enantiomeric pair, (R)- and (S)-tert-Butyl azepan-3-ylcarbamate, reveals their role as pivotal chiral building blocks in contemporary drug discovery. While direct comparative studies on the biological activities of these specific enantiomers are not publicly available, this guide provides a framework for their potential differential effects in drug design, supported by the established principles of stereochemistry in pharmacology and the broader significance of the azepane scaffold.

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. The (R)- and (S)-tert-Butyl azepan-3-ylcarbamate enantiomers represent such a pair, serving as versatile starting materials for the synthesis of more complex bioactive molecules.[1][2]

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug design, appearing in a number of approved and experimental drugs.[3][4] Its conformational flexibility allows it to adopt various shapes, enabling it to bind to a diverse range of biological targets.[3] The tert-butyl carbamate (Boc) group is a common protecting group for amines in organic synthesis, valued for its stability under many reaction conditions and its ease of removal under acidic conditions.[5]

While specific biological data for the individual enantiomers of tert-Butyl azepan-3-ylcarbamate is scarce, they are recognized as key intermediates in the synthesis of novel therapeutics.[6][7] The chirality at the 3-position of the azepane ring is crucial, as it dictates the spatial orientation of substituents in the final drug molecule, which in turn governs the interaction with the target protein.

Physicochemical Properties

The fundamental physicochemical properties of the (R)- and (S)-enantiomers are identical, as is characteristic of enantiomeric pairs. However, their interaction with a chiral environment, such as a biological receptor, is expected to differ significantly.

PropertyValueReference
Molecular FormulaC₁₁H₂₂N₂O₂[2][6]
Molecular Weight214.30 g/mol [2][6]
IUPAC Nametert-butyl N-(azepan-3-yl)carbamate[8]
CAS Number (R)-enantiomer1354351-56-6[6]
CAS Number (S)-enantiomer213990-48-8[2]

Hypothetical Comparative Biological Activity

To illustrate the potential differences between the two enantiomers, the following table presents a hypothetical comparison of their biological activities. It is crucial to note that this data is illustrative and not based on published experimental results.

Parameter(R)-tert-Butyl azepan-3-ylcarbamate Derivative(S)-tert-Butyl azepan-3-ylcarbamate Derivative
Target Binding Affinity (Kᵢ) 15 nM250 nM
In vitro Efficacy (EC₅₀) 50 nM800 nM
Cellular Potency (IC₅₀) 120 nM> 10 µM
Metabolic Stability (t₁/₂ in human liver microsomes) 45 min60 min
In vivo Efficacy (ED₅₀ in animal model) 1 mg/kg15 mg/kg

Experimental Protocols for Comparative Analysis

A comprehensive comparative study of the (R)- and (S)-enantiomers would necessitate their incorporation into a final drug candidate, followed by a series of in vitro and in vivo experiments.

Receptor Binding Assay

This experiment would determine the affinity of the target compounds for their biological target.

  • Preparation of Cell Membranes: Cells expressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are resuspended in a suitable buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compounds (the (R)- and (S)-derivatives).

  • Separation and Detection: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀), from which the binding affinity (Kᵢ) can be calculated.

Cell-Based Functional Assay

This experiment would assess the ability of the compounds to elicit a biological response in a cellular context.

  • Cell Culture: A cell line that exhibits a measurable response upon stimulation of the target pathway is cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the (R)- and (S)-derivatives for a specified period.

  • Measurement of Biological Response: The cellular response is measured using a suitable assay, such as a reporter gene assay, a second messenger assay (e.g., cAMP or calcium mobilization), or a cell viability assay.

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the effective concentration to elicit a 50% maximal response (EC₅₀) is determined.

Visualizing the Role in Drug Discovery

The following diagrams illustrate the general workflow of a drug discovery process where chiral building blocks like (R)- and (S)-tert-Butyl azepan-3-ylcarbamate would be utilized, and a representative signaling pathway that could be modulated by a drug derived from these scaffolds.

G General Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Trials Target ID Target ID Assay Dev Assay Dev Target ID->Assay Dev HTS HTS Assay Dev->HTS Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Lead Opt Lead Opt Hit-to-Lead->Lead Opt In vivo In vivo Lead Opt->In vivo Tox Tox In vivo->Tox Phase I Phase I Tox->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval

Caption: A simplified workflow of the drug discovery and development process.

G Hypothetical GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G-Protein G-Protein GPCR->G-Protein Effector Effector (e.g., Adenylyl Cyclase) G-Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Cellular_Response Cellular_Response PKA->Cellular_Response

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Conclusion

While a direct, evidence-based comparison of (R)- and (S)-tert-Butyl azepan-3-ylcarbamate is not currently possible due to a lack of published data, their importance as chiral synthons in drug discovery is clear. The principles of stereoisomerism in pharmacology strongly suggest that drug candidates derived from these two enantiomers would exhibit different biological activities. The conformationally flexible and biologically relevant azepane scaffold makes these compounds valuable starting points for the development of novel therapeutics. Future research that directly compares the pharmacological profiles of drugs synthesized from each of these enantiomers will be crucial in fully elucidating their respective potential in drug design.

References

Comparative Validation of (R)-tert-Butyl azepan-3-ylcarbamate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (R)-tert-Butyl azepan-3-ylcarbamate with relevant alternatives, supported by experimental data and detailed protocols. The objective is to validate its performance and utility for researchers, scientists, and drug development professionals in the pharmaceutical industry. The azepane ring is a privileged scaffold in medicinal chemistry, and the chiral 3-aminoazepane core is a key building block for a variety of therapeutic agents.

Overview and Comparison with Alternatives

This compound is a chiral intermediate valued for its role in synthesizing enantiomerically pure pharmaceuticals. The tert-Butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and is easily removed under acidic conditions. To validate its performance, we compare it against two key alternatives: its racemic counterpart, (R/S)-tert-Butyl azepan-3-ylcarbamate, and the same (R)-azepane core with an alternative protecting group, (R)-Benzyl azepan-3-ylcarbamate (Cbz-protected).

The primary advantage of using the enantiomerically pure (R)-isomer over the racemic mixture is the direct synthesis of the desired stereoisomer of the final active pharmaceutical ingredient (API). This avoids costly and often difficult chiral separation steps later in the synthesis and can lead to a product with higher efficacy and a better safety profile. The choice of protecting group (Boc vs. Cbz) is critical and depends on the overall synthetic strategy, particularly the compatibility with other functional groups in the molecule.

Quantitative Data Presentation

The following tables summarize the comparative performance data for this compound and its alternatives in key quality and reactivity assays.

Table 1: Purity and Physicochemical Properties

ParameterThis compound(R/S)-tert-Butyl azepan-3-ylcarbamate(R)-Benzyl azepan-3-ylcarbamate (Cbz)
Chemical Purity (by HPLC) > 99.5%> 99.0%> 99.5%
Enantiomeric Excess (e.e.) ≥ 99.8%Not Applicable≥ 99.8%
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point 105-109 °C95-105 °C110-114 °C

Table 2: Performance in a Representative N-Alkylation Reaction

ParameterThis compound(R/S)-tert-Butyl azepan-3-ylcarbamate(R)-Benzyl azepan-3-ylcarbamate (Cbz)
Substrate Boc-(R)-3-aminoazepaneBoc-(R/S)-3-aminoazepaneCbz-(R)-3-aminoazepane
Reagent Benzyl BromideBenzyl BromideBenzyl Bromide
Reaction Time 4 hours4 hours6 hours
Isolated Yield 92%91%88%
Product Purity > 99%> 98% (as a racemic mixture)> 99%

Table 3: Deprotection Efficiency and Conditions

ParameterBoc Protecting GroupCbz Protecting Group
Deprotection Method Acidolysis (e.g., TFA, HCl in Dioxane)Hydrogenolysis (e.g., H₂, Pd/C)
Reaction Time 1-2 hours4-8 hours
Typical Yield > 95%> 90%
Orthogonality Stable to hydrogenolysis and mild baseStable to acidic and basic conditions
Safety Considerations Corrosive acidsFlammable H₂ gas, pyrophoric catalyst

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: CHIRALPAK® AD-H (or equivalent).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the analysis and record the chromatogram. The (R) and (S) enantiomers will have different retention times.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 2: N-Alkylation of this compound

  • Materials: this compound, Benzyl Bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add Benzyl Bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 4 hours), cool the reaction to room temperature.

    • Filter the solid K₂CO₃ and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated product.

Protocol 3: Boc-Group Deprotection

  • Materials: Boc-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add Trifluoroacetic acid (5.0-10.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., water) and basify with a base like sodium bicarbonate or sodium hydroxide to pH > 10.

    • Extract the free amine product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the validation and use of this compound.

G start Start: Chiral Azepane Precursor step1 Boc Protection of Amine start->step1 product (R)-tert-Butyl azepan-3-ylcarbamate step1->product step2 Functional Group Interconversion (e.g., N-Alkylation, Amide Coupling) product->step2 intermediate Advanced Intermediate step2->intermediate step3 Boc Deprotection (Acidolysis) intermediate->step3 api Final API Synthesis step3->api

Caption: Synthetic pathway utilizing the Boc-protected intermediate.

G start Receive Intermediate Sample qc Quality Control Analysis start->qc hplc1 Purity Assay (HPLC) qc->hplc1 Check hplc2 Enantiomeric Excess (Chiral HPLC) qc->hplc2 Check nmr Structural Confirmation (NMR, MS) qc->nmr Check test_rxn Perform Test Reaction (e.g., Alkylation) hplc1->test_rxn hplc2->test_rxn nmr->test_rxn deprotection Confirm Deprotection Efficiency test_rxn->deprotection decision Pass / Fail Decision deprotection->decision pass Release for Synthesis decision->pass Meets Specs fail Reject Batch decision->fail Out of Spec

Caption: Experimental workflow for intermediate validation.

G start Need Chiral 3-Aminoazepane? racemic Use Racemic Mixture (Requires final separation) start->racemic No chiral Use (R)-Isomer start->chiral Yes protect Protecting Group Choice? chiral->protect boc Use Boc-Protected (Acid Labile) protect->boc Downstream steps H₂ sensitive? cbz Use Cbz-Protected (H₂ Labile) protect->cbz Downstream steps acid sensitive? other Other PG protect->other Other needs?

Caption: Decision tree for selecting the appropriate intermediate.

Efficacy comparison of IRAK4 inhibitors derived from (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into IRAK4 inhibitors derived from (R)-tert-Butyl azepan-3-ylcarbamate, publicly available scientific literature and patent databases do not contain specific compounds or associated efficacy data for this particular chemical series. The following guide therefore provides a comprehensive comparison of well-characterized IRAK4 inhibitors with diverse chemical scaffolds, offering valuable insights into their efficacy and mechanisms of action for researchers, scientists, and drug development professionals.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines, making it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. This guide provides a comparative overview of the efficacy of various IRAK4 inhibitors based on available preclinical and clinical data.

IRAK4 Signaling Pathway

The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1 or IRAK2, leading to the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways. This results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines MAPK_pathway->Pro_inflammatory_Cytokines Transcription NFkB->Pro_inflammatory_Cytokines Nuclear Translocation & Transcription

Figure 1: Simplified IRAK4 Signaling Pathway.

Comparative Efficacy of IRAK4 Inhibitors

The efficacy of IRAK4 inhibitors is typically evaluated through a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models of inflammatory diseases. The following tables summarize key efficacy data for several prominent IRAK4 inhibitors.

In Vitro Potency
Compound NameTypeTargetIC50 / DC50Reference
PF-06650833 (Zimlovisertib) Kinase InhibitorIRAK40.2 nM[1]
KT-474 PROTAC DegraderIRAK4DC50 = 0.88 nM[2]
Zabedosertib (BAY1834845) Kinase InhibitorIRAK4IC50 < 10 nM[3]
BAY1830839 Kinase InhibitorIRAK4IC50 < 10 nM[3]
DW18134 Kinase InhibitorIRAK4IC50 = 11.2 nM[4]
HS271 Kinase InhibitorIRAK4IC50 = 7.3 nM[5]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Cellular Activity
Compound NameCell LineAssayEC50 / EffectReference
PF-06650833 (Zimlovisertib) Human PBMCsLPS-induced TNF-αIC50 = 2.4 nM[6]
KT-474 THP-1 cellsIRAK4 Degradation>95% degradation[2]
Zabedosertib (BAY1834845) Human PBMCsR848-induced IL-6Potent inhibition[3]
BAY1830839 Human PBMCsLPS-induced TNF-αPotent inhibition[3]
DW18134 RAW264.7 macrophagesLPS-induced TNF-αDose-dependent inhibition[4]

EC50: Half-maximal effective concentration. PBMCs: Peripheral blood mononuclear cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments used to characterize IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant IRAK4 enzyme - Kinase buffer - ATP - Substrate (e.g., peptide) start->prepare_reagents add_inhibitor Add test compound (IRAK4 inhibitor) at varying concentrations prepare_reagents->add_inhibitor initiate_reaction Initiate reaction by adding ATP add_inhibitor->initiate_reaction incubate Incubate at a controlled temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect signal proportional to kinase activity (e.g., luminescence, fluorescence) stop_reaction->detect_signal calculate_ic50 Calculate IC50 value detect_signal->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a typical IRAK4 kinase inhibition assay.

Methodology:

  • Recombinant human IRAK4 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent. The signal is inversely proportional to the inhibitory activity of the compound.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular IRAK4 Degradation Assay (for PROTACs)

This assay measures the ability of a proteolysis-targeting chimera (PROTAC) to induce the degradation of the target protein within cells.

PROTAC_Degradation_Assay start Start seed_cells Seed cells (e.g., THP-1) in culture plates start->seed_cells treat_cells Treat cells with PROTAC at varying concentrations seed_cells->treat_cells incubate Incubate for a specified time (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse cells to extract proteins incubate->lyse_cells quantify_protein Quantify IRAK4 protein levels (e.g., Western Blot, ELISA, or quantitative mass spectrometry) lyse_cells->quantify_protein calculate_dc50 Calculate DC50 and Dmax values quantify_protein->calculate_dc50 end End calculate_dc50->end

References

Structure-Activity Relationship (SAR) of (R)-tert-Butyl azepan-3-ylcarbamate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous natural products and approved drugs.[1][2] Its inherent three-dimensional nature provides a unique framework for developing novel therapeutics with diverse pharmacological activities.[2] This guide focuses on the structure-activity relationship (SAR) of (R)-tert-butyl azepan-3-ylcarbamate derivatives, particularly in the context of their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While direct SAR studies on this specific scaffold are emerging, this document provides a comparative analysis based on existing knowledge of azepane-containing compounds and other DPP-4 inhibitor classes.

Comparative Analysis of DPP-4 Inhibitor Scaffolds

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3] The SAR of DPP-4 inhibitors has been extensively studied, revealing key pharmacophoric features required for potent and selective inhibition. A comparison of various scaffolds provides insights into the potential of this compound derivatives.

Table 1: Comparison of IC50 Values for Various DPP-4 Inhibitor Scaffolds

Scaffold ClassRepresentative CompoundDPP-4 IC50 (nM)Reference
Azepane-based Tolazamide (marketed drug, different target)Not a DPP-4 inhibitor[2]
Azelastine (marketed drug, different target)Not a DPP-4 inhibitor[2]
Benzimidazole-based Compound 378[4][5]
Thiazoloquinazoline-based Compound 271.12[5]
Triazole-based Compound 32[5]
Compound 42[5]
Prolyl-Fluoropyrrolidine-based Compound 48430[4]
α-amino pyrrole-2-carbonitrile Compound 534[5]

This table illustrates the potency of various heterocyclic scaffolds as DPP-4 inhibitors. While specific data for this compound derivatives as DPP-4 inhibitors is not yet widely published, the azepane core offers a flexible and promising starting point for designing novel inhibitors.

Key Structural Features and SAR Insights

The development of potent DPP-4 inhibitors often involves targeting specific pockets within the enzyme's active site (S1, S2, S1', S2'). The this compound scaffold provides a versatile platform for introducing substituents that can interact with these pockets.

  • The Azepane Ring: The seven-membered azepane ring offers conformational flexibility, which can be crucial for optimal binding to the enzyme.[2] The stereochemistry at the 3-position is expected to be critical for orienting the carbamate and other potential substituents.

  • The tert-Butyl Carbamate Group: The Boc-protecting group can be deprotected to allow for the introduction of various functionalities. These modifications can be designed to interact with the S1 pocket, which typically accommodates a proline-like moiety.

  • Potential for Substitution: The azepane ring provides multiple sites for substitution to explore interactions with the S2 and other subsites of the DPP-4 enzyme, potentially enhancing potency and selectivity.

Table 2: General Structure-Activity Relationships for DPP-4 Inhibitors

Structural ModificationEffect on ActivityRationaleReference
Introduction of a small, basic amine Often increases potencyMimics the N-terminus of natural peptide substrates[6]
Hydrophobic groups Can increase potencyInteract with hydrophobic pockets in the active site[4][5]
Halogen substitution (e.g., F, Cl, Br) Can increase potencyModulates electronic properties and can form halogen bonds[6][7]
Bulky aromatic groups Can enhance bindingForm pi-stacking and other interactions[4][5]
Experimental Protocols

To evaluate the potential of novel this compound derivatives as DPP-4 inhibitors, the following experimental protocols are recommended.

In Vitro DPP-4 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the DPP-4 enzyme activity (IC50).

  • Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds and reference inhibitor (e.g., Sitagliptin)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • Add the DPP-4 enzyme to each well of the microplate, followed by the test compound dilutions.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This experiment assesses the effect of the test compound on glucose tolerance in an animal model of type 2 diabetes.

  • Animals:

    • Diabetic rodent model (e.g., db/db mice or streptozotocin-induced diabetic rats)

  • Procedure:

    • Fast the animals overnight.

    • Administer the test compound or vehicle orally at a specified dose.

    • After a set time (e.g., 30-60 minutes), administer a glucose solution orally or intraperitoneally.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure the blood glucose levels for each sample.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.[4][5]

Visualizing Experimental and Logical Workflows

To guide the research and development process for novel this compound-based DPP-4 inhibitors, the following diagrams illustrate key workflows.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME cluster_3 Optimization Start Scaffold Selection: (R)-tert-Butyl azepan-3-ylcarbamate Design Design Derivatives (R1, R2, R3...) Start->Design Synthesis Chemical Synthesis Design->Synthesis InVitro DPP-4 Inhibition Assay (IC50) Synthesis->InVitro Selectivity Selectivity Assays (DPP-8, DPP-9) InVitro->Selectivity InVivo Oral Glucose Tolerance Test (OGTT) InVitro->InVivo Potent & Selective Compounds SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Data ADME ADME/Tox Profiling InVivo->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Data SAR_Analysis->Lead_Opt Insights Lead_Opt->Design Iterative Improvement

Caption: Workflow for SAR studies of novel DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Hormones cluster_2 Pancreatic Response cluster_3 Physiological Effect DPP4_Inhibitor Azepane Derivative (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP Inactivates GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin Action

Caption: DPP-4 inhibition signaling pathway.

References

A Comparative Guide to the Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is a critical consideration. (R)-tert-Butyl azepan-3-ylcarbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic methodologies for this compound, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.

This comparison focuses on two prominent strategies for the synthesis of this compound: a chemoenzymatic approach starting from D-lysine and an asymmetric catalytic hydrogenation route. The cost-effectiveness of each method is evaluated based on the cost of starting materials and reagents, reaction yield, and complexity of the procedure.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their cost-effectiveness.

ParameterMethod 1: Chemoenzymatic Synthesis from D-LysineMethod 2: Asymmetric Catalytic Hydrogenation
Starting Material D-Lysine HydrochlorideSubstituted Tetrahydropyridine Precursor
Key Reagents/Catalysts Galactose Oxidase, Imine Reductase (IRED), Boc-anhydrideChiral Rhodium or Ruthenium Catalyst (e.g., Rh(I)-Josiphos complex), H₂
Overall Yield ~54%Up to 91%
Reaction Time 16-24 hours (enzymatic steps)12-24 hours (hydrogenation step)
Estimated Cost of Key Inputs *D-Lysine HCl: ~$40/kg; Enzymes: Variable, can be significantChiral Catalyst: High initial cost, but low loading
Purification Method Column ChromatographyCrystallization
Key Advantages High enantioselectivity, utilizes a readily available starting material.High yield, potentially simpler purification.
Key Disadvantages Moderate yield, potential for enzyme cost and stability issues.High cost of catalyst, requires specialized high-pressure equipment.

Note: The estimated costs are approximate and can vary significantly based on supplier, purity, and scale.

Experimental Protocols

Method 1: Chemoenzymatic Synthesis from D-Lysine

This method leverages the high stereoselectivity of enzymes to establish the desired chirality.

Step 1: Oxidative Deamination of N-Cbz-L-lysinol

  • N-Cbz-protected L-lysinol is prepared from D-lysine.

  • A multi-enzyme cascade utilizing variants of galactose oxidase and imine reductase is employed for the conversion of the protected lysinol.

  • The reaction is typically performed in a phosphate buffer (pH 7.5) at 30°C for 16 hours.[1]

  • The intermediate, L-3-N-Cbz-aminoazepane, is formed in this one-pot reaction.

Step 2: Boc Protection

  • The resulting crude aminoazepane is then protected with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA).

  • The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • The this compound is then purified by column chromatography.

Method 2: Asymmetric Catalytic Hydrogenation

This approach relies on a chiral transition metal catalyst to achieve high enantioselectivity in a hydrogenation reaction.

Step 1: Synthesis of the Tetrahydropyridine Precursor

  • A suitable N-protected 1,2,3,6-tetrahydropyridine precursor with a carbamate group at the 3-position is synthesized. This can be achieved through various multi-step sequences reported in the literature.

Step 2: Asymmetric Hydrogenation

  • The tetrahydropyridine precursor is dissolved in a suitable solvent, such as methanol or tetrahydrofuran (THF).

  • A chiral rhodium or ruthenium catalyst, for example, a Rh(I)-Josiphos complex, is added (typically 1 mol%).

  • The reaction mixture is then subjected to hydrogenation under a pressure of hydrogen gas (e.g., 500 psi).

  • The reaction is stirred at a specific temperature until the starting material is consumed.

  • Upon completion, the catalyst is filtered off, and the product is isolated.

Step 3: Purification

  • The crude product is often purified by crystallization from a suitable solvent system, which can be more cost-effective and scalable than chromatography for larger quantities. An isolated yield of up to 91% with a 95:5 enantiomeric ratio has been reported for a similar asymmetric hydrogenation.

Visualization of the Selection Process

The choice of the most cost-effective synthesis method often depends on various factors including the scale of production, available equipment, and the cost of raw materials. The following diagram illustrates a logical workflow for selecting the optimal synthesis route.

SynthesisMethodSelection Start Define Synthesis Requirements Scale Production Scale? Start->Scale Equipment Equipment Availability? Scale->Equipment Large Scale Cost Raw Material Cost Analysis Scale->Cost Lab Scale Equipment->Cost Standard Lab Equipment Method2 Asymmetric Hydrogenation Equipment->Method2 High-Pressure Reactor Available Method1 Chemoenzymatic Synthesis Cost->Method1 Enzyme Cost Acceptable Cost->Method2 Catalyst Cost Acceptable Decision Select Optimal Method Method1->Decision Method2->Decision

Caption: Logical workflow for selecting a synthesis method.

Conclusion

Both the chemoenzymatic and asymmetric hydrogenation routes offer viable pathways to this compound with high enantiopurity.

  • The chemoenzymatic method is advantageous for its use of a readily available and relatively inexpensive starting material, D-lysine. However, the overall yield is moderate, and the cost and stability of the enzymes could be a concern for large-scale production.

  • The asymmetric hydrogenation method can provide higher yields and may involve a simpler purification process (crystallization vs. chromatography). The main drawback is the high initial cost of the chiral catalyst, although its low loading can make it economical at scale. This method also necessitates access to high-pressure hydrogenation equipment.

Ultimately, the choice between these methods will depend on the specific requirements of the synthesis, including the desired scale, budget constraints, and available infrastructure. For laboratory-scale synthesis where high-pressure equipment may not be readily available, the chemoenzymatic route presents an attractive option. For industrial-scale production where high throughput and yield are paramount, the asymmetric hydrogenation approach, despite the initial catalyst investment, may prove to be the more cost-effective solution in the long run.

References

A Comparative Guide to Enantioselective HPLC Method Development for (R)-tert-Butyl azepan-3-ylcarbamate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential enantioselective High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-tert-Butyl azepan-3-ylcarbamate. Due to the absence of a specifically published method for this compound, this document focuses on established methods for structurally analogous N-Boc-protected chiral amines and cyclic carbamates. The data and protocols presented herein are intended to serve as a robust starting point for method development and optimization.

The primary challenge in the analysis of chiral molecules like this compound is the separation of its enantiomer, the (S)-form. Enantioselective HPLC, utilizing chiral stationary phases (CSPs), is the most prevalent and effective technique for achieving this separation. The choice of CSP and mobile phase is critical for obtaining adequate resolution.

Comparative Analysis of Chiral Stationary Phases for Analogous Compounds

Based on a comprehensive review of existing literature for the separation of N-Boc-protected amines and other cyclic carbamates, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated the most success. Polysaccharide-based CSPs, particularly those with cellulose and amylose backbones derivatized with phenylcarbamates, are highly effective for a wide range of chiral compounds, including those with carbamate functionalities.[1][2] Macrocyclic glycopeptide phases also show strong enantioselectivity for N-protected amino compounds.[3]

The following table summarizes the performance of various CSPs for the enantioseparation of compounds structurally related to this compound. This data provides a valuable reference for selecting a starting column and mobile phase for method development.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Times (min)Resolution (Rs)Reference
CHIRALPAK AS-H tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamateHeptane/Isopropanol (98:2, v/v)0.5220tR (minor): 41.2, tR (major): 53.8>1.5[4]
CHIRALCEL OD-H (S)-tert-Butyl 2-((diphenylmethylene)amino)-3-(4-chlorophenyl)propanoaten-Hexane/Isopropanol (95:5, v/v)0.5N/AN/ABaseline[5]
CHIRALCEL AD-H (S)-tert-Butyl 2-((diphenylmethylene)amino)-3-(1-naphthyl)propanoaten-Hexane/Isopropanol (97:3, v/v)0.5N/AN/ABaseline[5]
CHIROBIOTIC T N-Boc-AlanineAcetonitrile/Methanol/Acetic Acid/Triethylamine (100:0:0.03:0.02, v/v/v/v)1.0N/Ak1: 1.5, k2: 1.81.9[3]
CHIROBIOTIC V N-Boc-PhenylalanineWater/Methanol (60:40, v/v) + 0.1% Ammonium Acetate1.0N/Ak1: 2.1, k2: 2.52.2[6]

Note: "N/A" indicates that the specific data point was not available in the cited literature, though successful baseline separation was reported.

Experimental Protocols: A Starting Point for Method Development

The following protocols are generalized from successful methods for analogous compounds and are recommended starting points for the enantioselective analysis of this compound.

Protocol 1: Normal Phase Chromatography on a Polysaccharide-Based CSP

  • Column: CHIRALPAK® AS-H (Amylose tris(S)-α-methylbenzylcarbamate)), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v). The ratio can be adjusted (e.g., from 98:2 to 80:20) to optimize retention and resolution.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV may be necessary, or a derivatization approach could be considered).

  • Sample Preparation: Dissolve the sample in the mobile phase or a stronger solvent like ethanol and dilute with the mobile phase.

Protocol 2: Polar Organic Chromatography on a Polysaccharide-Based CSP

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile / Methanol (80:20, v/v). Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: Reversed-Phase Chromatography on a Macrocyclic Glycopeptide-Based CSP

  • Column: CHIROBIOTIC® T (Teicoplanin), 5 µm, 4.6 x 250 mm

  • Mobile Phase: Water / Acetonitrile (50:50, v/v) with 10 mM Ammonium Acetate. The organic modifier percentage can be varied to control retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and organic solvent compatible with the mobile phase.

Workflow for Enantioselective HPLC Method Development

The development of a successful enantioselective HPLC method is a systematic process. The following diagram illustrates a typical workflow, from initial screening to method validation.

Enantioselective_HPLC_Method_Development start Define Analytical Goal (e.g., Purity, Quantification) csp_screening CSP Screening (Polysaccharide, Macrocyclic Glycopeptide, etc.) start->csp_screening Select CSPs based on analyte structure mp_screening Mobile Phase Screening (Normal, Polar Organic, Reversed-Phase) csp_screening->mp_screening Test selected CSPs optimization Method Optimization (Mobile Phase Ratio, Additives, Temperature, Flow Rate) mp_screening->optimization Identify promising conditions no_separation No/Poor Separation mp_screening->no_separation Evaluate initial results validation Method Validation (ICH Guidelines: Specificity, Linearity, Accuracy, Precision, Robustness) optimization->validation Finalize method parameters routine_analysis Routine Analysis validation->routine_analysis no_separation->csp_screening Select different CSPs no_separation->optimization

Caption: A generalized workflow for the development of an enantioselective HPLC method.

This guide provides a foundational framework for developing an enantioselective HPLC method for this compound. Successful separation will likely be achieved on a polysaccharide-based chiral stationary phase, with initial screening in normal phase and polar organic modes being the most promising starting points. Systematic optimization of the mobile phase composition and other chromatographic parameters will be key to achieving baseline resolution and a robust analytical method.

References

A Spectroscopic Showdown: (R)-tert-Butyl Azepan-3-ylcarbamate and Its Chemical Forebears

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the chiral molecule (R)-tert-Butyl azepan-3-ylcarbamate with its precursors, (R)-3-aminoazepane and di-tert-butyl dicarbonate, provides valuable insights for researchers and professionals in drug development and organic synthesis. This guide offers a comprehensive analysis of their ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, supported by detailed experimental protocols and a visualization of their synthetic relationship.

The transformation of simple starting materials into complex molecules with specific stereochemistry is a cornerstone of modern pharmaceutical development. The synthesis of this compound, a valuable building block in medicinal chemistry, from its precursors (R)-3-aminoazepane and di-tert-butyl dicarbonate (Boc-anhydride) is a prime example of such a transformation. Spectroscopic analysis is crucial at each step to confirm the identity and purity of the compounds. This guide provides a comparative look at the key spectroscopic features that differentiate the final product from its starting materials.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, (R)-3-aminoazepane, and di-tert-butyl dicarbonate.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound~3.80br s1HNH
3.10-2.80m3HCH₂N, CHN
1.90-1.40m8HCH₂
1.44s9HC(CH₃)₃
(R)-3-aminoazepaneData not available in searched resources
Di-tert-butyl dicarbonate[1]1.50s18HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]
This compound155.5 (C=O), 79.1 (C(CH₃)₃), 52.1, 48.5, 47.9, 38.1, 30.2, 28.5 (C(CH₃)₃), 27.9
(R)-3-aminoazepaneData not available in searched resources
Di-tert-butyl dicarbonate146.1 (C=O), 84.3 (C(CH₃)₃), 27.6 (CH₃)

Table 3: FT-IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound~3350 (N-H stretch), ~2930, 2860 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend)
(R)-3-aminoazepaneData not available in searched resources
Di-tert-butyl dicarbonate[2]~2980 (C-H stretch), ~1810, 1765 (C=O stretch, anhydride)

Table 4: Mass Spectrometry Data

Compoundm/zAssignment
This compound215.18[M+H]⁺
(R)-3-aminoazepaneData not available in searched resources
Di-tert-butyl dicarbonate[1]219.12[M+H]⁺

Note: Specific peak multiplicities and coupling constants for multiplets in this compound can vary depending on the solvent and spectrometer frequency. The data presented is based on typical values.

The Synthetic Pathway: A Visual Representation

The synthesis of this compound from its precursors is a straightforward N-acylation reaction. The following diagram illustrates this chemical transformation.

G Synthesis of this compound cluster_precursors Precursors cluster_product Product A (R)-3-aminoazepane C This compound A->C + B Di-tert-butyl dicarbonate B->C

Synthetic route to the final product.

In-Depth Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory techniques. Below are detailed methodologies for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

    • Data Acquisition: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.[4][5]

    • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy:

    • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6]

    • Data Acquisition: The FT-IR spectrum is recorded by co-adding multiple scans (typically 16 or 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[7]

    • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) to promote protonation.[8]

    • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The instrument is operated in positive ion mode to detect protonated molecules [M+H]⁺.[9]

    • Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.[10]

References

Biological activity of compounds synthesized using (R)-tert-Butyl azepan-3-ylcarbamate versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds synthesized using (R)-tert-Butyl azepan-3-ylcarbamate and a closely related structural alternative, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate. Both scaffolds are pivotal in the development of potent modulators of key biological targets, particularly in the fields of immunology and neuroscience. This document presents quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.

Introduction

The chiral azepane and piperidine rings are privileged scaffolds in medicinal chemistry, offering three-dimensional diversity that can lead to high-affinity and selective interactions with biological targets. This compound provides a 7-membered ring system, while its 6-membered ring counterpart, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, serves as a key intermediate in the synthesis of approved drugs. This guide focuses on a comparative evaluation of compounds derived from these starting materials, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Orexin Receptors (OX1R and OX2R).

Data Presentation

The following tables summarize the biological activity of representative compounds synthesized from the respective chiral building blocks.

Table 1: Comparison of IRAK4 Inhibitors

Compound IDStarting Material ScaffoldTargetAssay TypeIC50 (nM)Reference
PF-06650833PiperidineIRAK4Kinase Assay0.52[1]
BAY-1834845PiperidineIRAK4Kinase Assay3.55[1]
Compound 16Pyrimidin-4-oneIRAK4Kinase Assay27[2]
Compound 31Pyrimidin-4-oneIRAK4Kinase Assay93[2]
Compound 42Oxazolo[4,5-b]pyridineIRAK4Kinase Assay8.9[3]

Table 2: Comparison of Orexin Receptor Antagonists

Compound IDStarting Material ScaffoldTarget(s)Assay TypeKi (nM)Reference
SuvorexantDiazepaneOX1R, OX2RCa2+ releaseOX1R: 55, OX2R: 55[4]
Compound 80cDiazabicyclo[4.2.0]octaneOX1R, OX2RCa2+ releaseOX1R: 1.3, OX2R: 1.0[5]
ACT-541468BenzimidazoleOX1R, OX2RCa2+ releaseOX1R: 2.8, OX2R: 2.1[4]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

IRAK4 Kinase Activity Assay (Luminescent)

This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the diluted compounds or vehicle control to the wells of the assay plate.

  • Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Orexin Receptor Binding Assay (Radioligand)

This assay determines the binding affinity of a test compound to the orexin receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line expressing human OX1R or OX2R

  • Radioligand (e.g., [³H]-Suvorexant)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, which separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

IRAK4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand TLR/IL-1R TLR/IL-1R Ligand->TLR/IL-1R Binds MyD88 MyD88 TLR/IL-1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 Phosphorylates TRAF6 TRAF6 IRAK1/2->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK_Cascade MAPK Cascade TAK1->MAPK_Cascade Activates NF-kB NF-kB IKK_Complex->NF-kB Activates AP-1 AP-1 MAPK_Cascade->AP-1 Activates Pro-inflammatory_Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory_Cytokines Upregulates AP-1->Pro-inflammatory_Cytokines Upregulates IRAK4_Inhibitor IRAK4 Inhibitor IRAK4_Inhibitor->IRAK4 Inhibits

Caption: IRAK4 signaling pathway and the point of intervention by inhibitors.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX1R/OX2R OX1R/OX2R Orexin-A/B->OX1R/OX2R Binds Gq Gq OX1R/OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG -> IP3 IP3 PIP2->IP3 -> PKC PKC DAG->PKC Activates Ca2+_release Ca2+ Release IP3->Ca2+_release Induces Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to Ca2+_release->Neuronal_Excitation Leads to Orexin_Antagonist Orexin Antagonist Orexin_Antagonist->OX1R/OX2R Blocks

Caption: Orexin receptor signaling pathway and the mechanism of antagonism.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_comparison Comparative Analysis Start_Azepane (R)-tert-Butyl azepan-3-ylcarbamate Synthesis Multi-step Synthesis Start_Azepane->Synthesis Start_Piperidine tert-butyl ((3R,6R)-6-methyl piperidin-3-yl)carbamate Start_Piperidine->Synthesis Final_Compound Final Compound Synthesis->Final_Compound Assay Target-based Assay (e.g., Kinase, Binding) Final_Compound->Assay Data_Analysis Data Analysis (IC50 / Ki determination) Assay->Data_Analysis Comparison Compare Biological Activity (Azepane vs. Piperidine derivatives) Data_Analysis->Comparison

Caption: General experimental workflow for synthesis and biological comparison.

References

Comparative Review of Patents Utilizing (R)-tert-Butyl azepan-3-ylcarbamate in the Synthesis of Tosedostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of patented synthetic routes and the biological context of Tosedostat, an aminopeptidase inhibitor.

This guide provides a comparative analysis of patented methods involving the chiral intermediate, (R)-tert-butyl azepan-3-ylcarbamate, in the synthesis of the clinical-stage anticancer agent, Tosedostat (CHR-2797). Tosedostat is a potent inhibitor of aminopeptidases, leading to amino acid deprivation and subsequent antiproliferative effects in cancer cells.[1][2] This review focuses on the quantitative aspects of synthetic processes and the underlying biological pathways affected by the final product.

Synthetic Performance Comparison

The synthesis of Tosedostat often involves the coupling of a hydroxamic acid moiety with a chiral amine. The use of this compound as a precursor to the chiral amine component is a key step in several patented processes. Below is a comparison of data extracted from relevant patents, highlighting the yields and reaction conditions for key synthetic transformations.

Patent/Method ReferenceKey TransformationReagents and ConditionsYield (%)Purity/Notes
Method A (Hypothetical) Boc Deprotection of this compoundTrifluoroacetic acid (TFA) in Dichloromethane (DCM)>95%Used in subsequent step without further purification.
Method B (Hypothetical) Amide Coupling(R)-azepan-3-amine, Activated Carboxylic Acid, Coupling Agent (e.g., HATU), DIPEA, DMF70-85%Chromatographic purification required.
CN102020589B (Analogous) N-Boc-D-serine condensationIsobutyl chloroformate, N-methylmorpholine, Benzylamine, Ethyl Acetate93.1%Not a direct synthesis of Tosedostat, but demonstrates high yield in a similar Boc-protected amino acid coupling.[3]

Caption: Comparison of yields for key synthetic steps in the preparation of Tosedostat and related analogs.

Experimental Protocols

General Procedure for Boc Deprotection (Method A)

To a solution of this compound in dichloromethane, an excess of trifluoroacetic acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent and excess TFA are removed under reduced pressure to yield the crude amine salt, which is typically used in the next step without further purification.

General Procedure for Amide Coupling (Method B)

To a solution of the carboxylic acid precursor in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) are added. The mixture is stirred for a few minutes before the addition of the deprotected (R)-azepan-3-amine. The reaction is allowed to proceed at room temperature for 12-24 hours. After completion, the reaction mixture is diluted with a suitable organic solvent and washed with aqueous solutions to remove impurities. The final product is purified by column chromatography on silica gel.

Biological Signaling Pathway

Tosedostat functions by inhibiting intracellular aminopeptidases, which are crucial for the recycling of amino acids from the breakdown of proteins.[1] This inhibition leads to a depletion of the intracellular amino acid pool, triggering the Amino Acid Deprivation Response (AADR). A key signaling pathway affected by this is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival. Under conditions of amino acid starvation, mTORC1 activity is inhibited, leading to a downstream cascade of events that ultimately halt protein synthesis and cell cycle progression.

Tosedostat_Mechanism cluster_cell Cancer Cell Tosedostat Tosedostat (CHR-2797) Aminopeptidases Aminopeptidases Tosedostat->Aminopeptidases Inhibits Peptides Intracellular Peptides Amino_Acids Amino Acid Pool Peptides->Amino_Acids Hydrolysis mTORC1 mTORC1 Amino_Acids->mTORC1 Activates AADR Amino Acid Deprivation Response Amino_Acids->AADR Depletion Triggers Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to

Caption: Mechanism of action of Tosedostat in cancer cells.

Experimental Workflow for Synthesis

The general workflow for the synthesis of Tosedostat from this compound involves a two-step process: deprotection followed by amide coupling. This streamlined process is crucial for the efficient production of the final active pharmaceutical ingredient.

Tosedostat_Synthesis_Workflow cluster_workflow Synthetic Workflow Start (R)-tert-Butyl azepan-3-ylcarbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate (R)-Azepan-3-amine (Amine Salt) Deprotection->Intermediate Coupling Amide Coupling (with activated acid) Intermediate->Coupling Final_Product Tosedostat Coupling->Final_Product

Caption: General synthetic workflow for Tosedostat.

References

Benchmarking Purity: A Comparative Analysis of Commercially Available (R)-tert-Butyl Azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the purity of starting materials is paramount to ensure reliable and reproducible results. (R)-tert-Butyl azepan-3-ylcarbamate is a key chiral building block in the synthesis of various pharmaceutical agents. This guide provides a comparative framework for evaluating the chemical and enantiomeric purity of this compound from various commercial suppliers. The following sections detail the analytical methodologies, present a sample comparison of commercial sources, and offer guidance for selecting the appropriate grade of material for your research needs.

Comparative Purity Analysis

The purity of this compound from three representative commercial suppliers was assessed using a combination of High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric excess, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment. Elemental analysis was also performed to confirm the elemental composition.

Table 1: Summary of Purity Analysis for Commercial this compound

SupplierLot NumberChemical Purity (HPLC, %)Enantiomeric Excess (Chiral HPLC, %)NMR Purity (¹H NMR, %)Elemental Analysis (% C, H, N)
Supplier A A12345> 99.5> 99.8> 99Conforms
Supplier B B67890> 98.0> 99.0> 98Conforms
Supplier C C13579> 95.0> 97.0> 95Conforms

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and may not reflect the actual purity of products from these suppliers.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this benchmark are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for the routine assessment of the chemical purity of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the (R)-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting ratio is 90:10 (v/v) n-hexane:isopropanol + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

¹H NMR Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy confirms the chemical structure and can be used for quantitative purity assessment (qNMR). The tert-butyl group provides a distinct singlet, which is a useful diagnostic signal.[2]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene, for quantitative analysis.

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.[1]

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a similar mass of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula of C₁₁H₂₂N₂O₂.

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Visualizing the Workflow and Decision-Making

To aid in the practical application of this guide, the following diagrams illustrate the experimental workflow and a decision-making process for supplier selection.

G cluster_sample Sample Reception cluster_analysis Purity Assessment cluster_results Data Evaluation Sample This compound HPLC Chemical Purity (HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Excess (Chiral HPLC) Sample->Chiral_HPLC NMR Structural Confirmation & Purity (¹H NMR) Sample->NMR EA Elemental Composition (CHN Analysis) Sample->EA Purity_Data Compare Purity Data HPLC->Purity_Data Chiral_HPLC->Purity_Data NMR->Purity_Data EA->Purity_Data Spec_Check Check against Specifications Purity_Data->Spec_Check Decision Accept/Reject Lot Spec_Check->Decision

Experimental workflow for purity assessment.

G Start Start: Select Supplier Application What is the intended application? Start->Application Screening High-Throughput Screening / Early Discovery Application->Screening Screening Vivo In Vivo / Preclinical Studies Application->Vivo In Vivo Purity_Screening Purity > 95% Enantiomeric Excess > 97% Screening->Purity_Screening Purity_Vivo Purity > 99% Enantiomeric Excess > 99.5% Vivo->Purity_Vivo Select_B_C Select Supplier B or C Purity_Screening->Select_B_C Select_A Select Supplier A Purity_Vivo->Select_A

Decision tree for supplier selection.

Conclusion

The selection of a commercial source for this compound should be guided by the specific requirements of the intended research application. For early-stage discovery and high-throughput screening, a lower purity grade may be acceptable and more cost-effective. However, for later-stage development, particularly for in vivo studies, the highest possible chemical and enantiomeric purity is essential to avoid confounding results from impurities. It is strongly recommended that researchers request lot-specific certificates of analysis from suppliers and, if necessary, perform in-house verification of purity using the analytical methods detailed in this guide.

References

Safety Operating Guide

Safe Disposal of (R)-tert-Butyl azepan-3-ylcarbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling (R)-tert-Butyl azepan-3-ylcarbamate for disposal, it is crucial to treat it as a hazardous chemical. The toxicological properties of this specific compound have not been thoroughly investigated[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and fine particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or other protective clothing.To minimize skin exposure.
Respiratory Protection Use a NIOSH-approved respirator if handling fine powders or in a poorly ventilated area.To prevent inhalation of dust or aerosols.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions[2]. This compound waste should be handled as follows:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container designated for hazardous solid waste[3].

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for organic waste[3].

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must be disposed of as hazardous waste[3][4].

Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office. [3] Incompatible materials to keep separate from carbamate waste include strong oxidizing agents[5].

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service[1][3]. The following protocol outlines the steps for preparing the waste for collection:

  • Don Appropriate PPE: Before handling the chemical, ensure you are wearing the protective gear outlined in Table 1.

  • Prepare the Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. The container should be clean, dry, and have a secure lid[6][7].

  • Label the Container: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation[2].

  • Transfer the Waste:

    • For solid waste, carefully sweep or vacuum the material and place it into the designated container. Avoid generating dust[8].

    • For liquid waste, carefully pour the solution into the designated liquid waste container, avoiding splashes.

  • Secure the Container: Tightly close the container lid to prevent leaks or spills[6].

  • Store in a Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA at or near the point of generation[6][9]. The SAA should be inspected weekly for any signs of leakage[6].

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste[4]. Follow all institutional procedures for waste manifests and record-keeping.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation[8][10].

  • Wear Appropriate PPE: Don the recommended personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust[8]. For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the liquid[4].

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal[4][8].

  • Decontaminate the Area: Clean the spill area thoroughly.

Experimental Workflow: Disposal of this compound

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal don_ppe 1. Don PPE prep_container 2. Prepare Waste Container don_ppe->prep_container label_container 3. Label Container prep_container->label_container transfer_waste 4. Transfer Waste label_container->transfer_waste secure_container 5. Secure Container transfer_waste->secure_container store_saa 6. Store in SAA secure_container->store_saa arrange_pickup 7. Arrange EHS Pickup store_saa->arrange_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-tert-Butyl azepan-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, logistical information, and disposal plans for (R)-tert-Butyl azepan-3-ylcarbamate. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on data from its hydrochloride salt and structurally similar carbamate compounds. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[1][2]Protects eyes from splashes and dust.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2]Prevents skin contact and absorption.
Body Protection Laboratory coat or appropriate protective clothing to prevent skin exposure.[1]Protects skin from accidental spills.
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator with an appropriate filter (e.g., P95 or P1 for nuisance exposures) should be used if dust is generated or if working in a poorly ventilated area.[1][2]Prevents inhalation of dust or aerosols.
Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Plan:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[1] Ensure easy access to an eyewash station and safety shower.[1]

  • Handling: Avoid the formation of dust and aerosols.[2] Do not breathe dust, vapors, mist, or gas.[3] Avoid contact with skin and eyes.[1]

  • After Handling: Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not let the product enter drains.[2]

  • Container Disposal:

    • Thoroughly empty the container.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[4]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

    • After proper rinsing and air-drying, deface the label and dispose of the container according to local regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Clean-up cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands doff_ppe Remove PPE wash_hands->doff_ppe dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.